Scandium(III) Carbonate Hydrate
Description
Properties
IUPAC Name |
scandium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSVBJUAOGPNM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17926-77-1 | |
| Record name | 17926-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Synthesis of Scandium(III) Carbonate Hydrate
A Technical Guide for Materials Scientists and Radiopharmaceutical Developers
Executive Summary
Scandium(III) carbonate hydrate (
Synthesizing pure scandium carbonate is chemically deceptive.[2] Due to the small ionic radius (0.745 Å) and high charge density of
This guide details two self-validating protocols: Direct Precipitation (for bulk synthesis) and Homogeneous Urea Hydrolysis (for high-crystallinity/morphology control).[2]
Thermodynamic & Kinetic Fundamentals
To synthesize the carbonate, one must navigate a narrow "Goldilocks" zone in the Pourbaix diagram.[2]
-
Hydrolysis Competition: The solubility product (
) of is extremely low ( ).[2] If the local pH exceeds ~7.5 during precipitation, hydroxide formation is kinetically favored over carbonate.[2] -
Complexation (The "Redissolution Trap"): Unlike many transition metals, scandium forms soluble anionic carbonate complexes (
) in the presence of excess carbonate ions.[2] Adding the scandium salt to the carbonate solution (inverse addition) or adding carbonate too quickly can redissolve the product, drastically reducing yield.[2]
Reaction Logic Visualization
The following diagram illustrates the speciation logic required to target the solid carbonate phase.
Figure 1: Speciation logic for Scandium(III).[2] Green represents the target operational window.
Protocol A: Ammonium Carbonate Precipitation
Best for: Bulk synthesis, removal of alkali metals (Na/K).[2]
Reagents:
-
Scandium Nitrate (
) or Scandium Chloride ( ).[2] -
Ammonium Carbonate (
).[2] Note: Avoid Na/K carbonates if the end-use is electronic ceramics to prevent alkali contamination.[2] -
Deionized Water (
).[2]
Protocol Steps:
-
Precursor Prep: Dissolve Sc salt in DI water to achieve a concentration of 0.1 M. If the solution is turbid (hydrolysis), add drops of dilute
until clear (pH ~2-3).[2] -
Precipitant Prep: Prepare a 0.5 M
solution. -
Controlled Addition:
-
Endpoint: Stop addition when the pH reaches 6.0 – 6.5 .
-
Warning: Do not exceed pH 7.0.[2]
-
-
Aging: Stir for 60 minutes, then let settle for 2 hours. This allows the amorphous precipitate to undergo Ostwald ripening, improving filtration.[2]
-
Washing: Filter (0.2 µm membrane) and wash 3x with DI water to remove ammonium nitrate byproducts.[2]
-
Drying: Dry at 60°C under vacuum. Do not exceed 100°C to avoid losing structural water or initiating decomposition.
Protocol B: Urea Homogeneous Precipitation
Best for: High-purity applications, spherical morphology, and superior filtration characteristics.[2]
Mechanism:
Urea decomposes thermally (
Protocol Steps:
-
Mixing: Dissolve Sc salt (0.05 M) and Urea (1.5 M) in DI water. The high molar ratio (30:1 Urea:Sc) ensures sufficient buffer capacity.
-
Heating: Heat the clear solution to 90°C under stirring.
-
Nucleation Phase:
-
Growth Phase: Maintain 90°C for 2–4 hours. The precipitate will settle as dense, spherical particles.[2]
-
Quench: Cool to room temperature to stop the reaction.
-
Recovery: Filter and wash with warm water.[2] The precipitate from this method filters significantly faster than Protocol A.
Comparative Workflow Diagram
Figure 2: Workflow comparison. Protocol B offers better particle control but requires heating.[2]
Characterization & Quality Control
Data in the table below summarizes typical outcomes for
| Parameter | Method A (Direct) | Method B (Urea) | Notes |
| Morphology | Irregular agglomerates | Spherical / Monodisperse | Urea yields superior flowability.[2] |
| Filtration Speed | Slow (Gel-like clogging) | Fast | Critical for scale-up.[2] |
| Purity (Trace Metals) | Good | Excellent | Urea recrystallization excludes impurities.[2] |
| Hydration State ( | Variable ( | Stable ( | Highly dependent on drying conditions.[2] |
| Crystal Phase | Amorphous or low crystallinity | Crystalline | XRD confirms phase purity.[2] |
Thermal Decomposition Profile (TGA)
Understanding the thermal stability is vital for converting the carbonate to oxide.
-
< 150°C: Loss of physisorbed and lattice water (Dehydration).[2]
-
400°C – 550°C: Decomposition of carbonate groups (
release).[2] -
> 600°C: Formation of stable cubic Scandium Oxide (
).[2]
References
-
Aksel'rud, N. V. "Basic Carbonates of Scandium."[2] Russian Journal of Inorganic Chemistry, vol. 8, 1963.[2] (Foundational work on Sc-Carbonate speciation).
-
Head, A. J., & Holley, C. E. "The thermodynamic properties of scandium."[2] Journal of Chemical Thermodynamics, 1980.[2] (Source for thermodynamic stability data).
-
Dahle, J. T., & Arai, Y. "Environmental geochemistry of cerium: applications and toxicology of cerium oxide nanoparticles."[2] Int. J. Environ.[2] Res. Public Health, 2015.[2] (Reference for REE carbonate precipitation mechanisms applicable to Sc). Link
-
Matijević, E. "Monodispersed metal (hydrous) oxides - a fascinating field of colloid science."[2] Accounts of Chemical Research, 1981.[2] (Core theory for Urea Homogeneous Precipitation).[2] Link
-
Att Elements. "Scandium Carbonate Hydrate Technical Data." (Commercial specifications and solubility data). Link
Sources
scandium(III) carbonate hydrate chemical formula Sc2(CO3)3·xH2O
An In-Depth Technical Guide to Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O)
Abstract
Scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) is a critical, yet often overlooked, inorganic precursor in the field of advanced materials. While not an end-product in itself, its significance lies in its role as a highly controlled intermediate for the production of high-purity scandium oxide (Sc₂O₃). The characteristics of the final oxide—and consequently its performance in demanding applications such as solid oxide fuel cells (SOFCs) and high-strength aluminum alloys—are directly contingent on the quality of the carbonate precursor.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and pivotal applications of scandium(III) carbonate hydrate, intended for researchers and materials scientists dedicated to the development of advanced scandium-based technologies.
Introduction: The Pivotal Role of a Precursor
Scandium, a silvery-white metallic d-block element, is prized for its unique properties, including its ability to create exceptionally strong and lightweight aluminum alloys.[2] However, the direct synthesis of many advanced scandium materials is often complex and inefficient. Scandium(III) carbonate hydrate emerges as a vital solution, serving as a water-insoluble scandium source that is readily converted into other compounds, most notably scandium oxide, through thermal decomposition (calcination).[3][4]
The synthesis of this carbonate is a process of controlled precipitation, where meticulous management of reaction conditions is paramount.[1] The stoichiometry, morphology, and purity of the resulting Sc₂(CO₃)₃·xH₂O powder directly dictate the particle size and purity of the scandium oxide derived from it, making the synthesis of the carbonate a critical control point in the overall manufacturing workflow.[1]
Physicochemical Properties
Scandium(III) carbonate hydrate is a white, bulky, and solid compound that is insoluble in water but will react with dilute acids to produce carbon dioxide gas.[3][5][6] Its chemistry is dominated by the trivalent scandium ion (Sc³⁺).[7] Key properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [1] |
| Appearance | White powder | [1][3][8] |
| Molecular Weight | 269.94 g/mol (anhydrous basis) | [8] |
| Solubility | Insoluble in water; soluble in strong mineral acids and alkali carbonate solutions. | [3][5][8] |
| Key Reactions | Calcination: Decomposes upon heating to form scandium oxide (Sc₂O₃).Acidolysis: Reacts with dilute acids to release CO₂. | [3][5][4] |
| Purity Grades | Commercially available in purities ranging from 99% (2N) to 99.999% (5N). | [1][6] |
Synthesis Methodology: Controlled Precipitation
The most prevalent and reliable method for synthesizing scandium(III) carbonate hydrate is through controlled precipitation. This technique ensures high purity and desirable physical characteristics by carefully managing the chemical environment. The overarching principle is the reaction between a soluble scandium salt (e.g., scandium nitrate or chloride) and a soluble carbonate source (e.g., sodium carbonate or ammonium carbonate), or the reaction of scandium oxide with carbon dioxide in an aqueous medium.[1][3][6][9]
The causality behind this choice of method is rooted in control. By manipulating parameters such as pH, temperature, and reactant concentration, one can direct the nucleation and growth of the precipitate.[1] This prevents the co-precipitation of undesirable impurities like scandium hydroxide (Sc(OH)₃), which can form in environments with uncontrolled pH levels.[1]
Caption: Workflow for the synthesis of Sc₂(CO₃)₃·xH₂O.
Experimental Protocol: Synthesis via Precipitation
This protocol describes a self-validating system where the purity of the final product is ensured by the careful removal of soluble precursors and byproducts.
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of scandium(III) nitrate (Sc(NO₃)₃·5H₂O) in deionized water.[10]
-
Prepare a 1.0 M solution of ammonium carbonate ((NH₄)₂CO₃) in deionized water. Filter this solution to remove any insoluble impurities.
-
-
Controlled Precipitation:
-
In a jacketed glass reactor maintained at 50°C, place the scandium nitrate solution.
-
Begin vigorous stirring.
-
Slowly add the ammonium carbonate solution dropwise using a peristaltic pump. The slow addition is critical to maintain a homogenous concentration and prevent localized high pH, which could precipitate scandium hydroxide.
-
Continuously monitor the pH of the reaction mixture. Maintain a target pH between 6.5 and 7.0. Adjust the addition rate of the carbonate solution as needed.
-
After the complete addition of the carbonate solution, allow the resulting white slurry to age under continuous stirring for 1-2 hours at 50°C. This aging step promotes crystal growth and improves the filterability of the precipitate.
-
-
Isolation and Purification:
-
Filter the slurry using a Buchner funnel with Whatman filter paper.
-
Wash the resulting filter cake extensively with deionized water to remove any residual ammonium nitrate and unreacted precursors. The validation of this step is performed by testing the conductivity of the filtrate until it approaches that of pure deionized water.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying:
-
Carefully transfer the washed precipitate to a glass drying dish.
-
Dry the product in a vacuum oven at 60-80°C overnight or until a constant weight is achieved. Higher temperatures must be avoided to prevent premature decomposition or loss of hydration waters. The final product is a fine, white powder of Sc₂(CO₃)₃·xH₂O.
-
Physicochemical Characterization
To ensure the synthesized scandium carbonate hydrate meets the stringent requirements for its use as a precursor, a suite of analytical techniques must be employed. Each technique provides a critical piece of information, creating a comprehensive and trustworthy profile of the material.
Caption: Analytical workflow for Sc₂(CO₃)₃·xH₂O characterization.
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): This is arguably the most critical technique for a hydrated salt. TGA measures the mass loss of a sample as a function of temperature, allowing for the precise determination of the water of hydration (the 'x' in the formula).[11][12][13][14] DSC measures the heat flow associated with thermal transitions, identifying endothermic events like dehydration and decomposition.[11][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of scandium carbonate hydrate will show characteristic strong absorption bands for the carbonate ion (C-O stretching and bending modes) and broad absorption bands for the O-H stretching of the water molecules.
-
X-Ray Diffraction (XRD): XRD analysis provides information on the crystalline structure of the powder. It can confirm the phase purity of the scandium carbonate and rule out the presence of crystalline impurities such as scandium hydroxide or scandium oxide.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): To certify the high purity of the material (e.g., 99.99% or 4N), ICP-MS or ICP-OES is used. This technique can quantify trace metallic impurities down to parts-per-billion levels, which is critical for applications in electronics and high-performance alloys.
Experimental Protocol: TGA/DSC for Determination of Hydration Number (x)
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Place 5-10 mg of the dried Sc₂(CO₃)₃·xH₂O powder into an alumina or platinum crucible.
-
Analysis Parameters:
-
Atmosphere: Nitrogen or Argon, flow rate of 50 mL/min. An inert atmosphere is crucial to prevent any oxidative side reactions.
-
Temperature Program: Heat the sample from room temperature (e.g., 25°C) to 800°C at a controlled rate of 10°C/min.
-
-
Data Analysis:
-
The TGA curve will show distinct mass loss steps. The initial step(s) below ~250°C correspond to the loss of water of hydration. Subsequent mass loss at higher temperatures corresponds to the decomposition of the carbonate to Sc₂O₃ with the release of CO₂.
-
Calculate the percentage mass loss for the dehydration step (%Δm_water) and the decomposition step (%Δm_CO₂).
-
The final residual mass should correspond to the stoichiometric percentage of Sc₂O₃ in the original hydrated compound.
-
The value of 'x' (moles of H₂O) can be calculated from the ratio of the moles of water lost to the moles of Sc₂O₃ remaining.
-
Core Application: A Gateway to High-Purity Scandium Oxide
The primary industrial and research value of scandium carbonate hydrate is its function as a precursor to high-purity scandium oxide (Sc₂O₃) via calcination.[1][5][15] This thermal decomposition process is clean, leaving behind no impurities if the precursor itself is pure. The process involves heating the carbonate in air to drive off water and carbon dioxide.
Chemical Equation: Sc₂(CO₃)₃·xH₂O(s) + Heat → Sc₂O₃(s) + 3CO₂(g) + xH₂O(g)
The morphology of the starting carbonate powder—its particle size and distribution—heavily influences the resulting oxide's characteristics.[1] A fine, homogenous carbonate powder will yield a fine, homogenous oxide powder, which is essential for applications like sintering advanced ceramics for SOFCs.[1][2]
Caption: Conversion of scandium carbonate to scandium oxide.
Applications of Derived Materials
The high-purity scandium oxide produced from the carbonate precursor is a critical component in several advanced technologies:
-
Solid Oxide Fuel Cells (SOFCs): Scandia-stabilized zirconia (ScSZ) is used as a solid electrolyte material in SOFCs. It exhibits exceptionally high ionic conductivity, which improves the efficiency of energy conversion.[1][2]
-
Aluminum-Scandium Alloys: The addition of small amounts (0.1-0.5%) of scandium to aluminum alloys creates the strongest and lightest aluminum-based materials available.[2][16][7] These are used in aerospace components, high-performance bicycles, and other applications where strength-to-weight ratio is paramount.[1][2][16]
-
High-Intensity Lighting: Scandium iodide, derived from scandium oxide, is added to mercury-vapor lamps to produce a highly efficient light source that mimics natural sunlight.[16]
-
Electronics and Ceramics: Scandium oxide is used in the manufacturing of electronic ceramics and as a dopant in certain types of glass to modify properties like thermal stability and optical performance.[2][6]
Conclusion
Scandium(III) carbonate hydrate, Sc₂(CO₃)₃·xH₂O, represents a cornerstone material in the value chain of advanced scandium technologies. Its true significance is not in its direct application, but in its enabling role as a precisely engineered precursor. A deep, procedural understanding of its synthesis and a rigorous approach to its characterization are indispensable for any research or development program aiming to leverage the unique properties of scandium. The quality of this unassuming white powder is the foundational determinant for the performance of next-generation alloys, energy systems, and electronic components.
References
-
Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale. (n.d.). ATT Advanced Materials. Retrieved February 8, 2026, from [Link]
-
SCANDIUM OXIDE MANUFACTURING METHOD. (2020). European Patent Office. Retrieved February 8, 2026, from [Link]
-
PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder. (n.d.). SAM. Retrieved February 8, 2026, from [Link]
-
The Synthesis and Structure of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex Supported by Bipyridyl Ligands. (2022). OSTI.gov. Retrieved February 8, 2026, from [Link]
-
Scandium. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
-
Scandium Carbonate Supplier. (n.d.). Stanford Materials Corporation. Retrieved February 8, 2026, from [Link]
-
Scandium(III) Carbonate Hydrate. (n.d.). American Elements. Retrieved February 8, 2026, from [Link]
-
Scandium - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Scandium(III) Carbonate Hydrate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
Scandium Carbonate. (n.d.). American Elements. Retrieved February 8, 2026, from [Link]
-
Poirot, N., et al. (2015). Synthesis of Scandium Oxide Nanoparticles from Solution. ResearchGate. Retrieved February 8, 2026, from [Link]
-
Van Heest, J. L., & Hill, S. L. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. Retrieved February 8, 2026, from [Link]
-
Smirnov, A., et al. (2018). Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide. ResearchGate. Retrieved February 8, 2026, from [Link]
- Method for recycling scandium oxide from scandium carbonate. (2022). Google Patents.
-
scandium oxide production, from rare earth tailings. (n.d.). ecoQuery. Retrieved February 8, 2026, from [Link]
-
Measuring Crystal Water in Hydrates by Thermogravimetry. (n.d.). Seiko Instruments. Retrieved February 8, 2026, from [Link]
-
Poirot, N., et al. (n.d.). Synthesis of scandium oxide nanoparticles from solution. ResearchGate. Retrieved February 8, 2026, from [Link]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). ResearchGate. Retrieved February 8, 2026, from [Link]
-
SCANDIUM. (2025). USGS.gov. Retrieved February 8, 2026, from [Link]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). ERIC. Retrieved February 8, 2026, from [Link]
-
Thermogravimetric analysis (TGA) of the H þ form of hydrated bentonite between. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis of CaCO3/Cu2O/GO Nanocomposite Catalysts for Hydrogen Production from NaBH4 Methanolysis. (2023). MDPI. Retrieved February 8, 2026, from [Link]
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Technical Guide: Physicochemical Profiling of Scandium(III) Carbonate Hydrate
Executive Summary
Scandium(III) carbonate hydrate is a critical intermediate in the purification of scandium from ore concentrates and irradiated targets. While often overshadowed by its oxide counterpart (
This guide provides a rigorous technical analysis of its physicochemical properties, focusing on its thermal decomposition kinetics, solubility profiles, and its pivotal role in the supply chain for next-generation radiopharmaceuticals (Scandium-44/47).
Synthesis and Production Protocols
The synthesis of high-purity scandium carbonate is not a simple mixing process; it is a pH-sensitive precipitation that dictates the morphology and filtration efficiency of the final product.
Reaction Mechanism
The production typically utilizes a "Precipitation from Homogeneous Solution" (PFHS) or direct precipitation approach using ammonium bicarbonate (
The Primary Reaction:
Critical Process Parameters (CPPs)
-
pH Control: Scandium begins to precipitate as a hydroxide (
) at pH > 4.[1]0. To ensure the formation of the carbonate phase, the system is typically buffered or the carbonate source is added in excess to maintain a pH between 5.5 and 7.5. -
Temperature: Precipitation is generally conducted at ambient temperature (20–25°C). Elevated temperatures (>60°C) during precipitation can lead to premature hydrolysis, forming basic carbonates (
) rather than the neutral carbonate. -
Aging: The precipitate is initially amorphous and gelatinous (difficult to filter). Aging the slurry for 2–4 hours allows for Ostwald ripening, improving particle size distribution and filterability.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for high-purity scandium carbonate, emphasizing the aging step to improve filtration properties.
Physical and Chemical Properties[2][3][4][5][6][7][8][9][10][11]
Scandium(III) carbonate hydrate exhibits properties distinct from the lighter transition metals and the heavier lanthanides. It is chemically stable in dry air but hygroscopic.
Solubility Profile
The solubility product (
| Solvent | Solubility Behavior | Mechanistic Note |
| Water (Neutral) | Insoluble | Forms a stable suspension; negligible dissociation. |
| Dilute HCl / HNO₃ | Highly Soluble | Rapid effervescence ( |
| Acetic Acid | Soluble | Forms Scandium Acetate; slower reaction kinetics than mineral acids. |
| Ethanol/Acetone | Insoluble | Used for washing the precipitate to prevent hydrolysis. |
| Alkali (NaOH) | Decomposes | Converts to |
Spectroscopic Identification (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is the standard method for quality control.
-
Mode (1400–1520 cm⁻¹): Strong, broad split peak characteristic of the carbonate ion (
). - Mode (~850 cm⁻¹): Sharp peak representing out-of-plane bending.
-
O-H Stretch (3000–3400 cm⁻¹): Broad band indicating the presence of lattice water (hydrate).
Thermal Decomposition Kinetics
Understanding the thermal stability of
Decomposition Stages (TGA/DSC Analysis)
-
Dehydration (50°C – 150°C): Loss of physisorbed and lattice water.
-
Reaction:
[2]
-
-
Decarbonation Phase I (350°C – 450°C): Partial loss of
to form an intermediate oxycarbonate.-
Reaction:
-
-
Decarbonation Phase II (450°C – 650°C): Final loss of
to form the oxide.-
Reaction:
-
Note on "Melting Point": Commercial literature often lists a melting point of ~830°C. This is technically the temperature at which the decomposition product (
Thermal Degradation Diagram
Figure 2: Thermal decomposition pathway from hydrated carbonate to stable oxide.
Application in Drug Development (Radiopharmaceuticals)[1]
In the context of Nuclear Medicine, specifically for the "theranostic pair" of Scandium-44 (PET imaging) and Scandium-47 (Therapy) , the carbonate form plays a specific, high-value role.
Target Processing and Isotope Recovery
Scandium radioisotopes are produced by irradiating Calcium (
-
Separation Chemistry: After dissolving the target in HCl, the bulk Calcium or Titanium is removed (often via extraction chromatography, e.g., DGA resin).
-
The Carbonate Role: The eluted radioscandium is often in a dilute acidic solution. To concentrate it and switch the anion (e.g., from HCl to acetate for labeling), the Sc is precipitated as Scandium Carbonate .
-
Why Carbonate? It allows for the neutralization of the acid without introducing heavy metal contaminants. The precipitate can be centrifuged, the supernatant (waste) removed, and the tiny pellet of
redissolved in a minimal volume of buffer (e.g., HEPES or Ammonium Acetate) for labeling DOTA-peptides.
-
Protocol Validity
Using the carbonate intermediate ensures that the final radiopharmaceutical solution has a controlled pH and low ionic strength, which is essential for high radiolabeling yields (>95%) with chelators like DOTA or NOTA.
References
-
Synthesis & Solubility: American Elements. Scandium Carbonate Properties and Applications. Available at: [Link]
-
Radiopharmaceutical Applications: Walczak, R., et al. (2015). Cyclotron production of 44Sc for clinical application. Nuclear Medicine and Biology. Available at: [Link]
- Thermal Decomposition: Head, E. L., & Holley, C. E. (1964). The Preparation and Thermal Decomposition of Scandium Carbonate. Journal of Inorganic and Nuclear Chemistry.
-
Isotope Separation: Müller, C., et al. (2014). Scandium-44 for PET imaging: Promising prospects for theranostics. Molecules. Available at: [Link]
Sources
Technical Monograph: Scandium(III) Carbonate Hydrate
Structural Dynamics, Synthesis Protocols, and Theranostic Applications
Executive Summary
Scandium(III) carbonate hydrate (
For drug development professionals, particularly in Nuclear Medicine , this compound is the vital "purification checkpoint." It serves as the insoluble intermediate that allows for the removal of target material (e.g., Calcium or Titanium) contaminants before the final dissolution and labeling of chelators (DOTA/NOTA) with radioisotopes like
Molecular Architecture & Crystal Physics
1.1 The "Neutral" Carbonate Dilemma
Strictly stoichiometric, neutral scandium carbonate (
-
Space Group: Often amorphous or microcrystalline. Crystalline analogues (e.g., ammonium double salts) typically crystallize in Monoclinic or Orthorhombic systems.
-
Coordination Geometry: Scandium(III) acts as a hard Lewis acid. In carbonate environments, it expands its coordination number from the typical 6 (octahedral) to 8 (dodecahedral) .
-
Bonding Mode: The carbonate ligand (
) predominantly acts in a bidentate chelating mode ( ), forming four-membered rings with the Sc center. This chelating effect drives the formation of insoluble polymeric networks, which is the mechanism behind its utility in purification.
1.2 Lattice Dynamics & Hydration
The water content (
| Parameter | Characteristic | Mechanistic Implication |
| Sc-O Bond Length | Shorter than Y-O or La-O, leading to higher lattice energy and lower solubility. | |
| Hydration Shell | Variable ( | Surface water is labile; coordination water requires |
| Thermal Stability | Decomposes | Rapid conversion to |
1.3 Structural Visualization
The following diagram illustrates the local coordination environment derived from EXAFS and crystalline double-salt analogues.
Synthesis & Purification Protocols
Target Audience: Radiochemists and Materials Scientists.
The synthesis of scandium carbonate is rarely the end goal; it is a means to an end (purification). The following protocol ensures the removal of interfering metal ions (Fe, Ca, Ti) which is critical for downstream pharmaceutical labeling.
2.1 The "Precipitation-Redissolution" Cycle
Principle: Scandium carbonate precipitates at neutral pH, while alkali metals and many divalent ions remain in solution.
Reagents:
-
Crude Sc source (e.g., acid digest from mineral or irradiated target).
-
Ammonium Carbonate
(Preferred over to avoid Na contamination). -
Dilute HCl (for redissolution).
Protocol:
-
Acid Digestion: Dissolve crude Sc source in 2M HCl.
-
pH Adjustment: Slowly add
to reach pH 2.0 (prevents premature hydrolysis). -
Carbonation (The Critical Step):
-
Add saturated
solution dropwise. -
Observation: A transient precipitate may form and redissolve. Continue addition until a permanent white microcrystalline precipitate forms (pH ~6-7).
-
Note: Excess carbonate can redissolve Sc as the soluble anionic complex
. Stop at pH 7.
-
-
Aging: Heat at 60°C for 1 hour. This promotes "Ostwald Ripening," converting amorphous gel into filterable crystallites.
-
Filtration: Vacuum filter (0.22 µm membrane).
-
Washing: Wash 3x with deionized water to remove entrapped chlorides/nitrates.
2.2 Synthesis Workflow Diagram
Characterization & Validation
To ensure the material is suitable for drug development (e.g., labeling DOTA-TATE), it must pass the following checks.
| Technique | Valid Outcome | Diagnostic Failure |
| FTIR Spectroscopy | Split | Single sharp peak at 1450 cm⁻¹ (indicates ionic/free carbonate, meaning simple physical mix, not coordination). |
| TGA (Thermogravimetry) | Step 1: Loss of | Mass loss continues >700°C (indicates presence of stable impurities like Calcium Carbonate). |
| Complexometric Titration | Sc content: ~20-25% (highly dependent on hydration). | <15% Sc indicates excess hydration or ammonium salt contamination. |
Applications in Drug Development (Theranostics)
The scandium carbonate hydrate is not the drug itself, but the essential precursor for Theranostics (Therapy + Diagnostics).
4.1 The Isotope Link
-
Diagnostic: Scandium-44 (
) PET Imaging (Half-life: 3.97 h).[4] -
Therapeutic: Scandium-47 (
) Therapy (Half-life: 3.35 d).
4.2 The Formulation Logic
-
Production:
in a cyclotron. -
Separation: The target (Calcium) is dissolved. Scandium is isolated via resin chromatography.
-
Conversion: The eluate is often acidic. To label a peptide (e.g., PSMA-617), the pH must be buffered.
-
Role of Carbonate: The carbonate form allows for rapid dissolution in weak buffers (acetate/HEPES) with minimal competing metal ions, facilitating the chelation of Sc into the DOTA cage of the drug molecule.
References
-
Dahleen, N. et al. (2020). Production of scandium-47 for theranostic applications.[5][6][7][8]Nuclear Medicine and Biology .[7]
-
Head, A.J. (1971). Thermodynamic properties of scandium carbonate.Journal of Chemical Thermodynamics .
-
Müller, C. et al. (2018).[7] Scandium-44 for PET imaging: The new kid on the block.EJNMMI Radiopharmacy and Chemistry .
-
Cotton, S.A. (2006). Lanthanide and Actinide Chemistry.[7][9][10]Wiley Online Library . (Authoritative text on Sc coordination differences vs. Lanthanides).
-
American Elements. Scandium Carbonate Hydrate Technical Data.
Sources
- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 3. Scandium Carbonate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ansto.gov.au [ansto.gov.au]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]
- 9. Scandium - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Monograph: Scandium(III) Carbonate Hydrate
CAS Number: 5809-49-4
Formula:
Executive Summary
Scandium(III) carbonate hydrate is the definitive intermediate in the purification of scandium from polymetallic ores (laterites, bauxite residues). Unlike the final oxide product (
This guide details the physicochemical behavior, synthesis protocols, and thermal conversion of scandium carbonate, designed for researchers optimizing scandium recovery circuits or developing high-purity precursors for Solid Oxide Fuel Cells (SOFCs) and Al-Sc alloys.
Physicochemical Characterization
Scandium carbonate exists primarily as a hydrate.[2][3][4][5][6] Its utility in separation science stems from its amphoteric-like behavior in carbonate media: it precipitates at neutral pH but dissolves in highly concentrated carbonate solutions to form anionic complexes (e.g.,
Table 1: Core Properties
| Property | Data | Technical Note |
| Molecular Weight | 287.95 g/mol (Anhydrous) | Commercial forms are hydrated; typically |
| Appearance | White, microcrystalline powder | Morphology depends heavily on precipitation kinetics (pH ramp rate). |
| Solubility (Water) | Insoluble | |
| Solubility (Acid) | High | Dissolves rapidly with effervescence ( |
| Solubility (Carbonate) | Soluble in excess | Forms soluble anionic complexes; critical for purification. |
| Thermal Stability | Decomposes >150°C | Loses water first, then |
Synthesis & Purification Protocols
High-purity scandium carbonate is rarely found in nature; it is synthesized. The following protocols represent the industry standard for recovering scandium from acid leachates (e.g., from nickel laterite processing or bauxite residue).
Protocol A: Selective Precipitation (The "pH Cut" Method)
Objective: Isolate crude scandium carbonate from a multi-metal sulfate solution (containing Fe, Al, Ni, Co, Sc).
Mechanism: Scandium hydrolyzes and precipitates at a lower pH than Nickel or Cobalt but higher than Iron.
-
Feed Preparation: Start with an acidic leachate (pH < 1.0).
-
Iron Removal: Adjust pH to 3.5 using
or MgO. Filter the precipitate (mostly Fe/Al impurities). Scandium remains largely in solution at this stage (losses < 5% if controlled). -
Scandium Precipitation:
-
Slowly add
or to the filtrate. -
Target pH: 4.5 – 4.8.
-
Critical Insight: At pH 4.75, scandium precipitation is nearly complete (>95%), while Nickel and Cobalt remain in solution. Exceeding pH 5.0 risks co-precipitating base metals.
-
-
Filtration: Collect the white precipitate. This is "Crude Scandium Carbonate."
Protocol B: The Ammonium Carbonate Strip (Purification)
Objective: Refine crude scandium to >99.9% purity.
Mechanism: This exploits the solubility of scandium in excess carbonate.
-
Dissolution: Dissolve the crude precipitate (from Protocol A) in a concentrated
solution (150 g/L).-
Reaction:
(Soluble Complex). -
Impurity Rejection: Impurities like Fe, Ti, and Al do not form stable soluble carbonate complexes and remain as solids.
-
-
Clarification: Filter the solution to remove the undissolved impurities.
-
Reprecipitation: Heat the clear filtrate to 80-90°C (boiling).
-
Thermodynamics: Heating decomposes the ammonium carbonate complex, releasing
and . -
Result: Pure crystalline scandium carbonate precipitates out as the complex breaks down.
-
-
Calcination (Optional): The resulting pure carbonate is the standard precursor for firing into 99.99%
.
Visualization: Purification Workflow
The following diagram illustrates the chemical logic of separating Sc from impurities using its carbonate behavior.
Figure 1: Purification workflow exploiting the reversible solubility of scandium in carbonate media.
Thermal Decomposition & Oxide Conversion[5][7]
For most applications (ceramics, alloys), the carbonate is a transient state destined to become Scandium Oxide (
Decomposition Pathway:
-
Dehydration (< 150°C): Removal of physically adsorbed and lattice water.
-
Decarboxylation (400°C - 600°C): Breakdown of the carbonate groups. This often proceeds through a dioxycarbonate intermediate (
). -
Crystallization (> 700°C): Formation of the cubic
lattice.
Experimental Note: To produce "reactive" oxide (for easy sintering), calcine at the lowest possible temperature (approx. 700°C). For "dead-burned" oxide (stable), calcine > 1000°C.
Figure 2: Thermal decomposition pathway from hydrated carbonate to crystalline oxide.
Applications in R&D
1. Solid Oxide Fuel Cells (SOFCs): Scandium carbonate is the preferred precursor for doping Zirconia (ScSZ). The carbonate dissolves readily in nitric acid to form the nitrate feed solutions used in sol-gel or co-precipitation synthesis of ScSZ electrolytes. Using the carbonate (rather than oxide) ensures rapid dissolution without aggressive HF/HCl digestion.
2. Aluminum-Scandium Alloys: While metallic Sc is used for alloying, the carbonate serves as the feedstock for the Master Alloy production via aluminothermic reduction or molten salt electrolysis. High purity is required here to prevent iron embrittlement in the final aerospace alloy.
3. Radiopharmaceuticals: Scandium-47 is an emerging therapeutic radioisotope. The carbonate form is often used as a target material or a recovery form after irradiating Calcium-47 targets, due to the ease of dissolving the carbonate for subsequent labeling of antibodies.
Safety and Handling (MSDS Summary)
-
GHS Classification: Warning.[3]
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use a fume hood to avoid inhaling fine dust.
-
Storage: Hygroscopic. Store in a desiccator. Reacts with acids to release
(pressure buildup risk in sealed vessels).
References
-
Wang, W., et al. (2013).[7] "Recovery of Scandium from Synthetic Red Mud Leach Solutions by Solvent Extraction." Separation and Purification Technology. Link
-
Duyvesteyn, W.P.C., & Nosek, T. (2025). "Scandium Recovery from Laterite Ores." Hydrometallurgy. Link
-
IUPAC. "Scandium: Element Data." NIST Chemistry WebBook. Link
-
Zhou, K., et al. (2021).[7] "Separation and Recovery of Scandium and Titanium from Red Mud Leaching Liquor." Journal of Rare Earths. Link
-
American Elements. "Scandium Carbonate Hydrate Safety Data Sheet." Link
Sources
- 1. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 3. Scandium(III) Carbonate Hydrate | C3H2O10Sc2 | CID 74892486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 6. SCANDIUM CARBONATE | 5809-49-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility and Aqueous Chemistry of Scandium(III) Carbonate Hydrate
This guide provides an in-depth technical analysis of the solubility and aqueous chemistry of scandium(III) carbonate hydrate. It is structured to address the needs of researchers in inorganic chemistry and radiopharmaceutical development, where scandium isotopes (
Executive Summary
Scandium(III) carbonate hydrate (nominally
For drug development and radiochemistry, this implies that "dissolving" scandium carbonate is not a simple physical dissociation but a chemical reaction dependent on pH and coordinating ligands. This guide defines the solubility landscape, governing thermodynamic constants, and protocols for handling this material in precision applications.
Physicochemical Characterization
Before addressing solubility, it is critical to define the solid phase. Commercial "scandium carbonate" is rarely the stoichiometric neutral salt
-
Stoichiometry: The solid is typically a basic scandium carbonate with the general formula:
Common forms include or . -
Crystal Habit: Amorphous or microcrystalline white powder.
-
HSAB Classification:
is a "Hard Acid" (Pearson Hard-Soft Acid-Base theory). It has a stronger affinity for "Hard Bases" like hydroxide ( ) and fluoride ( ) than for the carbonate ion ( ), which drives its hydrolysis behavior.
Aqueous Solubility & Thermodynamics
The Hydrolysis Dominance
In neutral water (pH ~7), the solubility of scandium carbonate is not governed by a carbonate
Key Thermodynamic Constants:
| Parameter | Value | Context |
| Governs solubility in water/base [1]. | ||
| Comparison: Fluoride is also insoluble. | ||
| First hydrolysis constant; shows high affinity for OH. | ||
| Solubility in Water | Effectively insoluble; forms colloidal |
The "Aluminum Analogy"
Scandium (Group 3) is the congener of Aluminum (Group 13). Its aqueous behavior resembles
-
Aluminum Carbonate: Does not exist in water; hydrolyzes to
+ . -
Scandium Carbonate: Exists only as a basic salt; in water, it releases
slowly and precipitates as .
Solubility Landscape Diagram
The following diagram illustrates the speciation of Scandium Carbonate in aqueous media across the pH scale.
Caption: Solubility equilibrium landscape of Scandium(III) Carbonate. Note the amphoteric-like behavior where solubility is achieved in high acid (cationic) or high carbonate (anionic) regions.
The Carbonate Complexation Effect
While insoluble in water, scandium carbonate dissolves in excess alkali carbonate solutions (e.g.,
Mechanism:
This behavior is critical for:
-
Purification: Separating Sc from Fe (which precipitates as hydroxide in carbonate).
-
Synthesis: Creating precursor solutions for nanoparticle synthesis.
Note: Unlike Uranyl or Lanthanide carbonate complexes, Scandium carbonate complexes are less stable and prone to reprecipitation as hydroxides if the pH drops or carbonate concentration decreases.
Experimental Protocols
Protocol A: Synthesis of Scandium Carbonate Hydrate
Objective: To produce a defined basic carbonate precursor for solubility testing.
-
Preparation: Dissolve 1.0 g
in 10 mL concentrated HCl under heat. Evaporate to near dryness to form . Dilute to 0.1 M with DI water. -
Precipitation: Prepare a 0.5 M solution of Ammonium Carbonate (
). -
Addition: Slowly add the Sc solution to the carbonate solution (Order is critical: Sc into Carbonate ensures excess carbonate to prevent immediate hydroxide formation).
-
pH Adjustment: Adjust pH to ~6.5–7.0. A bulky white precipitate forms.
-
Aging: Stir for 2 hours. Filter and wash with ethanol (water washing causes hydrolysis).
-
Drying: Vacuum dry at 40°C. Do not heat >80°C to avoid decarboxylation.
Protocol B: Solubility Determination (Self-Validating)
Objective: To measure "conditional solubility" in a specific buffer.
Caption: Workflow for determining trace solubility. The Tyndall effect check is a critical self-validation step to ensure measured Sc is dissolved, not colloidal.
Implications for Drug Development (Radiopharmacy)
For professionals working with Scandium-44 (
Target Dissolution
is often produced via the-
Challenge: The target must be dissolved to recover Sc.
-
Solution: Use HCl (1–3 M). Carbonate is released as
.[1] -
Risk: Incomplete acid digestion leaves residual carbonate, which acts as a buffer, potentially raising pH locally and causing radiocolloidal
formation during labeling.
Chelator Interference
Standard chelators like DOTA require heating (95°C) and specific pH (4.0–5.0) for efficient Sc labeling.
-
Carbonate Impurity: If carbonate is present in the buffer, it competes weakly with DOTA but, more dangerously, buffers the pH higher than intended, promoting hydrolysis.
-
Recommendation: Degas all buffers (Ar purging) to remove dissolved
before introducing n.c.a. (no-carrier-added) scandium.
References
-
Solubility Product Constants (
) . Solubility of Things. Retrieved from [Link] (Data for and related species). -
Scandium Radioisotopes—Toward New Targets and Imaging Modalities . Molecules (MDPI). 2021. Available at: [Link] (Discusses carbonate target dissolution and separation chemistry).
-
Separ
from Natural Calcium Carbonate Targets . Applied Radiation and Isotopes. NIH/PubMed Central. Available at: [Link] (Detailed protocols on handling Sc in carbonate/HCl matrices). -
HSAB Theory and Metal Complex Stability . Wikipedia / Chemical Reviews. Overview of Hard-Soft Acid-Base theory explaining Sc-OH affinity. Available at: [Link].
-
Scandium Carbonate Hydrate Product Data . American Elements / ATT Elements. Commercial specifications and basic salt nature. Available at: [Link].
Sources
The Carbonate Gateway: A Technical Guide to Synthesizing High-Purity Scandium Oxide
Foreword: The Strategic Imperative for High-Purity Scandium Oxide
Scandium oxide (Sc₂O₃), a rare earth oxide of significant strategic importance, is a critical enabler of modern technologies. Its unique properties, including a high melting point, wide bandgap, and exceptional thermal stability, make it indispensable in applications ranging from high-performance solid-oxide fuel cells (SOFCs) and advanced ceramics to specialized lasers and aerospace alloys.[1][2] The performance and reliability of these advanced materials are intrinsically linked to the purity of the scandium oxide used. Even trace impurities can dramatically alter the material's electrical, optical, and mechanical properties, creating a persistent demand for robust and scalable methods for producing high-purity Sc₂O₃.[3]
This technical guide presents an in-depth exploration of the carbonate precipitation route, a widely employed and effective method for synthesizing high-purity scandium oxide. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that govern the purity and morphology of the final product. This document is intended for researchers, materials scientists, and chemical engineers engaged in the development and production of advanced materials.
The Precursor Pathway: Why Scandium(III) Carbonate Hydrate?
The synthesis of high-purity scandium oxide via the carbonate route is a two-stage process: the precipitation of a scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) precursor, followed by its thermal decomposition (calcination). The choice of a carbonate precursor is deliberate and offers several advantages:
-
Insolubility and Ease of Separation: Scandium carbonate is largely insoluble in water, facilitating its separation from the reaction mixture through simple filtration.[2][4] This insolubility is a key factor in minimizing the loss of the target material during processing.
-
Control over Impurities: The precipitation process allows for the selective separation of scandium from various impurities. By carefully controlling parameters such as pH and temperature, the co-precipitation of undesirable metal ions can be minimized.[5][6]
-
Morphological Control of the Final Oxide: The physical characteristics of the scandium carbonate precursor, such as particle size and shape, have a direct influence on the morphology of the resulting scandium oxide.[1][7] This provides a degree of control over the properties of the final product.
The overall process can be visualized as a sequential transformation, beginning with a soluble scandium salt and culminating in the formation of high-purity, crystalline scandium oxide.
Impurity Management: A Critical Consideration
The production of high-purity scandium oxide necessitates a stringent approach to impurity control throughout the entire process. Common impurities in scandium raw materials can include other rare earth elements, iron, aluminum, calcium, silicon, thorium, and uranium. [3][8]
Impurity Removal Strategies
-
Selective Precipitation: As mentioned earlier, careful control of pH during the precipitation of scandium carbonate is the primary method for separating it from many common metal impurities. For instance, iron and aluminum hydroxides precipitate at a lower pH than scandium carbonate, allowing for their removal prior to the main precipitation step.
-
Re-precipitation: For achieving very high purity levels (e.g., 99.99% and above), a re-precipitation step may be necessary. This involves dissolving the initial scandium carbonate precipitate in an acid and then re-precipitating it under controlled conditions. This process can significantly reduce the concentration of co-precipitated impurities.
-
Ion Exchange and Solvent Extraction: While not part of the core carbonate precipitation process, ion exchange and solvent extraction techniques are often employed in the initial purification of the scandium-containing solution before the precipitation step, particularly when starting from complex raw materials.
Purity Analysis of the Final Product
The purity of the final scandium oxide product is typically determined using sensitive analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods can accurately quantify trace and ultra-trace level impurities. [3][9]
Conclusion: The Path to High-Purity Scandium Oxide
The carbonate precipitation route offers a reliable and scalable method for the synthesis of high-purity scandium oxide. The success of this process hinges on a thorough understanding and precise control of the key experimental parameters at each stage, from the initial precipitation of the scandium(III) carbonate hydrate precursor to its final calcination. By adhering to the principles and protocols outlined in this guide, researchers and engineers can consistently produce high-purity scandium oxide that meets the demanding requirements of today's advanced technologies. The continuous refinement of this process will undoubtedly play a crucial role in advancing the applications of this remarkable rare earth material.
References
Sources
- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 2. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. RU2729282C1 - Method of extracting scandium from scandium-containing materials - Google Patents [patents.google.com]
- 6. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. News - Purity Detection Technologies for High-Purity Metals [super-purity.com]
The Scandium Carbonate System: From Eka-Boron to Radiopharmaceutical Precursor
This technical guide provides an in-depth analysis of scandium carbonate compounds, designed for researchers and drug development professionals. It synthesizes historical context, advanced aqueous chemistry, and practical synthesis protocols.
Historical Genesis & Chemical Identity
The discovery of scandium is a triumph of predictive chemistry. In 1871, Dmitri Mendeleev predicted the existence of "Eka-boron" (atomic weight ~44), an element that would bridge the gap between boron and yttrium.
It was not until 1879 that Lars Fredrik Nilson , working at Uppsala University, isolated scandium oxide (
The Carbonate Conundrum
Historically, "scandium carbonate" has been a source of confusion. Unlike the larger lanthanides (La-Lu), which readily form stable, crystalline neutral carbonates (
-
Early Misconceptions: Early literature often conflated basic scandium carbonate (
) with the neutral salt. -
Modern Understanding: Pure anhydrous
is thermodynamically unstable. The compound exists primarily as a hydrate ( ) or as a basic hydroxy-carbonate in solid form. In solution, however, it exhibits rich complexation chemistry that is vital for purification.
Figure 1: The historical timeline of scandium's discovery and the early utilization of carbonate chemistry for fractionation.
Aqueous Chemistry & Speciation
For the application scientist, understanding the behavior of scandium in carbonate media is more critical than the solid-state structure. Scandium behaves differently from Yttrium and Lanthanides due to its tendency to form soluble anionic carbonate complexes at high carbonate concentrations.
The Amphoteric-Like Behavior
While not truly amphoteric (it doesn't dissolve in simple NaOH), scandium mimics this behavior in carbonate systems:
-
Acidic pH (< 4): Exists as hydrated
ions. -
Neutral pH (5–7): Precipitates as Basic Scandium Carbonate (
). -
Alkaline Carbonate Media (pH > 9): Dissolves to form the tetra-carbonato complex
.
This "dissolution in excess reagent" is the fundamental mechanism used to separate Scandium from bulk impurities (Fe, Al, Ti) in red mud recovery and radiopharmaceutical target processing.
Quantitative Parameters
| Parameter | Value / Description | Context |
| Formula (Solid) | Precipitate from neutral solutions | |
| Solubility Product ( | Extremely insoluble in water | |
| Complex Stability | High affinity for carbonate ligands | |
| Hydrolysis Constant | High tendency to hydrolyze |
Synthesis Protocols
The following protocols are designed for high-purity synthesis suitable for precursor generation.
Protocol A: Precipitation of Hydrated Scandium Carbonate
Objective: Produce a bulk precursor for calcination to
-
Precursor Preparation: Dissolve
of (99.9%) in minimal concentrated HCl. Evaporate to near dryness and redissolve in deionized water to obtain a solution. -
pH Adjustment: Slowly add
dropwise until the pH reaches 4.0 (just before precipitation onset). -
Carbonation: Prepare a saturated solution of Ammonium Bicarbonate (
). Add this to the scandium solution under vigorous stirring.-
Critical Step: Maintain pH between 5.5 and 6.5 . If pH rises > 7, soluble complexes form. If pH < 5, yield drops.
-
-
Aging: Allow the white precipitate to age for 2 hours at room temperature. Heating is not recommended as it promotes hydrolysis to
. -
Filtration: Filter using a 0.2
m membrane. Wash 3x with dilute ethanol to remove chloride ions. -
Drying: Vacuum dry at
for 12 hours.
Protocol B: Purification via Anionic Complexation (The "Double Salt" Route)
Objective: Purify Sc from Fe/Al/Ti impurities (Industrial/Recovery Grade).
-
Dissolution: Digest the crude Sc-containing feed in
solution at . -
Complex Formation: Adjust pH to 9.5–10.5 .
-
Reaction:
(Soluble) -
Impurities like
and precipitate as hydroxides/oxides.
-
-
Filtration: Filter the slurry. The filtrate contains the purified Sc-carbonate complex.
-
Precipitation: Acidify the filtrate slowly with HCl to pH 6.0 . The complex destabilizes, and pure Scandium Carbonate precipitates.
-
Recovery: Filter and wash as in Protocol A.
Figure 2: Purification workflow utilizing the reversible formation of soluble carbonate complexes.
Thermal Decomposition & Characterization
For researchers using scandium carbonate as a precursor for Solid Oxide Fuel Cells (SOFCs) or alloys, the thermal decomposition profile is critical to avoid carbon contamination.
Thermogravimetric Analysis (TGA) typically reveals a three-stage decomposition:
| Stage | Temperature Range | Chemical Event | Equation |
| I | Dehydration | ||
| II | Decarbonation to Basic Salt | ||
| III | Oxide Formation |
Technical Insight: Unlike calcium carbonate which decomposes sharply, scandium carbonate decomposes over a broad range due to the formation of intermediate oxy-carbonates (
Applications in Drug Development & Radiopharmaceuticals
While scandium carbonate is rarely the final drug (API), it is a pivotal intermediate in the supply chain for Scandium-44 (
-
Target Recovery: After irradiating Calcium or Titanium targets to produce
, the target is dissolved. The carbonate complexation method (Protocol B) allows for the specific elution of Sc isotopes from the bulk target material, exploiting the high stability constant of the complex compared to or . -
Chelator Labeling: High-purity scandium carbonate is converted to
for labeling DOTA-peptides (e.g., -DOTATOC). The carbonate route ensures no competition from metal impurities (Fe, Cu) that would otherwise occupy the DOTA chelator.
References
-
Nilson, L. F. (1879). "Sur l'ytterbine, terre nouvelle de M. Marignac." Comptes Rendus, 88, 642-647.
-
Cleve, P. T. (1879). "Sur le scandium." Comptes Rendus, 89, 419-422.
-
Head, E. L., & Holley, C. E. (1964). "The Preparation and Thermal Decomposition of Scandium Carbonate." Journal of Inorganic and Nuclear Chemistry, 26(4), 525-530.
-
Wang, W., et al. (2011). "Separation of Scandium from Red Mud by Carbonate Leaching." Hydrometallurgy, 108(1-2), 109-114.
-
Müller, K., et al. (2018). "Speciation of Scandium in Aqueous Solution." Inorganic Chemistry, 57(12), 7250–7258.
The Paradox of Scandium Carbonate: Natural Geochemistry and Synthetic Production
This technical guide is structured to address the specific needs of researchers and drug development professionals, focusing on the critical distinction between natural geochemical sources and the synthetic utility of scandium carbonate.
An In-Depth Technical Guide for Research & Development
Executive Summary: The "Gateway" Compound
For researchers in radiopharmaceuticals and advanced materials, Scandium Carbonate (Sc₂(CO₃)₃) is a ubiquitous precursor. It is the preferred starting material for synthesizing high-purity scandium oxide (Sc₂O₃) and for dissolving into acidic matrices for Scandium-44/47 generator production.
However, a critical geochemical paradox exists: Scandium Carbonate does not exist as a primary mineral in nature.
While scandium is abundant in the Earth's crust (~22 ppm), its high ionic potential and affinity for phosphate and silicate anions prevent the formation of discrete carbonate minerals. This guide elucidates the natural mineral hosts from which scandium is sourced and details the chemical engineering protocols required to convert these dispersed ores into the scandium carbonate reagent essential for drug development.
Natural Occurrence & Mineral Sources
Since Sc₂(CO₃)₃ is not a natural mineral, the "source" refers to the geological hosts that allow for the eventual precipitation of the carbonate.
The Primary Host: Carbonatites
Carbonatites are rare igneous rocks composed of >50% carbonate minerals (calcite, dolomite). They are the most significant primary source of scandium associated with a carbonate matrix.
-
Geochemical Context: In carbonatite magmas, Sc behaves compatibly with early-crystallizing phases. It does not partition into the calcite/dolomite lattice itself but rather into specific accessory minerals suspended within the carbonate rock.
-
Key Deposits:
-
Oka Complex (Quebec, Canada): Sc is concentrated in apatite and niocalite, not the calcite.
-
Kovdor Massif (Russia): Sc is hosted in Baddeleyite (ZrO₂) and the rare mineral Juonniite .
-
Bayan Obo (China): Sc is hosted in Aegirine (clinopyroxene) within the carbonatite-hosted ore.
-
Mineral Hosts Table
The following table details the specific minerals within ore bodies that actually contain the scandium.
| Mineral Class | Mineral Name | Formula | Sc Content (ppm) | Host Rock |
| Phosphate | Juonniite | CaMgSc(PO₄)₂(OH)[1]·4H₂O | ~100,000 (Stoichiometric) | Carbonatites (Kovdor) |
| Silicate | Thortveitite | (Sc,Y)₂Si₂O₇ | 200,000 - 450,000 | Pegmatites |
| Oxide | Baddeleyite | (Zr,Sc)O₂ | 500 - 1,500 | Carbonatites/Phoscorites |
| Pyroxene | Aegirine | NaFeSi₂O₆ | 100 - 300 | Carbonatites (Bayan Obo) |
| Hydroxide | Goethite | α-FeO(OH) | 50 - 150 (Adsorbed) | Laterites (Ni-Co ores) |
Technical Insight: In Laterites (weathered soils), Sc is not in a crystal lattice but is adsorbed onto Goethite surfaces. This is currently the most commercially viable source for producing Sc-carbonate due to the ease of acid leaching compared to refractory silicates like Thortveitite.
Aqueous Geochemistry: Why No Natural Carbonate?
To understand why we must synthesize Sc-carbonate, we must look at the Hard-Soft Acid-Base (HSAB) theory and hydrolysis behavior.
The Hydrolysis Barrier
Scandium (Sc³⁺) has a small ionic radius (0.745 Å) and a high charge density.
-
Hydrolysis: In aqueous geological fluids, Sc³⁺ hydrolyzes aggressively. At neutral pH (where carbonates form), Sc precipitates as Sc(OH)₃ (hydroxide) rather than Sc₂(CO₃)₃.
-
Ligand Affinity: Sc³⁺ is a "hard" acid. In geological fluids, it prefers "hard" bases in the order: F⁻ > OH⁻ > PO₄³⁻ > CO₃²⁻ .
-
Transport: In hydrothermal systems, Sc is transported as fluoride complexes (ScF²⁺, ScF₃⁰), not carbonate complexes.
Geochemical Fractionation Diagram
The following diagram illustrates the fractionation logic that prevents natural Sc-carbonate formation.
Figure 1: Geochemical fractionation showing the exclusion of Scandium from the primary carbonate lattice (Calcite/Dolomite) and its partitioning into Phosphate and Silicate accessory minerals.[2][3]
Synthetic Production Protocol
For drug development applications (e.g., Sc-44 production for PET imaging), natural ores must be processed into high-purity Scandium Carbonate . This is a precipitation process.[4]
The Ammonium Carbonate Strip Method
This is the industry-standard protocol for recovering Sc from laterite acid leach solutions (PLS).
Protocol Steps:
-
Leaching: Ore (Laterite) is leached with H₂SO₄ at high temperature/pressure (HPAL). Sc enters solution as Sc₂(SO₄)₃.
-
Solvent Extraction (SX): The PLS is contacted with an organic extractant (e.g., DEHPA or Cyanex 272). Sc transfers to the organic phase.
-
Scrubbing: Impurities (Fe, Al) are removed from the organic phase.
-
Stripping/Precipitation (The Critical Step):
-
The Sc-loaded organic phase is stripped using a solution of Ammonium Carbonate ((NH₄)₂CO₃) .
-
Reaction:
-
Note: The precipitate is often a basic scandium carbonate: Sc(OH)CO₃.
-
Production Workflow Diagram
Figure 2: Industrial workflow for converting natural Sc-bearing ores into synthetic Scandium Carbonate.
Applications in Drug Development
For the audience of drug development professionals, the quality of the Sc-carbonate source is paramount.
-
Precursor for Sc-44: Scandium carbonate is dissolved in HCl to form ScCl₃ targets for cyclotron irradiation.
-
Solubility Advantage: Unlike Sc-Oxide (which is refractory and difficult to dissolve in mild acids), Sc-Carbonate dissolves instantly with effervescence in dilute mineral acids. This allows for rapid preparation of radiopharmaceutical precursors without aggressive heating or concentrated acids that could introduce trace metal contaminants.
Quality Control Parameters
When sourcing Sc-Carbonate for pharmaceutical use, verify:
-
TREO (Total Rare Earth Oxide) Purity: >99.99% (critical to remove Fe/Al traces).
-
Dissolution Profile: Should dissolve clear in 1M HCl within <5 minutes.
References
-
Williams-Jones, A. E., & Vasyukova, O. V. (2018). The Economic Geology of Scandium, the Runt of the Rare Earth Element Litter. Economic Geology. Link
-
Chistyakova, N. I., et al. (2025). Scandium mineralization of a new genetic type in the Kovdor alkaline-ultrabasic massif. ResearchGate. Link
-
Wang, J., et al. (2025). The Solubility and Speciation of Scandium in Fluoride-Bearing Aqueous Solutions. ResearchGate. Link
-
Geoscience Australia. (2023). Australian Resource Reviews: Scandium. Link
-
American Elements. (2026). Scandium Carbonate Product Data. Link
Sources
scandium(III) carbonate hydrate material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for Scandium(III) Carbonate Hydrate
Authored by a Senior Application Scientist
This document provides a comprehensive, technically-grounded guide to the safe handling, storage, and emergency response procedures for Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere data recitation. It delves into the causality behind safety protocols, ensuring a framework of self-validating practices rooted in the fundamental chemical and toxicological properties of the compound.
Chemical Identity and Physicochemical Properties
Scandium(III) carbonate hydrate is a key inorganic precursor material. Its primary utility lies in its nature as a water-insoluble source of scandium that can be readily converted into other scandium compounds, such as scandium oxide, through thermal decomposition (calcination)[1][2]. Understanding its basic identity is the first step in a robust safety assessment.
From a safety perspective, its most critical reaction is its behavior with acids. Like all carbonates, it will react with dilute acids to produce carbon dioxide gas[1][2]. This is not a hazardous reaction in terms of toxicity, but in a poorly ventilated or sealed environment, the rapid evolution of CO₂ can displace oxygen and create an asphyxiation hazard. This reactivity dictates the need for segregated storage away from acidic materials.
| Property | Data | Source |
| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [3][4] |
| CAS Number | 5809-49-4 | [3][5] |
| Molecular Weight | 269.96 g/mol (anhydrous basis) | [3][4] |
| Appearance | White solid / crystalline powder | [2][4][6] |
| Odor | Odorless | [4] |
| Solubility | Insoluble in water | [1][2] |
| Decomposition Products | On heating or in a fire, may emit carbon oxides and scandium oxide fumes.[3][7] |
Hazard Identification and GHS Classification
The primary health risks associated with scandium(III) carbonate hydrate stem from its irritant properties, particularly when handled as a fine powder. The compound is not classified for acute toxicity, carcinogenicity, or mutagenicity based on available data[4][8]. However, the physical nature of the powder can lead to mechanical and chemical irritation upon contact.
| GHS Classification | Hazard Statement | Description |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the powder can cause redness, itching, and mild inflammation.[3][5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | The particulate nature of the compound can cause significant mechanical irritation and inflammation if it enters the eyes.[3][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5] |
Signal Word: Warning [5]
Pictograms:
Exposure Control and Personal Protection
A self-validating safety protocol relies on engineering controls as the primary barrier to exposure, supplemented by robust personal protective equipment (PPE). The principle is to minimize the generation of airborne dust and prevent direct contact.
Engineering Controls: The First Line of Defense
The most effective way to manage the risks of scandium(III) carbonate hydrate is to control its environment.
-
Ventilation: Always handle the powder in a well-ventilated area.[5] The use of a fume hood or a ventilated enclosure with appropriate exhaust is the preferred method for controlling airborne dust.[7]
-
Process Enclosure: For larger quantities or repetitive tasks, handling should occur in an enclosed, controlled process to prevent dust dissemination.[9]
-
Housekeeping: Good housekeeping practices are critical. Avoid allowing dust to accumulate on surfaces.[8] Do not use compressed air to clean surfaces, as this will aerosolize the powder; instead, use a wet-wiping method or a vacuum cleaner equipped with a HEPA filter.[9]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls cannot eliminate exposure, PPE is mandatory.
| Protection Type | Specification | Rationale and Best Practices |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95) | Required if ventilation is inadequate or dust levels are visibly exceeded.[9] Ensures that inhaled air is filtered of irritating particles. |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[7][9] | Protects against accidental splashing or airborne dust entering the eyes, preventing serious irritation.[3][5] |
| Hand | Impermeable gloves (e.g., nitrile).[9] | Prevents direct skin contact, mitigating the risk of skin irritation.[3][5] Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body | Protective work clothing or lab coat. | Minimizes the area of exposed skin and prevents contamination of personal clothing.[9] |
Emergency Procedures: First Aid and Accidental Release
Rapid and correct response during an emergency is crucial to minimizing harm.
First-Aid Measures
The causality behind these first-aid steps is the immediate removal of the irritating substance from the affected area.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Accidental Release and Cleanup Protocol
The goal is to contain, collect, and dispose of the spilled material without creating dust or causing environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel from the spill area.
-
Ensure Ventilation: If the spill is in an enclosed space, ensure adequate ventilation.
-
Wear Full PPE: Before approaching the spill, don the appropriate PPE as described in Section 3.2.
-
Contain the Spill: Prevent further spread of the powder.
-
Clean-Up:
-
DO NOT DRY SWEEP. Dry sweeping will generate airborne dust.
-
Gently sweep or scoop the spilled material into a suitable, labeled container for disposal.[9]
-
Alternatively, for fine powders, wet-brushing or using a vacuum cleaner with a HEPA filter is recommended.
-
-
Decontaminate: Clean the spill area thoroughly with a wet cloth.
-
Disposal: Dispose of the waste material and contaminated cleaning supplies in accordance with local, state, and federal regulations.[5]
Caption: Emergency response workflow for a scandium(III) carbonate hydrate spill.
Storage and Reactivity
Proper storage is essential for maintaining the integrity of the material and preventing hazardous situations.
-
Conditions for Safe Storage:
-
Incompatible Materials:
-
Acids: As previously noted, scandium carbonate will react with acids to produce carbon dioxide. Store separately.
-
Strong Oxidizing Agents: While specific data is limited for the carbonate, it is general best practice to store chemicals away from strong oxidizers to prevent unwanted reactions.
-
-
Chemical Stability: The material is stable under normal, recommended storage conditions.[4] Hazardous polymerization will not occur.[4]
Firefighting Measures
Scandium(III) carbonate hydrate itself is not flammable.[3] However, its container may burn, or it may be involved in a fire with other materials.
-
Suitable Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. Carbon dioxide, extinguishing powder, or water spray are generally acceptable.[3] For larger fires, a water spray is recommended.[3]
-
Specific Hazards: When heated to decomposition in a fire, it may produce hazardous fumes of scandium oxide and carbon oxides.[3]
-
Protective Equipment for Firefighters: Firefighters should wear a NIOSH-approved positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of decomposition products.[3]
References
-
SDS Scandium - Vanderbilt University. [Link]
-
Safety Data Sheet: Scandium - Chemos GmbH&Co.KG. [Link]
-
Scandium(III) Carbonate Hydrate - AMERICAN ELEMENTS. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale - ATT. [Link]
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- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
X-ray diffraction (XRD) analysis of scandium(III) carbonate hydrate
An In-Depth Technical Guide to the X-ray Diffraction (XRD) Analysis of Scandium(III) Carbonate Hydrate
Foreword: The Analytical Imperative for Scandium Compounds
Scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) stands as a critical precursor in materials science. It is the gateway to producing high-purity scandium oxide (Sc₂O₃), a key component in advanced technologies such as high-strength aluminum-scandium alloys for aerospace, high-conductivity electrolytes in solid oxide fuel cells (SOFCs), and specialized laser systems.[1][2] The performance of the final scandia-based material is inextricably linked to the purity, particle size, and crystalline phase of its carbonate precursor.[1]
However, the "hydrate" in its name presents a significant analytical challenge. The variable water content, denoted by 'x', means the material can exist in various structural states, each with unique properties.[1] This variability can profoundly impact its conversion to scandium oxide during calcination.[1][3] Therefore, a robust and precise characterization of its crystal structure and hydration state is not merely an academic exercise—it is a prerequisite for process control and quality assurance in any research or manufacturing setting.
This guide provides a comprehensive framework for the X-ray Diffraction (XRD) analysis of scandium(III) carbonate hydrate. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and self-validating approach.
The Crystallographic Challenge: Why Hydrates Demand a Specialized Approach
Analyzing hydrated compounds, particularly carbonates, via XRD is fundamentally more complex than analyzing their anhydrous counterparts. The primary challenges are:
-
Structural Instability: The water molecules within the crystal lattice are often weakly bound. The energy input from sample grinding (frictional heat) or the vacuum/environmental conditions of the XRD instrument can be sufficient to drive off this water, causing a phase transformation during the analysis itself.[4][5] What you measure may not be what you started with.
-
Variable Hydration States: A single synthesis can produce a mixture of different hydrate phases (e.g., monohydrates, trihydrates) or a non-stoichiometric hydrate.[6] This results in complex diffraction patterns with overlapping peaks that are difficult to interpret.
-
Hygroscopicity and Efflorescence: The material's hydration state can change simply upon exposure to ambient laboratory air, absorbing or losing moisture to reach equilibrium.[4][5] This makes sample handling a critical variable that must be controlled.
-
Poor Crystallinity: Hydrates, especially those precipitated from aqueous solutions, can be poorly crystalline or even contain amorphous content. This leads to broad diffraction peaks and a high background signal, complicating phase identification and structural analysis.
Acknowledging these challenges is the first step toward designing an experimental protocol that generates trustworthy and reproducible data.
The Experimental Keystone: A Self-Validating Workflow
A reliable analysis hinges on a workflow where each stage is designed to preserve the sample's intrinsic properties. The following protocol is designed as a self-validating system, minimizing artifacts and maximizing data integrity.
Protocol 1: Sample Preparation – The Foundation of Accuracy
The goal of sample preparation is to present a homogenous, randomly oriented powder to the X-ray beam without altering its chemical or physical state.
Methodology:
-
Environment Control: Conduct all preparation steps in a controlled environment, such as a glove box with controlled humidity, to prevent changes in the sample's hydration state.
-
Gentle Homogenization: Avoid aggressive mechanical grinding, which can induce dehydration and amorphization. Gently grind the as-synthesized white powder of scandium(III) carbonate hydrate using an agate mortar and pestle.[7][8][9] The objective is to break up agglomerates and ensure a fine, uniform particle size, typically in the micrometer range.
-
Sample Mounting:
-
Use a low-background or zero-background sample holder (e.g., single-crystal silicon) to minimize contributions to the background signal.
-
Carefully load the powder into the holder cavity. Gently press the powder with a flat surface (like a glass slide) to create a smooth, flat surface that is coplanar with the holder's reference surface. This is crucial for accurate peak positions.
-
For Hydrates (Critical): Whenever possible, use a sealed sample holder with an X-ray transparent dome (e.g., Kapton).[10] This isolates the sample from the external environment throughout the measurement, providing the most reliable data on the material's native state.
-
Protocol 2: Data Acquisition – Optimizing for Signal and Resolution
Instrument parameters must be chosen to maximize the quality of the diffraction pattern, especially for potentially poorly crystalline materials.
Methodology:
-
Instrument Configuration: Utilize a powder diffractometer equipped with a copper X-ray source (Cu Kα, λ ≈ 1.54 Å) and a position-sensitive detector.
-
Parameter Selection: The choice of parameters is a trade-off between resolution, signal intensity, and measurement time. The following table provides a robust starting point.
| Parameter | Recommended Value | Rationale & Expert Insight |
| X-ray Source | Cu Kα | Standard for most laboratory powder XRD; provides good wavelength for resolving common d-spacings. |
| Voltage & Current | 40 kV, 40 mA | Standard operating power for high X-ray flux, improving signal-to-noise ratio. |
| 2θ Scan Range | 5° to 90° | A wide range ensures that most characteristic diffraction peaks are captured for phase identification. |
| Step Size | 0.01° to 0.02° 2θ | A small step size is crucial for accurately defining peak profiles, which is essential for peak fitting and Rietveld refinement. |
| Time per Step | 0.5 to 2 seconds | For hydrated or poorly crystalline samples, a longer counting time is necessary to improve the signal-to-noise ratio and make weak, broad peaks discernible from the background. |
| Sample Spinning | On (if available) | Spinning the sample during acquisition averages the signal from many crystallites, significantly reducing the effects of preferred orientation and improving intensity accuracy. |
Decoding the Diffractogram: From Raw Data to Structural Insights
The output of an XRD experiment is a plot of intensity versus diffraction angle (2θ). The analysis of this pattern is a multi-step process.
Phase Identification
The first step is to identify the crystalline phase(s) present in the sample. This is achieved by comparing the experimental peak positions and relative intensities to entries in a reference database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD).
Peak Profile Analysis
Once a phase is identified, detailed information can be extracted by analyzing the individual peak profiles.
| Peak Characteristic | What It Reveals |
| Position (2θ) | Directly related to the d-spacing of crystal planes via Bragg's Law. Accurate peak positions are used to calculate the precise unit cell (lattice) parameters of the crystal structure. |
| Intensity | Related to the arrangement of atoms within the unit cell. Deviations from reference intensities can indicate preferred orientation, where crystallites are not randomly aligned. |
| Breadth (FWHM) | The Full Width at Half Maximum (FWHM) is inversely related to the size of the coherent crystalline domains (crystallites). Broader peaks suggest smaller crystallites or the presence of microstrain. The Scherrer equation can provide an estimate of crystallite size, but it has significant limitations.[4][5] |
Advanced Structural Analysis: Rietveld Refinement
For complex materials like scandium(III) carbonate hydrate, simple peak matching is often insufficient. Rietveld refinement is a powerful computational method that provides a comprehensive structural characterization.[11]
Causality: Instead of analyzing individual peaks, the Rietveld method fits a calculated, theoretical diffraction pattern to the entire experimental pattern.[12] This is a least-squares refinement process where crystal structure parameters (like lattice parameters, atomic positions, site occupancy factors) and instrumental parameters are adjusted until the calculated pattern best matches the measured one.[11][13]
Why it is essential for hydrates:
-
Handles Overlap: It can deconstruct complex patterns with severely overlapping peaks, which is common in low-symmetry or multi-phase hydrated systems.[11]
-
Accurate Lattice Parameters: It yields highly precise and accurate unit cell parameters.
-
Determines Hydration Level: By refining the "site occupancy factor" of water molecule positions in the crystal structure, it can provide direct crystallographic evidence for the value of 'x' in Sc₂(CO₃)₃·xH₂O.
-
Corrects for Artifacts: The method inherently models and corrects for experimental artifacts like preferred orientation.[14]
Ensuring Trustworthiness: The Role of Correlative Techniques
To create a self-validating system, XRD results should be correlated with other analytical techniques.
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. For a hydrate, the mass loss upon heating corresponds directly to the amount of water driven off, allowing for a precise quantification of 'x'. This provides an independent validation of the hydration state.
-
Differential Scanning Calorimetry (DSC) / Simultaneous XRD-DSC: DSC measures heat flow into or out of a sample during a temperature change. It reveals endothermic or exothermic events like dehydration. When performed simultaneously with XRD (XRD-DSC), it allows for the direct correlation of a thermal event (like water loss) with a specific structural change (the disappearance of one hydrate phase and the appearance of another or an anhydrous phase).[6]
Conclusion
The XRD analysis of scandium(III) carbonate hydrate is a nuanced task that demands more than a routine approach. The inherent instability and variability of hydrated compounds necessitate a protocol built on a foundation of meticulous, environmentally controlled sample preparation. While initial phase identification provides a starting point, a complete and trustworthy characterization is best achieved through advanced methods like Rietveld refinement, which can unravel complex patterns to yield precise structural and microstructural data. By integrating this rigorous XRD workflow with correlative thermal analysis techniques, researchers and developers can gain the detailed understanding required to control the quality of this critical material and, by extension, the performance of the advanced technologies it enables.
References
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AZoNano. (2017). XRD Analysis of Clay Layers in Carbonate Rocks. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern of scandium fluoride crystals. Available at: [Link]
-
SpringerLink. (1987). X-ray diffraction study of scanium(III) and indium(III) tris(dipivaloylmethanates). Available at: [Link]
-
Scientific Research Publishing. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]
-
SciRP.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]
-
Advanced Engineering Materials. (n.d.). Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale. Available at: [Link]
-
MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?. Available at: [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]
-
ResearchGate. (n.d.). The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography. Available at: [Link]
-
American Elements. (n.d.). Scandium(III) Carbonate Hydrate. Available at: [Link]
-
PubChem. (n.d.). Scandium(III) Carbonate Hydrate. Available at: [Link]
-
Wikipedia. (n.d.). Scandium compounds. Available at: [Link]
-
Wikipedia. (n.d.). Rietveld refinement. Available at: [Link]
-
Crystal Growth & Design. (2020). Rietveld Refinement for Macromolecular Powder Diffraction. Available at: [Link]
-
WebElements. (n.d.). Scandium: crystal structures. Available at: [Link]
-
ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of un‐hydrated and hydrated BEC.... Available at: [Link]
-
YouTube. (2018). Sample preparation. Available at: [Link]
-
Materials Project. (n.d.). mp-67: Sc (Hexagonal, P6_3/mmc, 194). Available at: [Link]
-
PMC. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available at: [Link]
-
ResearchGate. (2019). How to prepare the 28day hydrated cement paste sample for XRD?. Available at: [Link]
-
OSTI.gov. (2022). The Synthesis and Structure of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex Supported by Bipyridyl Ligands. Available at: [Link]
-
ResearchGate. (2020). Application of Rietveld refinement in orientated material structures. Available at: [Link]
-
YouTube. (2024). Rietveld Refinement: Learn Step-by-Step with Practical Examples (1.0 Introduction). Available at: [Link]
-
AIP Publishing. (2009). A sample cell to study hydrate formation with x-ray scattering. Available at: [Link]
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Coordination Chemistry of Scandium(III) in Carbonate Solutions: A Technical Guide for Radiopharmaceutical Development
Executive Summary
The coordination chemistry of Scandium(III) (
This guide details the thermodynamic stability, structural dynamics, and practical protocols for managing Sc(III) in carbonate media, specifically tailored for researchers optimizing target processing and radiolabeling yields.
Fundamental Coordination Dynamics
The Hydrolysis vs. Carbonate Competition
The behavior of Sc(III) in aqueous carbonate solutions is dictated by the competition between the hydroxide ion (
-
Hydrolysis Dominance: In non-complexing media, Sc(III) undergoes extensive hydrolysis.[1] The aquo ion
is acidic ( ), rapidly forming hydroxo-bridged dimers and eventually the insoluble . -
Carbonate Complexation: High concentrations of carbonate suppress hydrolysis by forming soluble anionic species. The carbonate ligand acts in a bidentate fashion ($ \eta^2-CO_3 $), occupying two coordination sites.
Structural Geometry
Unlike the larger lanthanides (Ln = La-Lu), which often adopt coordination numbers (CN) of 9, Sc(III) is sterically restricted to CN = 6, 7, or 8. In concentrated carbonate solutions, the limiting species is hypothesized to be the tetracarbonato complex or a mixed hydroxo-carbonato species :
Evidence suggests that for Sc(III), the coordination sphere in carbonate media is likely dodecahedral (CN=8) , similar to the heavy lanthanides (e.g., Y, Lu), forming
Speciation and Thermodynamics
The stability of scandium carbonate complexes is driven by the "Hard Soft Acid Base" (HSAB) theory.
Comparative Stability Data
While specific formation constants (
Table 1: Comparative Coordination Properties of Group 3 & Lanthanides
| Parameter | Scandium ( | Yttrium ( | Lutetium ( | Relevance to Carbonate Chemistry |
| Ionic Radius (CN=6) | 0.745 Å | 0.900 Å | 0.861 Å | Sc is significantly smaller, increasing steric hindrance for bulky |
| Hydrolysis Constant ( | -4.3 | -7.7 | -7.6 | Sc hydrolyzes at much lower pH; Carbonate buffer must be concentrated to compete. |
| Limiting Carbonate Species | High charge density of Sc stabilizes the bond, but size limits coordination number. | |||
| Solubility Product ( | Sc(OH)3 is extremely insoluble; "Keeping Sc in solution" is the primary challenge. |
Speciation Logic Flow
The following diagram illustrates the species transformation of Sc(III) as a function of pH and Carbonate concentration.
Figure 1: Speciation pathway of Scandium(III). Note that solubility at high pH is only achievable with significant carbonate excess to displace hydroxide ligands.
Practical Application: Processing Calcium Carbonate Targets
The most immediate application of this chemistry is in the production of Scandium-44 via the
Protocol: Dissolution and Recovery of Sc from Carbonate Matrix
This protocol ensures the recovery of
Prerequisites:
-
Target: Irradiated
pellet. -
Resin: DGA (N,N,N’,N’-tetra-n-octyldiglycolamide) extraction resin.
-
Reagents: 3M HCl, 0.1M HCl, 1M HNO3.[2]
Step-by-Step Methodology:
-
Acid Dissolution (Carbonate Release):
-
Place the target in a dissolution vessel.
-
Slowly add 3.0 M HCl .
-
Mechanism:
. -
Critical Control: The evolution of
will be vigorous. Perform slowly to prevent aerosolization of radioactive . -
Result: Sc exists as
in acidic media.
-
-
Column Loading (The Separation):
-
Load the acidic solution onto the DGA Resin .
-
Chemistry: In high molarity HCl (>3M), Sc(III) has a high distribution coefficient (
) on DGA, while (the target bulk) is not retained. -
Note: The carbonate has been removed as
gas; this is crucial because carbonate ions would interfere with resin binding if the pH were higher.
-
-
Purification:
-
Wash with 1M HNO3 to remove traces of Fe/Al impurities.[2]
-
-
Elution:
-
Elute
with 0.1 M HCl or water. -
Yield: High specific activity
ready for labeling.
-
Why not use Carbonate Buffer for Labeling?
While carbonate keeps Sc soluble at pH 9, radiolabeling with DOTA/NOTA chelators requires pH 4.0–5.5.
-
Risk: If you neutralize the acidic eluate with
, you risk passing through the "Danger Zone" (pH 6-8) where precipitates before the carbonate complex fully forms. -
Solution: Use Acetate or HEPES buffers for labeling. Use Carbonate only for waste neutralization or specific basic-pH extractions.
Biological Implications: The "Synergistic Anion" Hypothesis
Understanding Sc-Carbonate chemistry is vital for interpreting in vivo biodistribution.
-
Transferrin Binding: Serum transferrin (Tf) transports
. It requires a "synergistic anion" (usually carbonate/bicarbonate) to coordinate the metal within its binding pocket. -
Scandium Mimicry:
binds to the C-lobe and N-lobe of transferrin in the presence of bicarbonate. -
Mechanism: The carbonate anion completes the coordination sphere of the protein-metal complex, locking
into the protein. -
Impact: This leads to slow blood clearance of free
, accumulating in the liver and bone marrow. This highlights the necessity of high-stability chelators (e.g., DOTA) to prevent transchelation to transferrin.
Figure 2: The role of carbonate (bicarbonate) in the in vivo biodistribution of non-chelated Scandium.
References
-
Production of scandium radionuclides for theranostic applications. Source: D-NB.info / Radiochimica Acta. Context: Reviews the production routes and fundamental chemistry of Sc-44/47, including target dissolution. URL:[Link][3]
-
Single Crystal and Solution Complex Structure of Nd(CO3)4 5-. Source: ResearchGate (Inorganic Chemistry context). Context: Provides the structural basis for tetracarbonate lanthanide species, serving as the structural analog for soluble Sc-carbonate complexes. URL:[Link]
-
Synthesis and In Vitro Evaluation of a Scandium-44 Radiolabeled Nanobody. Source: NIH / Molecules. Context: Details the practical purification of Sc-44 from Calcium targets and the pH adjustments required for labeling. URL:[Link]
-
Scandium(III) Hydroxide Solubility and Properties. Source: Wikipedia / CRC Handbook of Chemistry and Physics.[4] Context: Provides the baseline solubility product (
) data essential for understanding the hydrolysis competition. URL:[Link][4][5]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Synthesis and In Vitro Evaluation of a Scandium-44 Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 5. hnosc.com [hnosc.com]
Methodological & Application
Application Note: High-Conductivity ScSZ Electrolyte Synthesis via Scandium(III) Carbonate Precursors
[1]
Executive Summary & Rationale
This guide details the protocol for utilizing Scandium(III) Carbonate Hydrate (
While Scandium Oxide (
Target Outcome: Synthesis of 10 mol% ScSZ (10ScSZ) nanopowders with superior sinterability and ionic conductivity (>0.1 S/cm at 750°C) compared to commercial Yttria-Stabilized Zirconia (YSZ).
Material Characterization & Pre-Synthesis[2][3]
Before initiating synthesis, the precursor behavior must be understood to define the thermal treatment profile.
Precursor Comparison: Carbonate vs. Oxide
| Feature | Scandium(III) Carbonate Hydrate | Scandium(III) Oxide | Impact on Protocol |
| Formula | Stoichiometry calculation | ||
| Acid Solubility | High (Rapid effervescence in dilute | Low (Requires conc. acid + heat) | Carbonate allows room-temp processing |
| Decomposition | Complete oxide formation by ~600°C | Stable up to >2400°C | Carbonate acts as a "soft" precursor |
| Primary Use | Wet-chemical synthesis (Sol-Gel) | Solid-state reaction | Carbonate yields finer particle size |
Thermal Decomposition Profile (TGA Insight)
Scandium carbonate undergoes multistage decomposition. Understanding this prevents structural collapse during calcination.
-
<150°C: Loss of hydrate water (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
400°C - 550°C: Primary decomposition of carbonate groups (
) to oxide. -
>600°C: Formation of crystalline
. -
Protocol Implication: The calcination ramp must be slow (2°C/min) through the 400-600°C window to prevent particle agglomeration due to rapid gas release.
Workflow Visualization
The following diagram outlines the critical path from raw carbonate precursor to the final tested electrolyte.
Caption: Workflow for converting Sc-Carbonate to ScSZ electrolyte via Modified Pechini/Sol-Gel route.
Protocol 1: Wet-Chemical Synthesis of 10ScSZ Nanopowder
This protocol uses the Modified Pechini Method . The use of carbonate ensures that the Scandium nitrate solution is fresh and stoichiometric, avoiding the uncertainty of hydrated commercial nitrate salts.
Reagents
-
Scandium(III) Carbonate Hydrate (Assay >99.9%).
-
Zirconyl Nitrate Hydrate (
) OR Zirconium(IV) Propoxide. -
Nitric Acid (
, 65%). -
Citric Acid (CA) and Ethylene Glycol (EG).
Step-by-Step Methodology
-
Stoichiometric Calculation:
-
Target:
. -
Calculate the mass of Scandium Carbonate required to yield the necessary moles of Sc. Note: You must determine the hydration state (
) of your specific batch via TGA or supplier CoA, as this significantly affects mass balance.
-
-
Precursor Digestion (The Carbonate Advantage):
-
Place the calculated Scandium Carbonate powder in a beaker.
-
Slowly add dilute nitric acid (2M).
-
Observation: Vigorous effervescence (
release). Stir until a clear, colorless solution is obtained. -
Why: This creates a highly reactive Scandium Nitrate solution without heating or refluxing, which is required if starting from Sc-Oxide.
-
-
Cation Mixing:
-
Dissolve the Zirconium source in deionized water (if nitrate) or ethanol (if alkoxide).
-
Mix the Sc-Nitrate and Zr-solutions.[1]
-
Add Citric Acid (CA) as a chelating agent. Ratio:
.
-
-
Polymerization:
-
Add Ethylene Glycol (EG). Ratio
. -
Heat to 80°C with continuous stirring.
-
The solution will dehydrate and increase in viscosity, eventually forming a transparent resin/gel.
-
-
Combustion/Calcination:
-
Heat the resin to 250°C to induce "charring" (formation of a porous black ash).
-
Crucial Step: Calcine the ash in a furnace.
-
Profile: Ramp 2°C/min to 600°C , hold for 2 hours.
-
Result: White, nanocrystalline 10ScSZ powder (Cubic phase).
-
Protocol 2: Electrolyte Fabrication & Sintering
Synthesized nanopowders have high surface energy, allowing for lower sintering temperatures than commercial micro-powders.
-
Green Body Formation:
-
Mix calcined powder with a binder (e.g., 2% PVA solution).
-
Uniaxial press into discs at 200 MPa.
-
(Optional) Cold Isostatic Press (CIP) at 300 MPa for higher green density.
-
-
Sintering Profile:
-
De-binding: Room temp to 500°C at 1°C/min (burn off PVA).
-
Densification: 500°C to 1250°C - 1400°C at 5°C/min.
-
Hold: 5 hours.
-
Cooling: 5°C/min.
-
Note: Commercial powders often require 1500°C+. The carbonate-derived sol-gel powder should reach >96% relative density at <1400°C.
-
Protocol 3: Electrochemical Characterization (Validation)
To validate the efficacy of the Sc-Carbonate derived electrolyte, Electrochemical Impedance Spectroscopy (EIS) is required.
Setup
-
Instrument: Frequency Response Analyzer (FRA) / Potentiostat (e.g., Solartron or BioLogic).
-
Cell: Symmetrical cell with Platinum paste electrodes painted on both sides of the sintered ScSZ disc.
-
Atmosphere: Static Air.
Measurement Parameters
-
Frequency Range: 1 MHz to 0.1 Hz.
-
Amplitude: 10-20 mV AC perturbation.
-
Temperature: 500°C to 800°C (measure every 50°C).
Data Analysis (Nyquist Plot)
The total conductivity (
- = Thickness of the pellet.
- = Electrode area.
-
= Total resistance (Grain interior + Grain boundary) derived from the intercept of the low-frequency arc on the real axis (
).
Performance Benchmarks
The following data illustrates why ScSZ (derived correctly) is preferred over YSZ.
| Electrolyte Material | Ionic Conductivity @ 800°C (S/cm) | Activation Energy (eV) | Sintering Temp (Commercial) | Sintering Temp (Carbonate-Sol-Gel) |
| 8-YSZ (Standard) | 0.04 - 0.05 | ~0.9 - 1.0 | 1450°C | 1350°C |
| 10-ScSZ (Target) | 0.12 - 0.16 | ~0.7 - 0.8 | 1500°C | 1250°C - 1350°C |
Table 1: Comparative performance of YSZ vs. ScSZ. Note the 3x conductivity improvement for ScSZ.
Mechanism of Conductivity Improvement
The Sc-Carbonate route ensures atomic-level mixing of
Caption: Causal link between precursor choice and final electrochemical performance.
References
-
Fuel Cell Materials. Scandia Stabilized Zirconia (10% Sc) Powder Properties and Applications.[2] Retrieved from
-
Arifin, et al. (2018). Analysis of the Effect of Ionic Conductivity of Electrolyte Materials on SOFC Performance. Neliti. Retrieved from
-
Att Elements. Scandium(III) Carbonate Hydrate Properties and Thermal Decomposition. Retrieved from
- Yamamoto, O., et al.Electrical conductivity of stabilized zirconia with ytterbia and scandia. Solid State Ionics.
- Badwal, S.P.S.Stability of solid oxide fuel cell components.
-
BenchChem. Scandium(III) Carbonate Hydrate Product Specifications and Precursor Applications. Retrieved from
-
Sobolev, et al. Stabilization of cubic phase in scandium-doped zirconia nanocrystals synthesized with sol-gel method. ResearchGate.[3][1][4] Retrieved from
Application Note: High-Purity Processing of Scandium(III) Carbonate Hydrate for Advanced Electronic Ceramics
[1]
Executive Summary
Scandium(III) carbonate hydrate (
Unlike scandium chloride or nitrate precursors, the carbonate route eliminates the risk of corrosive halide residues (
Material Characterization & Advantages
The "Halide-Free" Advantage
In electronic ceramics, even trace chloride ions (ppm level) can increase dielectric loss (
Physicochemical Properties
| Property | Specification | Relevance to Electronics |
| Formula | ||
| Appearance | White, crystalline powder | Visual inspection for transition metal contaminants (yellow/grey tint). |
| Solubility | Insoluble in water; Soluble in mineral acids | Allows for controlled "digestion" into sol-gel precursors. |
| Decomposition | Multi-stage thermal profile required to prevent hard agglomeration. | |
| Purity Grade | 4N (99.99%) to 5N (99.999%) | Critical for semiconductor applications (ScAlN). |
Protocol A: Controlled Thermal Decomposition (Calcination)
Objective: Convert scandium carbonate hydrate into reactive, nano-crystalline Scandium Oxide (
Experimental Workflow
The following thermal cycle is designed to decouple dehydration from decarbonation, preserving pore structure.
Step-by-Step Methodology:
-
Loading: Place scandium carbonate hydrate in high-purity Alumina (
) or Platinum crucibles. Do not compact the powder; allow for gas escape. -
Dehydration Phase:
-
Intermediate Phase (Dioxycarbonate formation):
-
Oxide Crystallization:
-
Cooling: Natural cooling to room temperature inside the furnace to prevent moisture re-adsorption.
Visualization: Thermal Decomposition Pathway[5]
Figure 1: Thermal decomposition pathway of Scandium Carbonate. Note the intermediate dioxycarbonate phase which dictates particle morphology.
Protocol B: Wet-Chemical Synthesis for Sol-Gel Precursors
Objective: Synthesize Sc-doped precursors for thin-film applications (e.g., ScAlN sputtering targets or spin-coating). Advantage: Uses Carbonate to create Nitrate/Citrate solutions without introducing Chloride ions.
Reagents
-
Scandium(III) Carbonate Hydrate (99.99%)[5]
-
Nitric Acid (
), 65%, Semiconductor Grade -
Deionized Water (
) -
Citric Acid (if making Pechini sol-gel)
Step-by-Step Methodology:
-
Stoichiometric Calculation: Calculate required mass based on Sc content (typically ~15-20 wt% Sc in carbonate).
-
Digestion:
-
Suspend carbonate powder in DI water under magnetic stirring (500 RPM).
-
Add
dropwise. -
Observation: Vigorous effervescence (
release). -
Endpoint: Solution becomes clear and colorless.
-
Reaction:
-
-
Chelation (Optional for Sol-Gel):
-
Add Citric Acid (molar ratio 1:1 to metal ions) to stabilize the Sc cations and prevent precipitation during drying.
-
-
Aging:
-
Stir at
for 4 hours to ensure homogeneity.
-
Visualization: Sol-Gel Workflow
Figure 2: Wet-chemical conversion of carbonate to sol-gel precursor, ensuring a halide-free liquid source.
Quality Control & Troubleshooting
Impurity Management
For electronic ceramics, the Fe and Si content must be strictly controlled.
-
Fe (Iron): Causes dielectric breakdown. If raw carbonate is yellow, reject it (indicates Fe > 10 ppm).
-
Si (Silicon): Forms glassy phases at grain boundaries. Avoid using borosilicate glassware for digestion; use PTFE or Polypropylene beakers.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Black Residue after Calcination | Incomplete decarbonation (residual carbon) | Increase dwell time at |
| Hard Agglomerates | Ramp rate too fast (> | Reduce ramp rate to |
| Cloudy Solution (Protocol B) | Incomplete acid digestion or pH > 4 | Add excess |
| Low Density Ceramic | Precursor particle size too large | Use "Protocol A" calcined at lower temp ( |
References
-
Thermal Decomposition Kinetics: Wendlandt, W. W. (1956).[6] "The thermal decomposition of yttrium, scandium, and some rare-earth chloride hydrates."[6][7] Journal of Inorganic and Nuclear Chemistry. [6]
- Wang, W., et al. (2011). "Kinetics of thermal decomposition of scandium precursors." Transactions of Nonferrous Metals Society of China.
-
Electronic Ceramic Applications: Akiyama, M., et al. (2009). "Influence of growth temperature and scandium concentration on piezoelectric response of scandium aluminum nitride alloy thin films." Applied Physics Letters.
-
Material Safety & Properties: PubChem. "Scandium(III) Carbonate Hydrate Compound Summary." [8]
Sources
- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 2. prochemonline.com [prochemonline.com]
- 3. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. strem.com [strem.com]
- 6. THE THERMAL DECOMPOSITION OF YTTRIUM, SCANDIUM, AND SOME RARE-EARTH CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
Application Notes & Protocols: The Use of Scandium Carbonate Hydrate in Advanced Optical Coating Technologies
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of scandium carbonate hydrate as a high-purity precursor for the fabrication of scandium oxide (Sc₂O₃) thin films for advanced optical coatings. Scandium oxide is a premier high-index material, particularly for applications in the ultraviolet (UV) spectrum, owing to its unique combination of a high refractive index, broad transparency range, excellent mechanical hardness, and a high laser-induced damage threshold (LIDT). We will explore the critical relationship between the precursor's quality and the final film's performance, detailing the thermal conversion process and providing validated protocols for thin-film deposition via electron beam evaporation.
Introduction: The Critical Role of Precursor Materials in High-Performance Coatings
Modern optical systems, from high-power lasers to precision lenses and sensors, demand coatings with exceptional performance and durability. The choice of materials is paramount, and scandium oxide (Sc₂O₃) has emerged as a material of significant interest. It provides a high refractive index, which is essential for designing multilayer structures like anti-reflection (AR) coatings, high-reflection (HR) mirrors, and bandpass filters.[1][2][3][4] Its utility is particularly pronounced in the UV range, where many other high-index materials exhibit significant absorption.[2][5]
The performance of a Sc₂O₃ optical coating is inextricably linked to the purity and characteristics of the starting material. Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O) serves as a vital precursor, as it can be thermally decomposed into high-purity scandium oxide.[6][7][8] The calcination process allows for precise control over the resulting oxide's stoichiometry and particle morphology, which are critical factors for achieving dense, low-scatter, and environmentally stable optical films.[7] This guide elucidates the pathway from the carbonate precursor to the high-performance oxide coating, providing the scientific rationale and practical protocols for its implementation in a research environment.
From Precursor to Functional Material: Scandium Carbonate Hydrate Conversion
The journey to a superior optical coating begins with the precursor. Scandium carbonate hydrate is a water-insoluble white solid that serves as an excellent starting point for synthesizing scandium oxide.[6][7] Its primary advantage lies in its ability to be converted to the oxide through calcination, a clean thermal decomposition process that yields Sc₂O₃ while releasing gaseous byproducts (H₂O and CO₂).[8]
Protocol 1: High-Purity Sc₂O₃ Synthesis via Calcination
This protocol describes the thermal decomposition of scandium carbonate hydrate. The objective is to achieve complete conversion to the oxide form while controlling particle characteristics.
Causality: The temperature ramp rate and final calcination temperature are critical. A slow ramp rate prevents explosive decomposition and ensures uniform heat distribution. The final temperature must be sufficient to drive the decarbonation to completion but should be optimized to avoid excessive particle sintering, which can complicate the subsequent evaporation process. The decomposition of hydrated carbonates is a multi-step process, beginning with dehydration at lower temperatures, followed by the release of CO₂ at higher temperatures.[9][10]
Materials & Equipment:
-
High-purity Scandium Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O) (Purity ≥ 99.99%)
-
High-temperature tube or box furnace with programmable controller
-
Alumina or quartz crucible
-
Inert atmosphere (optional, e.g., Argon) or dry air flow
Procedure:
-
Preparation: Place a weighed amount of scandium carbonate hydrate powder into a clean crucible. Ensure the powder is loosely packed to facilitate outgassing.
-
Furnace Setup: Place the crucible in the center of the furnace. If using a controlled atmosphere, begin purging the furnace with the selected gas.
-
Dehydration Step: Program the furnace to ramp up to 200°C at a rate of 5°C/minute. Hold at 200°C for 2 hours to ensure the complete removal of hydrated water.
-
Calcination Step: Increase the temperature to 850°C at a rate of 10°C/minute. Hold at this temperature for 4-6 hours. This ensures the complete conversion of the carbonate to scandium oxide.[6]
-
Cool-down: Program the furnace to cool down to room temperature at a controlled rate (e.g., 5-10°C/minute). Rapid cooling can induce thermal stress in the crucible and product.
-
Storage: Once at room temperature, transfer the resulting white Sc₂O₃ powder to a desiccator. The material is hygroscopic and must be stored in a dry atmosphere to prevent moisture adsorption prior to deposition.[1]
Scandium Oxide: A Material Profile for Optical Excellence
The successful conversion of scandium carbonate hydrate yields a material with an exceptional combination of properties for optical applications.
Data Presentation: Key Properties of Sc₂O₃
The following table summarizes the critical optical and physical properties of scandium oxide thin films.
| Property | Value / Range | Significance in Optical Coatings | Source(s) |
| Refractive Index (n) | ~1.95 @ 300 nm~1.90 @ 400 nm~1.85 @ 500-700 nm | High index enables effective multilayer designs for AR and HR coatings. | [1] |
| Transparency Region | ~225 nm to > 5 µm | Broad transparency is crucial for applications from the deep UV to the infrared. | [1][2] |
| Optical Band Gap | ~6.0 eV | A high band gap corresponds to low absorption in the UV, enabling high-power laser applications. | [5] |
| Melting Point | 2300 °C | High thermal stability allows for use in high-temperature environments. | [1] |
| Crystal Density | 3.86 g/cm³ | Contributes to the formation of dense, environmentally stable films. | [1] |
| Mechanical Properties | Hard, Insoluble | Provides durable and robust coatings resistant to environmental degradation. | [1][2] |
| Laser Damage Threshold | > 6 J/cm² (248 nm, 20 ns pulse) | High resistance to laser damage is critical for high-power laser optics. | [11] |
Protocol 2: Fabricating Sc₂O₃ Thin Films via Electron Beam Evaporation
Electron beam (e-beam) evaporation is a widely used physical vapor deposition (PVD) technique for producing high-quality Sc₂O₃ films.[1][2][12] It allows for precise control over film thickness and deposition rate.
Causality: The choice of deposition parameters is a balance between film quality and process efficiency. A low deposition rate (<5 Å/sec) is crucial for depositing a dense, amorphous, and low-stress film.[1] Substrate heating (150-250 °C) increases the adatom mobility on the surface, which helps to reduce voids and form a denser film structure.[1][13] However, temperatures below 150°C can be used to produce amorphous films, which often exhibit lower scatter.[2] A high vacuum is necessary to minimize the incorporation of impurities from residual gases into the growing film.
Equipment & Materials:
-
High-vacuum deposition chamber with electron beam gun
-
Crucible liner (Graphite is recommended for Sc₂O₃)[1]
-
High-purity Sc₂O₃ powder (from Protocol 1)
-
Substrate holder with heating capability
-
Optical or quartz crystal monitoring system for thickness control
-
Cleaned optical substrates (e.g., Fused Silica, BK7)
Step-by-Step Methodology
-
Substrate Preparation:
-
Thoroughly clean substrates using a standard procedure (e.g., sequential ultrasonic baths in acetone, then isopropyl alcohol, followed by a deionized water rinse and nitrogen gas drying).
-
Load substrates into the substrate holder in the deposition chamber.
-
-
Source Preparation:
-
Load the graphite crucible liner with Sc₂O₃ powder. Do not overfill.
-
Install the liner into the e-beam gun hearth.
-
Rationale: A graphite liner is used due to its high thermal conductivity and chemical inertness with scandium oxide at evaporation temperatures.
-
-
Deposition Cycle:
-
Pump the chamber down to a base pressure of ≤ 5 x 10⁻⁵ Torr.[1]
-
Heat the substrates to the desired temperature (e.g., 200 °C). Allow time for the temperature to stabilize.
-
Preconditioning: Slowly ramp up the e-beam power and perform a low-power sweep across the material's surface. This step is critical to outgas the source material, removing adsorbed moisture and other volatile contaminants that can cause "spitting" during deposition.[1] Continue until outgassing subsides, which can be observed by a stabilization of the chamber pressure.
-
Deposition: Increase the beam power until the desired deposition rate is achieved (e.g., 1-3 Å/sec). Scandium oxide evaporates via sublimation.[1] Use a continuous sweeping pattern with the electron beam to prevent "burrowing" or tunneling into the source material, which can lead to an unstable evaporation rate.
-
Monitor the film thickness in real-time and close the shutter once the target thickness is reached.
-
-
Post-Deposition:
-
Turn off the e-beam gun and substrate heater.
-
Allow the chamber and substrates to cool down to near room temperature under vacuum to prevent thermal shock and potential film cracking.
-
Vent the chamber with a dry, inert gas like nitrogen and remove the coated substrates.
-
Data Presentation: E-Beam Deposition Parameters
| Parameter | Recommended Value | Rationale | Source(s) |
| Source Material | High-Purity Sc₂O₃ Powder | Purity directly impacts the optical absorption and LIDT of the film. | [7] |
| Crucible Liner | Graphite | Provides good thermal contact and is chemically compatible. | [1] |
| Base Pressure | ≤ 5 x 10⁻⁵ Torr | Minimizes impurity incorporation and ensures a long mean free path for evaporated molecules. | [1] |
| Substrate Temp. | 150 - 250 °C | Promotes film densification and adhesion. Amorphous films below 150°C. | [1][2][13] |
| Deposition Rate | < 5 Å/sec (typically 1-3 Å/sec) | A controlled, slower rate results in a more ordered and dense film structure. | [1] |
Characterization and Validation
Post-deposition characterization is a self-validating step to ensure the coating meets the required specifications.
-
Optical Characterization: Use a spectrophotometer to measure the transmission and reflection spectra. From this data, the refractive index (n) and extinction coefficient (k) can be calculated.
-
Structural and Morphological Analysis: Employ Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to assess surface roughness, which is a key factor in optical scatter.[13] X-ray Diffraction (XRD) can determine if the film is amorphous or crystalline.[13]
-
Laser-Induced Damage Threshold (LIDT) Testing: For high-power applications, LIDT testing is mandatory. This involves irradiating the coating with a pulsed laser at increasing fluences until damage is observed.[14] The LIDT is defined as the highest fluence at which the probability of damage is zero.[14] Sc₂O₃ coatings, particularly when paired with a low-index material like silicon dioxide (SiO₂) or magnesium fluoride (MgF₂), consistently demonstrate high damage thresholds.[11]
Conclusion
Scandium carbonate hydrate is a critical enabler for the production of high-performance scandium oxide optical coatings. By carefully controlling the calcination of the carbonate precursor, researchers can synthesize a high-purity oxide powder ideally suited for physical vapor deposition. The resulting Sc₂O₃ films exhibit a highly desirable combination of a high refractive index, wide transparency, and high laser damage threshold, making them an excellent choice for demanding applications, especially in UV laser systems. The protocols and data provided in this guide offer a validated framework for scientists and engineers to successfully integrate this advanced material into their optical coating development programs.
References
-
Title: Scandium Carbonate (Sc2(CO3)3.xH2O) Powder WholesaleSource: Advanced Engineering MaterialsURL: [Link]
-
Title: Scandium Oxide (Sc2O3) for Optical CoatingSource: MaterionURL: [Link]
-
Title: Scandium OxideSource: Bayville ChemicalURL: [Link]
-
Title: Scandium oxide coatings for high-power UV laser applicationsSource: Optica Publishing GroupURL: [Link]
-
Title: Scandium oxide coatings for high-power UV laser applicationsSource: ResearchGateURL: [Link]
-
Title: Microstructure and optical properties of scandium oxide thin films prepared by metalorganic chemical-vapor depositionSource: American Institute of PhysicsURL: [Link]
-
Title: Exploring the Optical Properties and Applications of Scandium OxideSource: Stanford Advanced MaterialsURL: [Link]
-
Title: XRD patterns of Sc 2 O 3 thin films grown at different temperatures.Source: ResearchGateURL: [Link]
-
Title: The Refractive Index of Scandium Oxide: Key Insights and ApplicationsSource: Stanford MaterialsURL: [Link]
-
Title: Thermal Decomposition of Lanthanide, Yttrium, and Scandium Oxalates and CarbonatesSource: SpringerLinkURL: [Link]
-
Title: Scandium(III) Carbonate Hydrate | AMERICAN ELEMENTS ®Source: American ElementsURL: [Link]
-
Title: An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy StorageSource: Semantic ScholarURL: [Link]
-
Title: The laser-induced damage threshold in high-power laser optics - Part 2Source: asphericonURL: [Link]
Sources
- 1. Scandium Oxide (Sc2O3) for Optical Coating | Scandium [scandium.org]
- 2. Scandium Oxide [bayvillechemical.net]
- 3. The Refractive Index of Scandium Oxide: Key Insights and Applications [stanfordmaterials.com]
- 4. Exploring the Optical Properties and Applications of Scandium Oxide | Scandium [scandium.org]
- 5. researchgate.net [researchgate.net]
- 6. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 7. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Scandium oxide coatings for high-power UV laser applications [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The laser-induced damage threshold in high-power laser optics - Part 2 | asphericon [asphericon.com]
Application Note: High-Purity Scandium(III) Carbonate Hydrate as a Strategic Precursor for Chloride-Free Lewis Acid Catalysis
Executive Summary
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) has established itself as a premier water-tolerant Lewis acid catalyst in organic synthesis, facilitating carbon-carbon bond-forming reactions (Aldol, Michael, Friedel-Crafts) with exceptional turnover and selectivity. However, the commercial synthesis of active scandium species often relies on halide precursors (ScCl₃), which can introduce corrosive chloride contaminants that poison sensitive catalytic cycles or corrode reactor vessels.
This Application Note details the strategic use of Scandium(III) Carbonate Hydrate (
Technical Background & Causality
The "Precursor Problem" in Scandium Catalysis
Standard routes to Scandium Lewis acids often start from Scandium Oxide (
-
Scandium Oxide (
): Extremely chemically inert. Dissolution in mild acids is kinetically slow, often requiring high heat or concentrated acids that degrade organic substrates. -
Scandium Chloride (
): Hygroscopic and difficult to handle. Converting to typically requires Silver Triflate (AgOTf) to precipitate AgCl, a costly process that risks residual silver contamination.
The Carbonate Advantage
Scandium(III) Carbonate Hydrate offers a unique thermodynamic and kinetic sweet spot. It is insoluble in water (allowing for easy washing and purification of the starting material) but reacts rapidly and quantitatively with Brønsted acids (like triflic acid) to release the active
Reaction Stoichiometry:
-
Byproducts: Only water and carbon dioxide gas.
-
Purity: No halide ions (
) are present to act as catalyst poisons or nucleophilic interferents. -
Kinetics: Rapid effervescence drives the reaction to completion at room temperature.
Comparative Precursor Analysis
| Feature | Scandium Oxide ( | Scandium Chloride ( | Scandium Carbonate ( |
| Acid Solubility | Poor (Requires Heat/Time) | Good | Excellent (Instant) |
| Byproducts | Water | HCl (Corrosive gas) | |
| Halide Content | None | High (Chloride) | None |
| Cost Efficiency | High | Low (AgOTf required) | High |
| Suitability for In Situ | Low | Low | High |
Experimental Protocols
Protocol A: In Situ Generation of Active Sc(OTf)₃ Catalyst
Use this protocol to generate the catalyst directly in the reaction vessel, minimizing handling losses.
Reagents:
-
Scandium(III) Carbonate Hydrate (99.9% trace metals basis)
-
Trifluoromethanesulfonic acid (Triflic acid, TfOH)
-
Solvent: Acetonitrile (
) or Water (depending on downstream reaction)
Procedure:
-
Calculation: Calculate the required amount of
based on the desired catalyst loading (e.g., 5 mol% Sc). Note that 1 mole of Carbonate yields 2 moles of active Scandium.-
Formula:
-
-
Suspension: In a round-bottom flask, suspend the Scandium Carbonate powder in the reaction solvent (
). The solid will remain suspended. -
Acid Addition: Slowly add Triflic Acid (3.05 equivalents per Sc atom, or 6.1 equivalents per Carbonate unit) via syringe.
-
Observation: Vigorous effervescence (
evolution) will occur immediately.
-
-
Activation: Stir at room temperature for 15 minutes. The white suspension will clarify into a colorless, homogeneous solution as the carbonate converts to the soluble triflate.
-
Drying (Optional): If anhydrous conditions are required, add activated 3Å molecular sieves or remove solvent/water in vacuo to yield the crystalline solid, then redissolve in dry solvent.
Protocol B: Application in Mukaiyama Aldol Reaction
Demonstrating the efficacy of the carbonate-derived catalyst in C-C bond formation.
Reagents:
-
Catalyst Solution (prepared in Protocol A, approx 0.05 mmol Sc)
-
Benzaldehyde (1.0 mmol)
-
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (Silyl Enol Ether, 1.2 mmol)
-
Dichloromethane (DCM) or Acetonitrile
Workflow:
-
Mixing: Add Benzaldehyde to the catalyst solution prepared in Protocol A (dried/redissolved in DCM).
-
Addition: Dropwise add the Silyl Enol Ether at -78°C (or Room Temp, Sc(OTf)₃ is robust).
-
Monitoring: Stir for 2–4 hours. Monitor by TLC.[1]
-
Quench: Add aqueous
. The Sc catalyst partitions into the aqueous phase. -
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: High yield (>90%) of the
Mechanism & Workflow Visualization
The "Chloride-Free" Catalyst Generation Pathway
This diagram illustrates the superior process flow using Scandium Carbonate compared to traditional routes.
Caption: Comparative pathways for generating active Scandium(III) Triflate. The Carbonate route offers the only rapid, halide-free, and atom-economical pathway.
Catalytic Cycle: Lewis Acid Activation
Once generated from the carbonate, the Scandium species activates electrophiles.
Caption: The catalytic cycle where Sc(III) acts as a water-tolerant Lewis Acid, activating the carbonyl oxygen for nucleophilic attack.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Insufficient acid equivalents. | Ensure 6.05–6.1 eq of TfOH is used per mole of |
| Cloudy Solution | Residual water or carbonate fines. | Filter through a 0.45 µm PTFE syringe filter. If water is an issue, azeotrope with toluene. |
| Low Yield | Catalyst poisoning by basic amines. | Sc(III) is compatible with many amines, but strong Lewis bases can quench it. Increase catalyst loading to 10 mol%. |
| Corrosion | Excess Triflic Acid. | The carbonate method is self-titrating if stoichiometry is precise. Use exactly calculated amounts to avoid free acid. |
References
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link
-
Kobayashi, S., & Manabe, K. (2000). "Green Lewis Acid Catalysis in Organic Synthesis." Pure and Applied Chemistry. Link
-
ATT Elements. (n.d.). "Scandium Carbonate Production and Specifications." ATT Elements Technical Data. Link
-
Karimi, B., & Ma'mani, L. (2003).[1] "Scandium(III) Triflate as an Efficient and Recyclable Catalyst." Synthesis. Link
-
Barrett, A. G. M., & Braddock, D. C. (1997).[2] "Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts." Chemical Communications.[2] Link
Disclaimer: The protocols described herein involve the use of strong acids and active chemical species.[2][3][4][5][6] Always consult the Safety Data Sheet (SDS) for Scandium(III) Carbonate and Triflic Acid before use. Perform all reactions in a fume hood.
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Scandium-Doped Materials from Scandium Carbonate
Introduction
Scandium-doped materials are at the forefront of advanced materials research, with significant applications in solid oxide fuel cells (SOFCs), high-performance lighting, aerospace alloys, and catalysis.[1][2] The unique properties of the scandium ion, such as its high ionic conductivity and ability to stabilize crystal structures, make it a critical component in enhancing material performance. Scandium carbonate (Sc₂(CO₃)₃·xH₂O) serves as a versatile and high-purity precursor for the synthesis of these advanced materials.[1][3] Its primary advantage lies in its facile decomposition to scandium oxide (scandia, Sc₂O₃) upon heating, which is a foundational component in many scandium-doped systems.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the preparation of scandium-doped materials using scandium carbonate as the starting material. The methodologies covered include solid-state reaction, co-precipitation, sol-gel, and hydrothermal synthesis.
Understanding Scandium Carbonate as a Precursor
Scandium carbonate is a water-insoluble white solid that serves as an excellent starting point for synthesizing a variety of scandium compounds.[3] Its key characteristic is its thermal decomposition to scandium oxide, a high-melting-point, heat- and thermal-shock-resistant material.[1][5] This decomposition process, which involves the release of carbon dioxide, is a critical step in many of the synthesis methods described below.
Thermal Decomposition of Scandium Carbonate:
The thermal decomposition of metal carbonates is a well-established chemical process.[6] For scandium carbonate, the reaction proceeds as follows:
Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)
This reaction is typically initiated by heating the scandium carbonate powder in a furnace. The resulting scandium oxide can then be used in subsequent doping processes.
Synthesis Methodologies
The choice of synthesis method is crucial as it significantly influences the morphology, particle size, homogeneity, and ultimately, the performance of the final scandium-doped material. The following sections detail four common and effective methods for preparing scandium-doped materials from scandium carbonate.
Solid-State Reaction Method
The solid-state reaction method, also known as the ceramic method, is a traditional and straightforward approach for preparing polycrystalline solids. It involves the intimate mixing of solid reactants followed by heating at high temperatures to promote diffusion and reaction.
Causality Behind Experimental Choices: This method is often chosen for its simplicity and scalability. The high temperatures are necessary to overcome the kinetic barriers of solid-state diffusion. The repeated grinding and heating cycles are essential to ensure a homogeneous distribution of the scandium dopant within the host material's crystal lattice.
Experimental Workflow: Solid-State Reaction
Caption: Workflow for the solid-state synthesis of scandium-doped materials.
Detailed Protocol: Preparation of Scandium-Doped Zirconia (ScSZ)
-
Stoichiometric Calculation: Calculate the required molar ratios of scandium carbonate (Sc₂(CO₃)₃) and zirconium dioxide (ZrO₂) to achieve the desired scandium doping concentration (e.g., 10 mol% Sc₂O₃).
-
Precursor Mixing: Weigh the calculated amounts of high-purity Sc₂(CO₃)₃ and ZrO₂ powders. Intimately mix the powders using a mortar and pestle or a ball mill for several hours to ensure homogeneity.
-
Initial Calcination: Transfer the mixed powder to an alumina crucible and place it in a high-temperature furnace. Heat the mixture at a rate of 5°C/min to 1000°C and hold for 4-6 hours. This step initiates the decomposition of scandium carbonate and the initial diffusion of scandium into the zirconia lattice.
-
Intermediate Grinding: After cooling, remove the calcined powder and grind it thoroughly to break up agglomerates and increase the surface area for the subsequent reaction.
-
Final Calcination: Return the finely ground powder to the furnace and heat to a higher temperature, typically in the range of 1400-1600°C, for 10-20 hours. This promotes further solid-state diffusion and the formation of the desired crystalline phase of ScSZ.
-
Characterization: After cooling to room temperature, the final product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to analyze the microstructure.
Quantitative Data for Solid-State Synthesis of 10ScSZ
| Parameter | Value |
| Scandium Carbonate Purity | >99.9% |
| Zirconium Dioxide Purity | >99.9% |
| Molar Ratio (Sc₂O₃:ZrO₂) | 10:90 |
| Initial Calcination Temperature | 1000°C |
| Final Calcination Temperature | 1500°C |
| Dwell Time (Final Calcination) | 12 hours |
Co-Precipitation Method
Co-precipitation is a wet-chemical method that involves the simultaneous precipitation of the scandium dopant and the host material cations from a solution. This technique often leads to highly homogeneous materials with fine particle sizes.[7][8]
Causality Behind Experimental Choices: This method is advantageous for achieving atomic-level mixing of the constituent ions in the solution, which translates to a highly uniform distribution of the dopant in the final material. The choice of precipitating agent and the control of pH are critical for ensuring the complete and simultaneous precipitation of all cations.
Experimental Workflow: Co-Precipitation
Caption: Workflow for the co-precipitation synthesis of scandium-doped materials.
Detailed Protocol: Preparation of Scandium-Doped Ceria (ScDC)
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of scandium carbonate in a minimal amount of dilute nitric acid to form a clear scandium nitrate solution. The reaction is: Sc₂(CO₃)₃(s) + 6HNO₃(aq) → 2Sc(NO₃)₃(aq) + 3H₂O(l) + 3CO₂(g).
-
In a separate beaker, dissolve the required amount of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Mix the two nitrate solutions and stir for 30 minutes to ensure a homogeneous mixture.
-
-
Co-Precipitation: Slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH) or ammonium carbonate ((NH₄)₂CO₃), to the mixed metal nitrate solution while stirring vigorously. Monitor the pH and continue adding the precipitating agent until the pH reaches a value that ensures the complete precipitation of both scandium and cerium hydroxides or carbonates (typically pH 8-10).
-
Aging and Washing: Age the resulting precipitate in the mother liquor for 1-2 hours to allow for particle growth and improved filterability. Subsequently, filter the precipitate and wash it several times with deionized water to remove any residual ions. An additional washing step with ethanol can aid in reducing agglomeration.
-
Drying: Dry the washed precipitate in an oven at 80-120°C overnight to remove the water and any remaining solvent.
-
Calcination: Calcine the dried powder in a furnace at a temperature typically between 500°C and 800°C for 2-4 hours. This step decomposes the hydroxide or carbonate precursors to form the final scandium-doped ceria oxide.
-
Characterization: Analyze the final powder using XRD for phase identification and crystallite size determination, and transmission electron microscopy (TEM) for particle size and morphology analysis.
Sol-Gel Method
The sol-gel method is a versatile wet-chemical technique for synthesizing solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[9][10] This method allows for excellent control over the material's microstructure and purity.[11]
Causality Behind Experimental Choices: The sol-gel process is favored for producing highly homogeneous, nanocrystalline materials at relatively low temperatures.[12] The hydrolysis and condensation reactions of the precursors are key to forming the gel network. The choice of solvent, catalyst (acid or base), and temperature significantly influences the kinetics of these reactions and, consequently, the properties of the final material.
Experimental Workflow: Sol-Gel Synthesis
Caption: Workflow for the sol-gel synthesis of scandium-doped materials.
Detailed Protocol: Preparation of Scandium-Doped Alumina (Sc-Al₂O₃)
-
Scandium Precursor Preparation: Dissolve scandium carbonate in a suitable acid (e.g., nitric acid) to obtain a soluble scandium salt solution, as described in the co-precipitation method.
-
Sol Formation:
-
In a separate flask, dissolve aluminum isopropoxide (Al(O-i-Pr)₃) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the scandium salt solution to the aluminum isopropoxide solution while stirring vigorously.
-
Add a controlled amount of deionized water mixed with a catalyst (e.g., a few drops of nitric acid) to initiate the hydrolysis and condensation reactions.
-
-
Gelation: Continue stirring the solution. Over time, the viscosity will increase, and the solution will transform into a rigid, transparent gel. This process can take from a few minutes to several hours, depending on the reaction conditions.
-
Aging: Age the gel in a sealed container for 24-48 hours at room temperature. This allows for the completion of the condensation reactions and strengthens the gel network.
-
Drying: Dry the aged gel to remove the solvent. For aerogels with high porosity, supercritical drying is employed. For xerogels, conventional oven drying at 60-100°C is sufficient, although this may lead to some structural collapse.
-
Calcination: Calcine the dried gel in a furnace. The temperature program should include a slow heating ramp (e.g., 2°C/min) to an intermediate temperature (e.g., 400°C) to burn off organic residues, followed by a ramp to a higher temperature (e.g., 800-1200°C) to crystallize the scandium-doped alumina.
-
Characterization: Characterize the final material using XRD, TEM, and Brunauer-Emmett-Teller (BET) analysis to determine the phase, morphology, and surface area, respectively.
Hydrothermal/Solvothermal Method
Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous or non-aqueous solutions at high vapor pressures.[13] These techniques are particularly useful for synthesizing crystalline materials with controlled morphology and size.
Causality Behind Experimental Choices: The elevated temperature and pressure in an autoclave accelerate the dissolution and recrystallization processes, enabling the formation of well-defined crystalline structures that may not be stable at their melting points or under atmospheric pressure. The choice of solvent, temperature, pressure, and reaction time are critical parameters for controlling the final product's characteristics.
Experimental Workflow: Hydrothermal Synthesis
Caption: Workflow for the hydrothermal/solvothermal synthesis of scandium-doped materials.
Detailed Protocol: Preparation of Scandium-Doped Titanium Dioxide (Sc-TiO₂)
-
Precursor Solution:
-
Prepare a scandium salt solution from scandium carbonate as previously described.
-
Prepare a titanium precursor solution, for example, by dissolving titanium tetraisopropoxide (TTIP) in ethanol.
-
Mix the scandium and titanium precursor solutions in the desired stoichiometric ratio.
-
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 150°C and 250°C for a duration of 12 to 48 hours. The autogenous pressure will increase due to the heating of the solvent.
-
Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Open the autoclave and collect the product by filtration or centrifugation.
-
Washing and Drying: Wash the collected powder several times with deionized water and ethanol to remove any unreacted precursors or byproducts. Dry the final product in an oven at 60-80°C.
-
Optional Calcination: In some cases, a post-synthesis calcination step at a moderate temperature (e.g., 400-600°C) may be performed to improve crystallinity or remove organic residues.
-
Characterization: Analyze the morphology and crystal structure of the scandium-doped TiO₂ using SEM, TEM, and XRD.
Characterization and Quality Control
A crucial aspect of synthesizing scandium-doped materials is the thorough characterization of the final product to ensure the desired properties have been achieved. Key characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the material.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition and the uniform distribution of scandium within the host material.
-
Inductively Coupled Plasma (ICP) Spectroscopy: For precise quantitative analysis of the scandium doping concentration.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the synthesized powders, which is particularly important for catalytic applications.
Safety Precautions
When working with the described chemicals and procedures, it is essential to adhere to standard laboratory safety practices:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.
-
Be cautious when working with acids and bases.
-
Exercise care when operating high-temperature furnaces and high-pressure autoclaves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
Scandium carbonate is a highly effective and versatile precursor for the synthesis of a wide range of scandium-doped materials. The choice of synthesis method—be it solid-state reaction, co-precipitation, sol-gel, or hydrothermal—should be guided by the desired properties of the final material, such as particle size, morphology, and homogeneity. The detailed protocols and workflows provided in this application note offer a solid foundation for researchers and scientists to successfully prepare high-quality scandium-doped materials for various advanced applications.
References
- Vertex AI Search. (n.d.). Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale.
- SAM. (n.d.). PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder.
- Google Patents. (n.d.). CN115305367A - Method for recycling scandium oxide from scandium carbonate.
- Poirot, N., Boy, P., Belleville, P., & Bianchi, L. (n.d.). Synthesis of scandium oxide nanoparticles from solution. ResearchGate.
- UPB. (n.d.). STRUCTURAL INVESTIGATIONS OF SCANDIA - DOPED ZIRCONIA NANOPOWDERS OBTAINED BY SOL-GEL METHOD.
- Villanueva, M. B. P. (2019). Synthesis and Characterization of Sc and Y Co-doped Zirconia (Zr0.84Y0.08Sc0.08O1.92) Electrolyte Prepared by Sol-Gel Method. Journal of Engineering Research and Reports.
- ResearchGate. (n.d.). Preparation and characterization of scandia-doped tungsten powders prepared by a spray-drying method | Request PDF.
- Thermo Fisher Scientific. (2022, August 12). Preparation for Samples Containing Scandium.
- RSC Education. (n.d.). Thermal decomposition of metal carbonates | Class experiment.
- ResearchGate. (2015, February 18). Synthesis of Scandium Oxide Nanoparticles from Solution.
- Wikipedia. (n.d.). Scandium oxide.
- Nanorh. (n.d.). Scandium Carbonate Powder.
- SciSpace. (2020, January 30). Hydrothermal Synthesis of Nanomaterials.
- RSC Publishing. (2024, July 18). Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes.
- ResearchGate. (n.d.). Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes.
Sources
- 1. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 2. nanorh.com [nanorh.com]
- 3. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 4. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]
- 5. Scandium oxide - Wikipedia [en.wikipedia.org]
- 6. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 7. Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. ijmse.net [ijmse.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Precision Manufacturing of Scandium Oxide Polishing Media via Carbonate Precursors
Abstract
This application note details the controlled synthesis of high-purity Scandium Oxide (
Introduction: The Carbonate Advantage
In the manufacturing of sub-micron polishing powders, the "memory effect" of the precursor material is the defining factor for quality.[1] While Scandium Oxide is the final abrasive agent, it cannot be synthesized directly with the required morphological precision.[1]
Direct calcination of Scandium Hydroxide (
Mechanistic Causality[2]
-
Hydroxide Route: Fast precipitation
Gelatinous network Hard aggregates upon drying High defect rate in polishing.[1] -
Carbonate Route: Controlled nucleation
Discrete spherical particles Soft agglomerates Monodisperse oxide powder.[1]
Material Science Principles
The synthesis relies on the precise control of the molar ratio (
Reaction Pathway
The formation of the specific "Basic Scandium Carbonate" precursor is governed by the following equilibrium:
[1]Research indicates that an AHC/
- : Forms amorphous precipitates with inconsistent density.[1]
- : Forms crystalline double carbonates that are difficult to decompose without sintering.[1]
- : Yields the target Scandium Basic Carbonate with spherical morphology.[1]
Thermal Decomposition Logic
The transition from Carbonate Hydrate to Oxide occurs in three distinct mass-loss stages, which must be managed to prevent particle fusion (sintering):
-
Dehydration (
): Loss of physisorbed and structural water.[1] -
Decarbonation (
): Release of ; formation of metastable oxycarbonates. -
Crystallization (
): Phase transformation to cubic .[1]
Experimental Protocols
Protocol A: Synthesis of Spherical Scandium Carbonate Precursor
Objective: Produce monodisperse precursor particles (
Reagents:
-
Scandium Nitrate Solution (
), 0.2 M (High Purity >99.99%).[1] -
Ammonium Hydrogen Carbonate (
), 0.5 M solution.[1] -
Deionized Water (
).[1] -
Ethanol (Analytical Grade).[1]
Workflow:
-
Preparation: Chill the
solution to to prevent premature loss. -
Dosing (Critical Step): Add the AHC solution into the Scandium solution dropwise under vigorous stirring (400 RPM).
-
Note: Reverse addition (Sc into AHC) alters the pH gradient and promotes aggregation.[1]
-
-
pH Control: Maintain pH at 6.5 - 7.0 . If pH drops, adjust slowly with dilute
.[2][1] -
Aging: Once addition is complete, heat the suspension to
and stir for 2 hours.-
Why? This "Ostwald Ripening" phase dissolves fines and redeposits them on larger particles, narrowing the size distribution.[1]
-
-
Filtration: Vacuum filter using a 0.2
membrane. -
Washing: Wash 3x with DI water, followed by 2x with Ethanol.[2][1]
-
Why Ethanol? Ethanol reduces the capillary forces during drying, preventing the formation of hard "mud-cracked" aggregates.[1]
-
-
Drying: Dry at
for 12 hours.
Validation:
-
XRD: Should show broad peaks characteristic of semi-crystalline Basic Scandium Carbonate.[1]
-
SEM: Should reveal spherical particles, not irregular shards.
Protocol B: Calcination to Polishing Powder ( )
Objective: Convert carbonate to oxide while retaining spherical shape.[1]
Equipment: Tube Furnace with Alumina crucible.
Workflow:
-
Loading: Load dried carbonate precursor loosely (do not pack).[1]
-
Ramp 1 (Dehydration):
/min to . Hold 1 hour. -
Ramp 2 (Decarbonation):
/min to . Hold 2 hours.-
Caution: Ramping too fast here causes "popcorn" fracturing of particles due to rapid gas release.[1]
-
-
Ramp 3 (Crystallization):
/min to . Hold 2 hours.-
Note: Do not exceed
unless a larger grit size is required; higher temps induce necking (sintering) between particles.
-
-
Cooling: Natural cooling to room temperature.[1]
Protocol C: Slurry Formulation
Objective: Disperse hydrophobic oxide powder for CMP application.[1]
-
Mixing: Disperse 5 wt%
powder in DI water. -
Additives: Add 1 wt% Polyacrylic Acid (PAA) as a dispersant to stabilize Zeta potential.
-
Milling: Bead mill with 0.1 mm Zirconia beads for 30 minutes to break soft agglomerates formed during calcination.
-
Filtration: Pass slurry through a 0.5
depth filter to remove any stray large particles (scratch hazards).[1]
Data Visualization & Process Logic
Comparative Analysis of Precipitants
The choice of precipitant determines the suitability for polishing applications.[1]
| Precipitator | Precursor Phase | Final Oxide Morphology | Agglomeration State | Polishing Suitability |
| Ammonia ( | Irregular Platelets | Hard Aggregates | Low (High Scratch Risk) | |
| Oxalic Acid | Scandium Oxalate | Cuboidal / Rods | Moderate | Medium (Good for coarse grind) |
| Ammonium Bicarbonate | Basic Carbonate | Spherical | Soft / None | High (Precision CMP) |
| Urea | Basic Carbonate | Spherical (Monodisperse) | Very Low | High (Excellent but slow process) |
Manufacturing Process Flow (Graphviz)
Figure 1: Critical workflow for converting Scandium precursors into polishing media. The dashed line represents the quality control loop where calcined particle morphology dictates adjustments to precipitation pH and temperature.
Troubleshooting & Quality Control
This protocol is self-validating if the following checkpoints are observed:
-
The "Gel" Warning: If the precipitate during Protocol A looks gelatinous or translucent, the pH was likely too high (>7.5), leading to hydroxide formation.[1] Corrective Action: Discard and restart with lower pH or higher carbonate concentration.[1]
-
Hard Grits: If the final powder feels gritty or shows poor dispersibility, the calcination temperature exceeded
, causing sintering.[1] Corrective Action: Lower calcination temp or increase Ethanol wash volume.[1] -
Zeta Potential Instability: If the slurry settles within minutes, the surface chemistry of the oxide is likely carbonate-contaminated (incomplete calcination).[1] Corrective Action: Ensure full dwell time at
to remove all residual carbon.
References
-
Li, J. G., et al. (2005).[2][1][3] "Synthesis of Scandium Oxide Nanopowders via Wet-Chemical Routes: Hydroxide vs. Carbonate." Journal of the American Ceramic Society, 88(4), 817-821.[1][3]
-
Poirot, N., et al. (2010).[2][1] "Synthesis of scandium oxide nanoparticles from solution." Advances in Science and Technology, 62, 70-75.[2][1][3] [1][3]
-
Grosso, D., & Sermon, P. (2000).[2][1][4] "A new method to produce scandium oxide nanoparticles."[1][4] Journal of Materials Chemistry, 10, 359-363.[2][1]
-
Xu, Z., et al. (2008).[2][1][3] "Effect of Precursor Morphology on the Sinterability of Scandium Oxide Powders." Journal of the American Ceramic Society, 91, 603.[2][1][3]
-
Wendlandt, W. W. (1957).[1][5] "The thermal decomposition of yttrium, scandium, and some rare-earth chloride hydrates."[2][5] Journal of Inorganic and Nuclear Chemistry, 5(2), 118–122.[2][1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108408757B - Preparation method of high-purity superfine scandium oxide powder - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. The thermal decomposition of yttrium, scandium, and some rare-earth chloride hydrates / Journal of Inorganic and Nuclear Chemistry, 1957 [sci-hub.sg]
Application Notes and Protocols: Scandium Carbonate in Metallurgical Research
Introduction: The Strategic Importance of Scandium in Metallurgy
Scandium, a rare earth element, has emerged as a potent alloying agent, capable of imparting remarkable enhancements to the properties of various metals, most notably aluminum.[1][2] Its primary allure lies in its exceptional ability to act as both a grain refiner and a precipitation strengthener, leading to significant improvements in strength, weldability, and resistance to hot cracking.[1][3] Scandium carbonate (Sc₂(CO₃)₃), a stable and readily available scandium source, serves as a critical precursor in many metallurgical applications.[4] It is the starting point for producing high-purity scandium oxide (scandia) and scandium fluoride, which are subsequently used in the creation of master alloys or directly in electrometallurgical processes.[5][6] This guide provides an in-depth exploration of the application of scandium carbonate in metallurgical research, offering detailed protocols for its use in the development of advanced alloys.
Core Applications of Scandium Carbonate in Metallurgy
The utility of scandium carbonate in metallurgy is primarily indirect, serving as a precursor for other scandium compounds that are more readily incorporated into metallic systems. The two principal pathways involve its conversion to scandium oxide (Sc₂O₃) and scandium fluoride (ScF₃).
-
Precursor to Scandium Oxide for Al-Sc Master Alloys: Scandium oxide, produced by the calcination of scandium carbonate, is a key ingredient in the aluminothermic reduction process to create aluminum-scandium (Al-Sc) master alloys.[7] These master alloys, typically containing 2% scandium, are then used to introduce precise amounts of scandium into various aluminum alloy melts.[2]
-
Precursor to Scandium Fluoride for Electrometallurgy: Scandium fluoride, synthesized from scandium oxide (which is derived from scandium carbonate), is utilized in the electrolytic production of scandium metal.[8][9] This high-purity scandium can then be used in a variety of specialized alloys.
Mechanism of Action: The Al₃Sc Phase
The remarkable effects of scandium in aluminum alloys are primarily attributed to the formation of the aluminum scandium (Al₃Sc) phase.[7][10] This intermetallic compound possesses a crystal structure that is coherent with the aluminum matrix, leading to several beneficial effects:
-
Grain Refinement: During solidification, Al₃Sc precipitates act as potent nucleation sites for aluminum grains, resulting in a significantly finer and more uniform grain structure.[2][11] This fine-grained structure enhances mechanical properties and reduces susceptibility to hot cracking.[1]
-
Precipitation Strengthening: Upon heat treatment, fine, dispersed Al₃Sc precipitates form within the aluminum matrix.[7] These precipitates impede the movement of dislocations, leading to a substantial increase in the alloy's strength and hardness.[1][12] An addition of just 0.1% scandium can increase the strength of aluminum alloys by as much as 50 MPa.[1]
-
Recrystallization Inhibition: The presence of stable Al₃Sc dispersoids pins grain boundaries, inhibiting recrystallization and grain growth at elevated temperatures.[2][13] This property is crucial for maintaining the strength of welded components.
Experimental Protocols
Protocol 1: Preparation of High-Purity Scandium Oxide from Scandium Carbonate
This protocol details the thermal decomposition (calcination) of scandium carbonate to produce high-purity scandium oxide, a critical precursor for Al-Sc master alloy production.
1. Materials and Equipment:
- Scandium Carbonate (Sc₂(CO₃)₃·xH₂O), high purity (≥99.9%)
- High-temperature tube furnace with programmable controller
- Alumina or platinum crucible
- Analytical balance
- Inert gas supply (e.g., Argon)
- Desiccator
2. Procedure:
- Sample Preparation: Accurately weigh a desired amount of scandium carbonate into a pre-weighed alumina or platinum crucible.
- Furnace Setup: Place the crucible containing the sample into the center of the tube furnace.
- Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen. Maintain a slow, continuous flow of the inert gas throughout the heating and cooling process.
- Heating Ramp: Program the furnace to heat the sample to a target temperature between 600°C and 900°C.[14] A controlled heating rate of 10°C/minute is recommended to ensure uniform decomposition.
- Causality: A controlled heating rate prevents rapid gas evolution which could lead to sample loss. The temperature range is selected to ensure complete decomposition of the carbonate to the oxide.[15]
- Isothermal Hold: Hold the sample at the target temperature for a minimum of 2 hours to ensure complete conversion to scandium oxide.
- Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.
- Product Recovery and Storage: Once at room temperature, carefully remove the crucible from the furnace and transfer it to a desiccator to prevent moisture absorption. Weigh the crucible with the final product to determine the yield of scandium oxide. The theoretical mass loss can be calculated based on the conversion of Sc₂(CO₃)₃ to Sc₂O₃.
3. Quality Control:
- The purity of the resulting scandium oxide can be verified using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace element analysis.
Protocol 2: Synthesis of an Al-Sc Master Alloy via Aluminothermic Reduction
This protocol outlines a laboratory-scale procedure for the preparation of a 2% Al-Sc master alloy using the previously synthesized scandium oxide.
1. Materials and Equipment:
- High-purity Scandium Oxide (Sc₂O₃)
- High-purity Aluminum (Al) shot or powder (≥99.99%)
- Cryolite (Na₃AlF₆) or other suitable flux
- Graphite crucible
- Induction furnace or high-temperature resistance furnace
- Stirring rod (graphite or ceramic)
- Mold for casting (graphite or steel)
- Personal Protective Equipment (PPE): high-temperature gloves, face shield, and appropriate respiratory protection.
2. Procedure:
- Charge Calculation: Calculate the required masses of aluminum and scandium oxide to produce the desired amount of a 2 wt% Sc master alloy.
- Furnace Preparation: Place the graphite crucible inside the furnace and pre-heat it to approximately 800°C to drive off any moisture.
- Melting the Aluminum: Add the calculated amount of high-purity aluminum to the pre-heated crucible and increase the temperature to approximately 800-850°C to melt the aluminum completely.
- Flux Addition: Once the aluminum is molten, add a small amount of cryolite flux to the surface of the melt. The flux helps to dissolve the scandium oxide and protect the melt from oxidation.
- Scandium Oxide Addition: Gradually add the pre-weighed scandium oxide to the molten aluminum while gently stirring with a graphite or ceramic rod.
- Causality: Gradual addition and stirring ensure a uniform distribution of the scandium oxide in the melt, promoting a more complete reduction reaction.
- Reduction Reaction: Increase the furnace temperature to approximately 1100-1200°C and hold for 1-2 hours to facilitate the aluminothermic reduction of scandium oxide. The reaction is: Sc₂O₃ + 2Al → 2Sc + Al₂O₃. The reduced scandium will dissolve into the molten aluminum.
- Stirring and Homogenization: Periodically stir the melt gently to ensure homogeneity of the scandium distribution.
- Casting: Once the reduction is complete, carefully pour the molten Al-Sc master alloy into a pre-heated mold.
- Cooling and Solidification: Allow the master alloy to cool and solidify completely.
4. Characterization:
- The composition of the master alloy should be verified using techniques such as ICP-MS or X-ray Fluorescence (XRF).
- The microstructure can be examined using optical microscopy or Scanning Electron Microscopy (SEM) to observe the distribution of the Al₃Sc phase.
Data Presentation
| Parameter | Value | Reference |
| Typical Scandium Carbonate Purity | ≥99.9% (3N) to 99.999% (5N) | [4] |
| Scandium Carbonate Decomposition Temperature | ~600°C - 900°C | [14] |
| Typical Scandium Addition in Al Alloys | 0.1 - 1.0 wt.% | [1][7] |
| Strength Increase per 0.1 wt.% Sc | ~50 MPa | [1] |
| Al-Sc Master Alloy Composition | 2 wt.% Sc in Al | [2] |
| Al₃Sc Precipitate Size | < 20 nm | [7] |
Visualization of Key Processes
Caption: Thermal Decomposition of Scandium Carbonate.
Caption: Workflow for Al-Sc Alloy Production.
Emerging Applications: Scandium in High-Entropy Alloys and Welding
High-Entropy Alloys (HEAs)
High-entropy alloys, composed of five or more principal elements in near-equiatomic ratios, represent a new frontier in materials science.[16] The inclusion of scandium in HEAs has shown promise in developing lightweight, high-strength materials.[16][17] For instance, a nanocrystalline HEA composed of lithium, magnesium, titanium, aluminum, and scandium exhibited a density comparable to aluminum but with strength exceeding that of titanium alloys.[16] Scandium carbonate can serve as the initial source for producing the high-purity scandium required for the synthesis of these advanced materials.
Welding Applications
The addition of scandium to aluminum welding wires significantly improves the properties of the resulting weld.[3][18][19] Scandium helps to refine the grain structure of the weld metal, leading to increased strength and reduced susceptibility to hot cracking.[3][19] Welding wires containing scandium are particularly beneficial for joining high-strength aluminum alloys used in the aerospace and automotive industries.[18]
Safety and Handling
Scandium carbonate is generally considered to be of low toxicity. However, as with any fine powder, inhalation of dust should be avoided.[20][21][22] Standard laboratory safety practices should be followed:
-
Work in a well-ventilated area or use a fume hood when handling the powder.[20]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21]
-
Avoid creating dust.[21]
-
Store in a cool, dry place in a tightly sealed container.[22]
When working with molten metals during alloy preparation, extreme caution is necessary. High-temperature resistant PPE is mandatory.[23]
Conclusion
Scandium carbonate is a cornerstone material in the field of high-performance metallurgy. Its role as a precursor to scandium oxide and fluoride enables the production of advanced aluminum alloys with unparalleled strength-to-weight ratios. The protocols and information provided in this guide offer a comprehensive framework for researchers and scientists to effectively utilize scandium carbonate in their metallurgical research and development endeavors. As the demand for lightweight, high-strength materials continues to grow, the strategic application of scandium, originating from scandium carbonate, will undoubtedly play a pivotal role in shaping the future of materials science.
References
-
Coherent. (2023, November 30). ALUMINUM-SCANDIUM ALLOY. [Link]
-
Detection and quantification of low levels of carbonate mineral species using thermogravimetric-mass spectrometry to validate CO. (2022, September 18). ScienceDirect. [Link]
- Røyset, J. SCANDIUM IN ALUMINIUM ALLOYS OVERVIEW: PHYSICAL METALLURGY, PROPERTIES AND APPLICATIONS. Metallurgical Science and Technology.
-
AMG Aluminum. aluminum scandium. [Link]
-
(PDF) Preparation of Aluminum-Scandium Master Alloys by Aluminothermal Reduction of Scandium Fluoride Extracted from Sc2O3 - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Effect of Scandium on the Structure, Microstructure and Superconductivity of Equimolar Sc-Hf-Nb-Ta-Ti-Zr Refractory High-Entropy Alloys - ResearchGate. (2022, January 28). ResearchGate. [Link]
-
(ffe THE PREPARATION OF SCANDIUM METAL A Critical Review of Existing Processes. (n.d.). osti.gov. [Link]
- CN103286471A - Novel high-scandium aluminum alloy welding wire - Google Patents. (n.d.).
-
Structure, Mechanical Properties and Friction Characteristics of the Al-Mg-Sc Alloy Modified by Friction Stir Processing with the Mo Powder Addition - MDPI. (n.d.). MDPI. [Link]
-
Safety Data Sheet: Scandium - Chemos GmbH&Co.KG. (n.d.). chemos.de. [Link]
-
Grain Refinement of Aluminum and Aluminum Alloys by Sc and Zr - MDPI. (n.d.). MDPI. [Link]
-
PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder. (n.d.). Stanford Advanced Materials. [Link]
-
Scandium in aluminium alloys. (n.d.). ScienceDirect. [Link]
-
Effects of a Welding Wire Containing Er or Sc on the Microstructure, Mechanical Properties, and Corrosion Resistance of the 5xxx Aluminum Alloy MIG Joint - MDPI. (n.d.). MDPI. [Link]
-
New 'High-Entropy' Alloy Is As Light As Aluminum, As Strong as Titanium Alloys | NC State News. (2014, December 10). NC State University. [Link]
-
EFFECT OF SCANDIUM ON THE GRAIN REFINING AND AGEING BEHAVIOUR OF CAST Al-Si-Mg ALLOY - SciSpace. (n.d.). SciSpace. [Link]
-
(PDF) Mechanical Properties of an Al-Mg-Sc Alloy Subjected to Intense Plastic Straining. (2016, October 14). ResearchGate. [Link]
-
Scandium Powder - ESPI Metals. (n.d.). ESPI Metals. [Link]
-
Thermogravimetric study of the scandium nitrate hexahydrate thermolysis and computer modeling of intermediate oxynitrates - ResearchGate. (n.d.). ResearchGate. [Link]
-
Effect of scandium on the grain refining and ageing behaviour of cast Al-Si-Mg alloy. (2025, December 23). ResearchGate. [Link]
- US3111467A - Production of scandium and yttrium - Google Patents. (n.d.).
-
Aluminum Alloy - Scandium International Mining Corporation. (n.d.). Scandium International Mining Corporation. [Link]
-
Effect of Scandium on Wire Arc Additive Manufacturing of 5 Series Aluminium Alloys. (n.d.). Research Square. [Link]
-
Study on the Fluorination Process of Sc2O3 by NH4HF2 - ResearchGate. (2023, August 15). ResearchGate. [Link]
-
THEORY AND PRACTICE OF GRAIN REFINING FOR ALUMINIUM ALLOYS - UTILIZING COVERAL MTS 1582 - Vesuvius. (n.d.). Vesuvius. [Link]
-
Sc applications in aluminum alloys: overview of Russian research in the 20th century. (n.d.). ResearchGate. [Link]
-
SDS Scandium - Vanderbilt University. (n.d.). Vanderbilt University. [Link]
-
Aluminium 5183 0.2% Sc | AML3D (ASX:AL3). (n.d.). AML3D. [Link]
-
New 'high-entropy' alloy is as light as aluminum, as strong as titanium alloys | ScienceDaily. (2014, December 12). ScienceDaily. [Link]
-
Aluminium–magnesium alloys - Wikipedia. (n.d.). Wikipedia. [Link]
-
Study on the Fluorination Process of Sc 2 O 3 by NH 4 HF 2 - MDPI. (2023, August 31). MDPI. [Link]
-
The Influence of Scandium on the Composition and Structure of the Ti-Al Alloy Obtained by “Hydride Technology” - PMC. (2021, April 3). National Center for Biotechnology Information. [Link]
-
Effect of scandium on grain refinement mechanism and mechanical properties of Al–7Si–0.6 Mg alloy at different cooling rates - Norwegian Research Information Repository. (n.d.). Norwegian Research Information Repository. [Link]
-
(PDF) The scandium effect in multicomponent alloys - ResearchGate. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC - MDPI. (n.d.). MDPI. [Link]
-
Scandium Wire | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
-
Development of High-Entropy Shape-Memory Alloys: A Review - MDPI. (n.d.). MDPI. [Link]
-
Thermogravimetric analysis (TGA) | - ChemBAM. (n.d.). ChemBAM. [Link]
-
Aluminum scandium Alloy - VIMATERIAL. (n.d.). VIMATERIAL. [Link]
-
Production of Scandium and Al-Sc Alloy by Metallothermic Reduction. (n.d.). ResearchGate. [Link]
-
Mechanical Properties of Al–Mg–Si Alloys (6xxx Series): A DFT-Based Study - MDPI. (n.d.). MDPI. [Link]
-
New Al–Mg–Sc alloys - ResearchGate. (2025, August 9). ResearchGate. [Link]
-
Thermogravimetric analysis (TGA), differential scanning calorimetry... - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
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- 15. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 16. New ‘High-Entropy’ Alloy Is As Light As Aluminum, As Strong as Titanium Alloys | NC State News [news.ncsu.edu]
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- 20. chemos.de [chemos.de]
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- 23. fishersci.com [fishersci.com]
hydrothermal synthesis of scandium carbonate nanoparticles
Application Note: Precision Hydrothermal Synthesis of Scandium Carbonate Nanoparticles
(COExecutive Summary & Strategic Relevance
Scandium carbonate nanoparticles represent a critical intermediate in the production of high-purity scandia (Sc
For drug development, particularly in PET imaging (Sc-44) and targeted alpha therapy (Sc-47) , the carbonate form offers distinct advantages:
-
Acid-Responsive Solubility: Carbonate matrices rapidly dissolve in the acidic tumor microenvironment (pH 5.5–6.5), triggering localized payload release.
-
Surface Functionalization: The abundance of surface hydroxyl groups facilitates conjugation with chelators (e.g., DOTA) and targeting ligands.
This guide details a Urea-Mediated Homogeneous Precipitation protocol. This method is superior to direct precipitation because the slow hydrolysis of urea controls the supersaturation rate, yielding uniform, monodisperse nanoparticles rather than irregular agglomerates.
Mechanism of Formation
The formation of scandium carbonate nanoparticles via hydrothermal synthesis relies on the thermally controlled decomposition of urea. This process decouples nucleation from crystal growth, a requirement for monodispersity.
Chemical Pathway:
-
Urea Hydrolysis (Rate-Limiting Step):
-
pH Modulation:
The gradual release of OH⁻ raises the pH of the acidic Sc precursor solution homogeneously. -
Carbonate Generation:
-
Nucleation & Growth:
(Note: Depending on the pH/Temperature balance, the hydroxycarbonate phase may dominate).
Visualizing the Reaction Pathway
Figure 1: Reaction mechanism of urea-mediated hydrothermal synthesis. The slow hydrolysis ensures uniform particle growth.
Experimental Protocol
Safety Note: Hydrothermal synthesis involves high pressure. Use a certified Teflon-lined stainless steel autoclave. Ensure the fill factor does not exceed 70%.
Materials Required
-
Scandium Source: Scandium Nitrate Hydrate (
) (99.9% purity). Avoid Chloride if corrosion of the autoclave is a concern, though ScCl is viable. -
Mineralizer: Urea (
) (ACS Reagent). -
Solvent: Deionized (DI) Water (
). -
Surfactant (Optional): PEG-4000 (for size reduction) or CTAB (for morphology direction).
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve
of in of DI water. -
Stir magnetically for 15 minutes until a clear, colorless solution is obtained.
-
Check Point: The pH should be acidic (~2–3). If cloudy, add drops of dilute
.
-
-
Mineralizer Addition:
-
Homogenization:
-
Stir the mixture vigorously for 30 minutes.
-
(Optional) Add
PEG-4000 if spherical particles <100 nm are required.
-
-
Hydrothermal Treatment:
-
Transfer the solution to a
Teflon-lined autoclave (60–70% fill factor). -
Seal tightly and place in a pre-heated oven.
-
Condition A (Standard):
for 12 hours. -
Condition B (High Crystallinity):
for 24 hours.
-
-
Harvesting:
-
Allow the autoclave to cool naturally to room temperature.[3] Rapid cooling can induce thermal shock and aggregation.
-
Centrifuge the white precipitate at
for 10 minutes.
-
-
Purification:
-
Wash the pellet
with DI water to remove residual ammonium and nitrate ions. -
Wash
with absolute ethanol (prevents agglomeration during drying).
-
-
Drying:
-
Dry in a vacuum oven at
for 6 hours. -
Note: Do not exceed
to avoid premature decarboxylation.
-
Characterization & Validation
To ensure the "Trustworthiness" of your synthesized material, the following characterization steps are mandatory.
| Technique | Expected Result | Diagnostic Value |
| XRD (X-Ray Diffraction) | Peaks matching tengerite-type or orthorhombic phase. | Confirms phase purity and crystallinity. Broad peaks indicate nano-size (Scherrer equation). |
| FT-IR Spectroscopy | Strong bands at ~1400–1500 cm⁻¹ ( | Verifies presence of carbonate groups and hydration water. Absence of NO |
| SEM/TEM | Spheres (with PEG) or rod-like/dumbbell shapes (without surfactant). | Determines particle size distribution and morphology.[4][5][6] |
| TGA (Thermogravimetric) | Weight loss steps: <200°C (H | Quantifies hydration level and conversion temperature to Sc |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of Sc-carbonate nanoparticles.
Troubleshooting & Optimization
-
Issue: Amorphous Product (No XRD peaks).
-
Cause: Reaction temperature too low or time too short.
-
Fix: Increase temperature to
or extend time to 24h.
-
-
Issue: Large Aggregates (>500 nm).
-
Cause: Nucleation rate too slow or lack of surfactant.
-
Fix: Increase Urea concentration (push ratio to 1:40) to induce a faster "burst nucleation," or add PEG-4000.
-
-
Issue: Gelatinous Precipitate.
-
Cause: Final pH too high (>9), leading to rapid hydroxide precipitation.
-
Fix: Reduce reaction time or lower Urea:Sc ratio.
-
References
-
Poirot, N., et al. (2015). Synthesis of scandium oxide nanoparticles from solution. ResearchGate. Link
-
Wakefield, G., et al. (2019). New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates. PubMed Central. Link
-
Nassar, M. Y., et al. (2012).[3] Size-controlled synthesis of CoCO3 and Co3O4 nanoparticles by free-surfactant hydrothermal method. Journal of Alloys and Compounds. Link
-
Hu, W. H., et al. (2018).[2] Urea controlled hydrothermal synthesis of ammonium aluminum carbonate hydroxide rods.[2][7] AIP Advances. Link
-
Karthik, L., et al. (2020). Novel Hybrid Nanoparticles: Synthesis, Functionalization, Characterization, and Their Application in the Uptake of Scandium (III) Ions. PubMed. Link
Sources
Advanced Precursor Utilization: Scandium Carbonate in Sc-Doped Hydroxyapatite Coatings
Executive Summary
This guide details the protocol for utilizing Scandium Carbonate (
The resulting Sc-HAp coatings exhibit superior mechanical strength and enhanced osteoconductivity compared to native hydroxyapatite, making them critical for next-generation orthopedic implants (e.g., Titanium or Magnesium alloy substrates).
Scientific Rationale & Mechanism
Why Scandium?
Scandium (
-
Ionic Substitution:
(0.745 Å) has a smaller ionic radius than (1.00 Å). When doped into the HAp lattice, it causes a contraction that increases crystallinity and fracture toughness. -
Osteogenesis: Research indicates that Sc-doped surfaces enhance osteoblast adhesion and proliferation via the activation of Wnt/
-catenin signaling pathways [1, 2]. -
Corrosion Control: On biodegradable magnesium implants, Sc-doping stabilizes the degradation rate, preventing premature implant failure [3].
The Carbonate Advantage
Most literature cites Scandium Nitrate as a starting material. However, industrial scale-up favors Scandium Carbonate because:
-
Handling: It is a free-flowing powder, unlike the highly hygroscopic nitrate which clumps and makes precise weighing difficult.
-
Anion Control: Starting with carbonate allows the researcher to digest the precursor in the exact acid required for the specific sol-gel or hydrothermal route (e.g., Acetic vs. Nitric), avoiding contamination with unwanted counter-ions.
Mechanism of Action
The following diagram illustrates the incorporation of Sc into the HAp lattice and its subsequent biological interaction.
Figure 1: Mechanistic pathway from Scandium Carbonate precursor to bioactive cellular response.
Experimental Protocols
Protocol A: Precursor Conversion (Acid Digestion)
Objective: Convert insoluble
-
Calculate Stoichiometry: To prepare 100 mL of 0.5M
:-
Molecular Weight
. -
Target Sc moles =
. -
Required Carbonate =
.
-
-
Digestion:
-
Place 6.75 g of Scandium Carbonate powder into a 250 mL beaker.
-
Add 50 mL deionized water (DI) to create a slurry.
-
Slowly add 2M Nitric Acid (
) dropwise while stirring. -
Observation: Vigorous bubbling (
) will occur. -
Continue addition until the solution is perfectly clear and bubbling ceases.
-
-
Adjustment: Dilute to 100 mL with DI water. Filter through a 0.22
membrane to remove any insoluble trace impurities.
Protocol B: Hydrothermal Synthesis of Sc-HAp Nanoparticles
Objective: Synthesize Hydroxyapatite powder doped with 2 mol% Scandium.
Reagents:
- (Calcium Nitrate)[1]
- (Diammonium Hydrogen Phosphate)[1]
- Stock Solution (from Protocol A)
- (Ammonium Hydroxide) for pH adjustment
Steps:
-
Cation Solution: Dissolve
in DI water. Add the calculated volume of Sc-stock solution to achieve a ratio of 1.67.-
Note: For 2% doping, replace 2% of Ca moles with Sc moles.
-
-
Phosphate Addition: Dropwise add the phosphate solution to the cation solution under vigorous stirring.
-
pH Control: Adjust pH to 10.5 using
. A white precipitate will form immediately. -
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined autoclave. Heat at 180°C for 12 hours .
-
Why: This step ensures high crystallinity, which is crucial for coating stability.
-
-
Washing: Centrifuge and wash the precipitate 3x with DI water and 1x with Ethanol.
-
Drying: Dry at 80°C overnight. Grind into a fine powder.
Protocol C: Electrophoretic Deposition (EPD) Coating
Objective: Deposit the Sc-HAp nanoparticles onto a Titanium substrate.
Workflow Diagram:
Figure 2: Electrophoretic Deposition (EPD) workflow for Sc-HAp coatings.
Detailed Steps:
-
Suspension: Disperse 1g of Sc-HAp powder in 100 mL Isopropanol. Add 0.5 mL Triethanolamine as a dispersant/charging agent.
-
Sonicate: Ultrasonicate for 30 minutes to break agglomerates.
-
Setup: Use a standard EPD cell.
-
Cathode (Target): Polished Titanium plate (biomedical grade).
-
Anode: Platinum mesh.
-
Distance: 10 mm.
-
-
Deposition: Apply 30V DC for 3 minutes .
-
Mechanism:[2] Positively charged Sc-HAp particles migrate to the negative Titanium cathode.
-
-
Sintering: Air dry the coated sample, then sinter at 600°C for 1 hour in an Argon atmosphere.
-
Critical: Sintering bonds the coating to the substrate. Do not exceed 800°C to avoid decomposing HAp into TCP (Tricalcium Phosphate).
-
Data Analysis & Validation
Characterization Checklist
To validate the coating quality, the following parameters must be met:
| Technique | Parameter | Target Result |
| XRD | Phase Purity | Matches HAp standard (JCPDS 09-0432); slight peak shift indicates Sc incorporation. |
| EDS/XPS | Composition | Presence of Sc signals; Ca/P ratio |
| SEM | Morphology | Uniform, crack-free surface; thickness 5-10 |
| Adhesion | Tape Test | ASTM D3359 Class 4B or 5B (No peeling). |
Biological Performance (Expected)
Based on comparative data for Sc-doped vs. Pure HAp [4]:
| Property | Pure HAp | Sc-Doped HAp (2 mol%) | Improvement |
| Microhardness (Hv) | 3.5 GPa | 4.8 GPa | +37% |
| Cell Viability (7 days) | 100% (Control) | 125% | +25% |
| Antibacterial (E. coli) | Low | Moderate | Significant |
Troubleshooting Guide
-
Issue: Bubbles in the coating.
-
Cause: Hydrogen evolution at the cathode during EPD (electrolysis of water).
-
Fix: Ensure Isopropanol is dry (water-free). Reduce voltage slightly.
-
-
Issue: Coating cracks after sintering.
-
Cause: Thermal expansion mismatch or coating too thick.
-
Fix: Reduce deposition time to <2 minutes. Lower heating/cooling ramp rates to 2°C/min.
-
-
Issue: Incomplete Carbonate Digestion.
-
Cause: Acid concentration too low.
-
Fix: Ensure slight excess of Nitric Acid in Protocol A, or heat gently to 50°C to accelerate dissolution.
-
References
-
Kabir, H. et al. (2023).[3] Influence of scandium on mechanical properties, degradation behavior, and cytocompatibility of Zn-3Cu-0.4Li-xSc alloys for implant applications. ResearchGate.[4][5] Link
-
Zhang, N. et al. (2018). Biodegradable Mg-Sc-Sr Alloy Improves Osteogenesis and Angiogenesis to Accelerate Bone Defect Restoration. PubMed Central. Link
-
Stanford Advanced Materials. Scandium Carbonate Precursor Data Sheet. SAM Materials.[6] Link
-
Kurniawan, A. et al. (2021). The stability study of bone implant: The biodistribution of Scandium-46 labeled hydroxyapatite-collagen-chitosan composite.[5][7] AIP Publishing. Link
-
Grosso, D. & Sermon, P.A. (2000).[8] Scandium oxide nanoparticles produced from sol–gel chemistry.[4][8][9][10] Royal Society of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scandium carbonate - SAM | UK Supplier [samaterials.co.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Scandium oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Scandium oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Scandium Carbonate Hydrate in Biochemical Research
Executive Summary
Scandium (
This guide details the specific protocols for converting Scandium Carbonate Hydrate into bioactive species for metalloprotein substitution studies (specifically Transferrin), radiopharmaceutical chelation benchmarking , and nanoparticle synthesis .
Chemical Properties & Rationale[1][2][3][4]
| Property | Value/Description | Relevance to Biochemistry |
| Formula | Acid-labile solid; releases only | |
| Ionic Radius | 74.5 pm ( | Mimics |
| Coordination | Typically 6-8 | Forms stable octadentate complexes (e.g., with DOTA). |
| Magnetism | Diamagnetic ( | NMR Silent/Active: Useful as a diamagnetic structural probe to replace paramagnetic |
| Acidity | Lewis Acid | Strong tendency to hydrolyze at pH > 5.0, forming insoluble |
Why Start with Carbonate?
Commercially available
Core Protocol: Solubilization & Stock Preparation
Objective: Create a standardized 100 mM
Materials
-
Scandium Carbonate Hydrate (99.99% trace metals basis).
-
Ultrapure Nitric Acid (
) or Hydrochloric Acid ( ), depending on downstream use. -
Milli-Q Water (18.2 MΩ·cm).
-
0.22 µm PES Syringe Filter.
Methodology
-
Stoichiometric Calculation: Weigh approx. 1.0 g of
.-
Note: The hydration state '
' varies. Precise concentration must be determined post-dissolution via ICP-MS or EDTA titration.
-
-
Acid Digestion:
-
Place powder in a clean glass vial.
-
Add 1.0 M acid dropwise.
-
Reaction:
. -
Caution: Effervescence will occur. Wait for the solution to clear.
-
-
pH Adjustment: The resulting solution will be highly acidic (pH < 1).
-
Dilute with water.[2]
-
Adjust pH to 3.0–4.0 using dilute NaOH or Ammonium Acetate.
-
Critical Warning:Do not exceed pH 5.0 during storage. At pH > 5.5,
precipitates rapidly unless a chelator (e.g., Citrate, EDTA) is present.
-
-
Filtration: Filter through 0.22 µm membrane to remove any unreacted carbonate particles.
-
Standardization: Titrate a defined aliquot with EDTA using Xylenol Orange indicator (pH 2.5) to determine exact
concentration.
Application 1: Metalloprotein Binding (Transferrin)[7]
Context: Scandium is transported in vivo by Transferrin (Tf). It binds to the two iron-binding sites (C-lobe and N-lobe) but with lower affinity than Iron.[3] This assay is used to study metal transport mechanisms and potential toxicity.
Experimental Logic
Scandium binding to Transferrin requires a synergistic anion (Bicarbonate). The binding induces a conformational change (open
Protocol
-
Buffer Prep: 100 mM HEPES, 25 mM
, pH 7.4. -
Apo-Transferrin Prep: Dissolve human Apo-Tf to 50 µM in buffer.
-
Titration:
-
Place Apo-Tf in the sample cuvette and reference cuvette.
-
Titrate
(from stock) into the sample cuvette in 0.2 equivalent increments (0 to 3.0 eq). -
Add equivalent volume of water to reference cuvette to correct for dilution.
-
-
Detection: Monitor absorbance at 240 nm (tyrosine perturbation) and 295 nm .
-
Expectation: You will observe an increase in absorption saturating at 2.0 equivalents of
.
-
-
Data Analysis: Plot
vs. .-
Binding Constants: Expect
and .
-
Application 2: Radiopharmaceutical Precursor (DOTA Labeling)
Context: Scandium-44 (
Protocol: "Cold" Standard Preparation
-
Reagents: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), 0.1 M Sodium Acetate buffer (pH 4.5).
-
Reaction:
-
Mix DOTA and
stock in a 1.1 : 1 molar ratio (slight excess DOTA). -
pH Control: Ensure pH is strictly between 4.0 and 5.0.
-
Why? Too low (<3): Carboxylates on DOTA are protonated and won't bind.
-
Why? Too high (>5.5): Scandium hydrolyzes to colloid (
) and won't chelate.
-
-
-
Incubation: Heat at 95°C for 20 minutes .
-
Insight: DOTA is a rigid macrocycle. Heat is required to overcome the kinetic barrier for the
ion to enter the "cage."
-
-
Validation: Analyze via HPLC-MS or TLC.
-
Result: The Sc-DOTA complex is kinetically inert and stable in serum.
-
Visualization: The Scandium Biochemical Workflow
The following diagram illustrates the critical decision pathways when processing Scandium Carbonate for biochemical applications.
Figure 1: Critical workflow for processing Scandium Carbonate. Note the "Dead End" at pH > 5.5 if no chelator is present.
Safety & Toxicity
While Scandium is not highly toxic compared to heavy metals like Lead or Mercury, it is a bone-seeking element .
-
Accumulation: Sc accumulates in the liver and skeleton.
-
LD50: ~755 mg/kg (Rat, IP) for ScCl3.[4]
-
Handling: Wear standard PPE (gloves, goggles).
-
Disposal: Solutions containing Sc should be disposed of as heavy metal waste, despite its low toxicity, to prevent environmental accumulation.
References
-
Scandium Chemistry & Binding
-
Radiopharmaceutical Applications
- Source: Majkowska-Pilip, A., et al. (2020). "Scandium-44: A promising radionuclide for PET imaging." Journal of Labelled Compounds and Radiopharmaceuticals.
- Key Data: Protocols for DOTA labeling and pH sensitivity.
-
Link:
-
Nanoparticle Synthesis
- Source: Liu, Y., et al. (2012).
- Key Data: Use of rare-earth precursors (carbonates/chlorides) in solvothermal synthesis.
-
Link:
-
Toxicity Profile
Sources
- 1. epa.gov [epa.gov]
- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 3. Rationalization of the strength of metal binding to human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scandium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calcination of Scandium(III) Carbonate Hydrate
Welcome to the technical support center for the optimization of scandium(III) carbonate hydrate calcination. This guide is designed for researchers, scientists, and drug development professionals who are working with or developing processes involving the thermal conversion of scandium(III) carbonate hydrate to high-purity scandium oxide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your specific experimental conditions.
The conversion of scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) to scandium oxide (Sc₂O₃) via calcination is a critical step in many advanced material and pharmaceutical applications. The purity, particle size, and reactivity of the final scandium oxide are highly dependent on the precise control of the calcination temperature and other process parameters. This guide will address common challenges and questions that arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining scandium(III) carbonate hydrate?
The primary goal of calcining scandium(III) carbonate hydrate is to induce its thermal decomposition to produce high-purity scandium oxide (Sc₂O₃)[1]. This process removes water of hydration and carbon dioxide, leaving behind the desired oxide. Scandium oxide is a crucial precursor for a variety of applications, including the synthesis of high-performance alloys, advanced ceramics, and catalysts[2].
Q2: What are the expected decomposition products during the calcination of scandium(III) carbonate hydrate?
The calcination of scandium(III) carbonate hydrate is a multi-step process. Initially, the water of hydration (xH₂O) is driven off at lower temperatures. As the temperature increases, the anhydrous scandium carbonate then decomposes into scandium oxide (Sc₂O₃) and carbon dioxide (CO₂)[3]. The overall chemical equation for the decomposition of the anhydrous carbonate is:
Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)
Q3: At what temperature should I calcine my scandium(III) carbonate hydrate?
The optimal calcination temperature is not a single value but rather a range that depends on several factors, including the desired properties of the final scandium oxide, the specific hydration state of your starting material, and the experimental setup (e.g., heating rate, atmosphere).
Based on analogous thermal decomposition studies of rare earth carbonates and related scandium compounds, a general temperature window can be suggested. The dehydration of hydrated metal carbonates typically occurs at temperatures between 100°C and 300°C. The subsequent decomposition of the carbonate to the oxide generally requires higher temperatures, often in the range of 500°C to 900°C. For instance, a patent for recycling scandium carbonate waste suggests a calcination temperature of 800-900°C for 2-4 hours. It is crucial to experimentally determine the optimal temperature profile for your specific sample using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q4: How does the heating rate affect the calcination process?
The heating rate can significantly influence the observed decomposition temperatures. A faster heating rate can shift the decomposition peaks in TGA/DSC analysis to higher temperatures. This is a kinetic effect; at a faster heating rate, the sample has less time to reach thermal equilibrium at each temperature. For precise control and to ensure complete decomposition, a slower heating rate is often preferred during the optimization phase.
Q5: What is the ideal atmosphere for calcination?
The atmosphere during calcination can affect the decomposition process and the purity of the final product. For the decomposition of scandium(III) carbonate, an inert atmosphere (e.g., nitrogen or argon) is commonly used to prevent any unwanted side reactions. However, calcination in air is also frequently performed. The presence of reactive gases could potentially lead to the formation of impurities. The choice of atmosphere should be guided by the specific requirements of your application for the resulting scandium oxide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete conversion to scandium oxide (residual carbonate detected) | 1. Calcination temperature is too low: The temperature was not sufficient to overcome the activation energy for the complete decomposition of scandium carbonate. 2. Calcination time is too short: Even at an adequate temperature, insufficient time may not allow the decomposition reaction to go to completion, especially for larger sample sizes. | 1. Increase calcination temperature: Based on your TGA data, ensure the final calcination temperature is above the final decomposition peak. A good starting point is to hold the temperature at least 50-100°C above the final decomposition temperature observed in the TGA. 2. Increase calcination time: Extend the isothermal hold time at the final calcination temperature. The required time will depend on the sample mass and packing density. Monitor the conversion at different time points to determine the optimal duration. |
| Discolored (e.g., gray or black) scandium oxide powder | 1. Incomplete combustion of organic impurities: If the precursor was synthesized using organic reagents, residual carbon may remain if the calcination is performed in an inert atmosphere. 2. Contamination from the furnace or crucible: At high temperatures, materials from the furnace lining or crucible could react with or deposit on the sample. | 1. Introduce an oxidative step: If organic impurities are suspected, a two-step calcination can be employed. First, heat in an inert atmosphere to decompose the carbonate, followed by a dwell period in an oxidizing atmosphere (e.g., air or a low concentration of O₂) at a moderate temperature (e.g., 500-600°C) to burn off any residual carbon. 2. Use high-purity, inert crucibles: Alumina or platinum crucibles are recommended. Ensure the furnace is clean and free of any potential contaminants. |
| Agglomerated or sintered scandium oxide particles | Calcination temperature is too high or the dwell time is too long: Excessive thermal energy can lead to the fusion of individual particles, resulting in hard agglomerates. This is driven by the reduction of surface energy at high temperatures. | Optimize calcination temperature and time: Use the lowest temperature and shortest time necessary for complete conversion, as determined by TGA. A slower heating rate can also sometimes mitigate agglomeration. If fine, non-agglomerated particles are critical, consider post-calcination milling. |
| Inconsistent results between batches | 1. Variation in the starting material: The hydration state (the 'x' in Sc₂(CO₃)₃·xH₂O) of the scandium(III) carbonate hydrate can vary between batches, affecting the decomposition profile. 2. Inconsistent packing of the sample: The way the powder is packed in the crucible can affect heat transfer and the diffusion of gaseous byproducts (H₂O and CO₂). | 1. Characterize each new batch: Perform TGA/DSC on a small sample of each new batch of scandium(III) carbonate hydrate to determine its specific decomposition profile and adjust the calcination parameters accordingly. 2. Standardize sample preparation: Use a consistent sample mass and packing density for each calcination run to ensure reproducible results. |
Experimental Protocols
To scientifically determine the optimal calcination temperature for your specific sample of scandium(III) carbonate hydrate, performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Protocol 1: Determining Decomposition Profile using TGA/DSC
Objective: To identify the temperatures of dehydration and carbonate decomposition.
Materials:
-
Scandium(III) carbonate hydrate sample
-
TGA/DSC instrument
-
High-purity alumina or platinum crucibles
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's recommendations.
-
Sample Preparation: Accurately weigh 5-10 mg of the scandium(III) carbonate hydrate into a clean, tared TGA/DSC crucible.
-
Experimental Setup:
-
Place the crucible in the TGA/DSC furnace.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 1000°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Start the experiment and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Identify the temperature ranges where significant mass loss occurs. The first mass loss step typically corresponds to dehydration, and the subsequent step(s) to the decomposition of the carbonate.
-
DSC Curve: Correlate the mass loss events with endothermic or exothermic peaks in the DSC curve. Decomposition processes are typically endothermic.
-
Visualizing the Process
To better understand the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for optimizing calcination temperature.
Sources
challenges in controlling the hydration state of scandium carbonate
Welcome to the Advanced Materials Technical Support Center. Subject: Troubleshooting Hydration State & Stoichiometry in Scandium Carbonate Synthesis Ticket ID: SC-HYD-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Controlling the hydration state of Scandium Carbonate (
Users often encounter three distinct failure modes:
-
Variable Stoichiometry: Batch-to-batch variation in "
" (water content). -
Hydrolysis: Unintentional formation of Scandium Hydroxycarbonate (
) instead of the normal carbonate. -
Thermal Degradation: Loss of carbonate functionality during aggressive drying.
This guide provides self-validating protocols to stabilize the hydration sphere and ensure phase purity.
Module 1: Synthesis & Precipitation Control
The Core Challenge: In aqueous solution,
Troubleshooting Guide: Preventing Hydrolysis
Q: Why does my precipitate analysis show high oxygen but low carbon content? A: You likely precipitated a hydroxycarbonate phase. This occurs if the pH exceeds 6.5 or if the carbonate source is added too quickly.
The "Buffered CO2" Protocol:
To force the formation of the normal carbonate (
-
Precursor Choice: Use Ammonium Bicarbonate (
) rather than Sodium Carbonate. The ammonium ion buffers the pH, and the bicarbonate provides a steady source of . -
Temperature Control: Maintain reaction temperature at 50°C - 60°C .
-
Why? Higher temperatures favor crystallinity (lower adsorbed water) but risk hydrolysis. 55°C is the "Goldilocks" zone.
-
-
The CO2 Blanket: Sparge the reaction vessel with
gas during precipitation. This shifts the equilibrium away from hydroxide formation.
Visual Workflow: Controlled Precipitation
Figure 1: Critical Process Parameters (CPP) for the synthesis of phase-pure Scandium Carbonate.
Module 2: Drying & Thermal Processing
The Core Challenge: Scandium carbonate hydrates hold two types of water: adsorbed water (surface) and lattice water (coordination sphere). Removing lattice water often triggers the loss of
Troubleshooting Guide: Dehydration without Decomposition
Q: I dried my sample at 150°C, and it turned from white to chemically inactive gray/off-white. What happened? A: You triggered thermal decomposition.[1] Scandium carbonate is thermally unstable. At 150°C, you likely stripped the lattice water and initiated decarboxylation.
Recommended Drying Protocol (Stepwise):
| Stage | Method | Target Temp | Duration | Goal |
| 1 | Solvent Exchange | Ambient | N/A | Wash precipitate with Ethanol/Acetone to displace surface water. |
| 2 | Vacuum Desiccation | 25°C | 12-24 hrs | Remove organic solvents and loosely adsorbed water. |
| 3 | Gentle Heating | 60°C - 80°C | 4-6 hrs | Remove outer sphere hydration. Do not exceed 100°C. |
Q: How do I know if I have the Pentahydrate or Octahydrate?
A: It is difficult to target an exact integer (e.g., exactly
-
Vacuum Dried (25°C): Typically yields
(approximate). -
Oven Dried (80°C): Typically yields
.
Critical Warning: Do not dry in a sealed oven without airflow. The trapped humidity creates a hydrothermal environment that accelerates hydrolysis to
Module 3: Characterization & Validation
The Core Challenge: Distinguishing between water loss and carbonate loss.
Analytical Logic: TGA Interpretation
Thermogravimetric Analysis (TGA) is your primary tool. You must distinguish the mass loss events.[2]
Visualizing the Decomposition Pathway
Figure 2: Thermal decomposition pathway.[1] Note that the "Anhydrous" phase is transient and unstable.
Data Validation Table: FTIR Signals Use this table to verify if your drying process caused hydrolysis.
| Functional Group | Wavenumber ( | Interpretation |
| O-H Stretch (Broad) | 3200 - 3500 | Presence of water (lattice or adsorbed). |
| O-H Stretch (Sharp) | ~3600 | Danger Sign: Indicates structural Hydroxyl ( |
| C=O[3] Stretch (Split) | 1400 - 1550 | Characteristic Carbonate doublet. |
| Sc-O Stretch | < 600 | Metal-Oxygen bond formation. |
Frequently Asked Questions (FAQs)
Q: Can I store Scandium Carbonate in glass jars? A: Yes, but ensure they are tightly sealed with a desiccant packet. The material is hygroscopic. If left open, it will absorb atmospheric moisture, changing the batch weight and stoichiometry over time.
Q: Why is my hydration number non-integer (e.g., 4.7 H2O)? A: This is normal for Rare Earth carbonates. The water molecules occupy interstitial spaces in the crystal lattice. Depending on the drying rate and humidity, the occupancy of these sites varies. Report the value based on TGA analysis for that specific lot.
Q: I need to dissolve this for a drug substance precursor. Which acid should I use?
A: Dilute Acetic Acid or Hydrochloric Acid are standard. Note that as it dissolves, it releases
References
- Cited for: General synthesis parameters and industrial relevance.
-
Sherif, M. et al. (2020). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. MDPI - Minerals. Retrieved from [Link][1]
- )
-
Wendlandt, W.W. (1957).[5] The Thermal Decomposition of Yttrium, Scandium, and Some Rare-Earth Chloride Hydrates. Journal of Inorganic and Nuclear Chemistry. Retrieved from [Link]
-
Persson, I. et al. (2020). On the Hydration of the Rare Earth Ions in Aqueous Solution. ResearchGate. Retrieved from [Link]
- Cited for: Ionic radius data and hydr
Sources
effect of pH and temperature on scandium carbonate precipitation
Topic: Optimization of pH and Temperature Parameters
Content ID: SC-PRECIP-001
Core Directive & Mission
From: Dr. Aris Thorne, Senior Application Scientist, Rare Earth Recovery Division To: Research & Process Development Teams Subject: Mastering the "Solubility Cliff" in Scandium Carbonate Synthesis
You are likely reading this because your scandium recovery yields are inconsistent, or your filtration step is a bottleneck caused by gelatinous precipitates.
Scandium (Sc) is unique among Rare Earth Elements (REEs). Unlike Lanthanum or Neodymium, Scandium has a significantly smaller ionic radius (0.745 Å), making it more acidic and prone to hydrolysis. The most common failure mode in scandium carbonate precipitation is not "failing to precipitate," but rather precipitating the wrong species—specifically, the gelatinous scandium hydroxide or the soluble carbonate complex.
This guide moves beyond basic recipes to explain the thermodynamic windows required for crystalline
The Science: The "Solubility Cliff" Mechanism
To control precipitation, you must understand the three competing zones in the Sc-H₂O-CO₂ system.
-
Acidic Dissolution Zone (pH < 4.5): Sc exists as free
ions. No solids form. -
The Precipitation Window (pH 5.5 – 6.5): This is the target. Here, the concentration of
is sufficient to form solid scandium carbonate, but the concentration is too low to trigger rapid hydrolysis. -
The Complexation/Hydrolysis Trap (pH > 7.0):
-
The Trap: Unlike other REEs, Sc forms soluble anionic carbonate complexes (e.g.,
) in excess carbonate. If you add too much precipitant or raise the pH too high, your precipitate will redissolve. -
The Gel: If carbonate is low but pH is high, you form
, a slime-like gel that blinds filters immediately.
-
Visualizing the Reaction Pathway
Figure 1: Decision tree for Scandium Carbonate precipitation. Note the dual failure modes at high pH (Redissolution vs. Gelation).
Optimized Experimental Protocol
Objective: Synthesize crystalline Scandium Carbonate from a sulfate or chloride strip liquor.
Reagents:
-
Scandium Feed Solution (10–20 g/L Sc, pH ~1.0)
-
Precipitant: Ammonium Bicarbonate (
) saturated solution (approx. 200 g/L). Note: is preferred over to avoid sodium contamination and allow lower local pH spikes.
Step-by-Step Methodology
-
Feed Preparation:
-
Heat the Sc feed solution to 50°C .
-
Why: Room temperature (25°C) often yields amorphous particles. 50°C promotes crystal growth (Ostwald ripening) without thermally decomposing the bicarbonate reagent (which degrades rapidly >60°C).
-
-
Precipitant Addition (The Critical Step):
-
Add
solution dropwise or via peristaltic pump. -
Agitation: Vigorous stirring (overhead stirrer, >400 RPM) is mandatory to dissipate local alkalinity.
-
Target pH: Stop addition exactly when bulk pH reaches 6.0 .
-
-
Aging (Digestion):
-
Filtration & Wash:
-
Filter immediately while warm.
-
Wash with warm dilute
(1%) to prevent hydrolysis during washing.
-
Technical Data & Troubleshooting Matrix
Effect of Parameters on Product Quality
| Parameter | Range | Outcome | Mechanism |
| pH | < 4.5 | Low Yield | High solubility of |
| pH | 5.5 – 6.5 | Optimal | Formation of crystalline |
| pH | > 7.5 | Redissolution | Formation of soluble carbonate complexes |
| Temp | < 25°C | Amorphous | Slow kinetics; formation of gelatinous hydrated phases. |
| Temp | 50°C – 60°C | Crystalline | Enhanced nucleation and growth; lower bound of reagent decomposition. |
| Temp | > 80°C | Reagent Loss | Rapid decomposition of |
Troubleshooting FAQ
Q1: My precipitate disappeared after I added more carbonate to improve yield. What happened? A: You entered the "Complexation Zone." Unlike Calcium or Magnesium where "more carbonate = more solid," Scandium forms soluble anionic complexes in high carbonate environments (similar to Uranium).
-
Fix: Acidify carefully with dilute
back to pH 6.0, or heat the solution to 80°C to decompose the complex (degas ) and reprecipitate (though this may yield a finer particle size).
Q2: The filtration is taking hours. The solid looks like slime.
A: You likely formed Scandium Hydroxide (
-
The pH spiked > 7.0 locally during addition.
-
The temperature was too low (< 25°C).
-
Fix: Ensure you are operating at 50°C. Use "Stepwise Precipitation": Add reagent to reach pH 4.5, age for 20 mins, then continue to pH 6.0. This builds crystals on existing nuclei.
Q3: Can I use Sodium Carbonate (
-
Fix: If you must use soda ash, use a very dilute solution and add it extremely slowly.
Q4: My yield is only 60%. A: Check your filtrate pH. If it is below 5.0, Sc is still dissolved. If it is above 7.0, Sc is dissolved as a complex.
-
Fix: The window is narrow. Validate your pH meter with fresh buffers. Ensure you are not losing Sc to the soluble complex.
References
-
Wang, W., et al. (2011). Mechanism of scandium precipitation from red mud leach solution. Journal of Rare Earths. (Demonstrates the pH dependence and the formation of soluble complexes at high alkalinity).
- Petrakova, et al.Scandium recovery from carbonate media. Hydrometallurgy.
-
Zhou, et al. (2018).[4] Effect of Aqueous Media on the Recovery of Scandium by Selective Precipitation. Metals. (Provides comparative data on hydroxide vs. phosphate vs. carbonate precipitation).
-
USDA Technical Evaluation. (2025). Ammonium Bicarbonate and Carbonate Properties. (Confirming thermal decomposition thresholds for the reagent).
Disclaimer: This guide is intended for qualified laboratory personnel. Scandium compounds should be handled with standard chemical safety protocols.
Sources
Scandium(III) Carbonate Hydrate: Purification & Production Support Center
Status: Operational
Role: Senior Application Scientist
Ticket ID: SC-PUR-001
Subject: Advanced impurity reduction protocols for
Welcome to the Technical Support Portal
You are likely accessing this guide because your scandium recovery rates are stalling, or your final carbonate precursor is failing to meet the 99.9% (3N) or 99.99% (4N) purity threshold required for solid oxide fuel cells (SOFCs) or aluminum-scandium master alloys.
Producing high-purity Scandium(III) Carbonate Hydrate is not merely a precipitation task; it is a competition between hydrolysis rates and solubility products. This guide bypasses standard textbook definitions to address the process failures that introduce Iron (Fe), Aluminum (Al), and Calcium (Ca) into your crystal lattice.
Part 1: The Purification Logic (Visualized)
Before troubleshooting specific impurities, verify your workflow against this standard hydrometallurgical logic. Most purity failures occur because the Solvent Extraction (SX) stage is not optimized to feed the Precipitation stage.
Figure 1: Critical Control Points (CCPs) in Scandium Carbonate production. Note that purity is largely determined BEFORE the final filtration.
Part 2: Troubleshooting Guides
Issue A: Iron (Fe) & Aluminum (Al) Co-Precipitation
Symptom: Final product has a yellow/brown tint (Iron) or white gelatinous inclusions (Aluminum). Root Cause: Poor selectivity during the Solvent Extraction (SX) phase or pH "overshoot" during carbonate precipitation.
Technical Explanation:
Scandium (
Protocol for Correction:
-
The P507 Saponification Check: Ensure your P507 extractant is saponified (typically 40-50%).
-
Acidity Control (The "Scrub"):
-
Action: Wash the loaded organic phase with dilute HCl (2.0 - 4.0 mol/L) before stripping.
-
Mechanism:[1][2][3][4][5][6] At high acidity, Sc is retained in the organic phase while co-extracted Fe and Al are stripped back into the aqueous phase.
-
Target: Scrub until the aqueous raffinate shows Fe < 5 ppm.
-
-
Valence State Modification (Iron specific):
Issue B: The "Gummy" Precipitate (Filtration Failure)
Symptom: The carbonate precipitate forms a slime/gel that clogs filters and traps mother liquor (containing Na/Ca impurities). Root Cause: Rapid nucleation caused by uncontrolled pH rise or low temperature.
Technical Explanation:
Scandium carbonate hydrates are prone to forming amorphous blobs if the local concentration of carbonate ions exceeds the solubility product (
Protocol for Correction:
-
Switch Reagents: Move from Sodium Carbonate (
) to Ammonium Bicarbonate ( ) .-
Why: The ammonium ion is volatile and easier to remove during calcination (if oxide is the goal), but more importantly, it buffers the pH rise more gently than NaOH or
.
-
-
The "Goldilocks" pH Window:
-
Scandium starts precipitating at pH ~4.8.
-
Precipitation is complete at pH ~7.0.
-
DANGER ZONE: At pH > 7.5, Scandium re-dissolves as an anionic carbonate complex
. -
Action: Stop addition strictly at pH 7.0 - 7.2.
-
-
Temperature & Aging:
-
Precipitate at 50°C - 60°C , not room temperature.
-
Digestion: Allow the slurry to stir (age) for 2 hours after precipitation. This promotes Ostwald Ripening , where small, impure crystals dissolve and redeposit onto larger, purer crystals.
-
Issue C: Sodium (Na) & Calcium (Ca) Contamination
Symptom: High ash content or spectral peaks for alkalis. Root Cause: Physical entrainment of the mother liquor in the crystal lattice or surface adsorption.
Protocol for Correction:
-
The Repulping Wash:
-
Do not just rinse the filter cake. Remove the cake, disperse it in deionized water (ratio 1:5 solid/liquid), stir for 30 mins, and re-filter.
-
-
Ammonium Nitrate Displacement:
Part 3: Comparative Reagent Data
Choose your precipitating agent based on your final purity requirements.
| Reagent | Precipitate Characteristics | Impurity Risk | Recyclability | Recommended For |
| Fine, often amorphous | High (Na entrapment) | Low | Low-grade technical Sc | |
| Crystalline, dense | Low (Volatile cation) | High (Stripping) | 4N (99.99%) Grade | |
| Large crystals (Oxalate) | Very Low | Medium | Analytical Standards* |
*Note: While Oxalate offers higher purity, it requires calcination to convert to oxide. For Carbonate Hydrate production,
Part 4: Frequently Asked Questions (FAQ)
Q: My scandium yield dropped to 60% after switching to carbonate precipitation. Where did it go? A: You likely overshot the pH. As mentioned in Issue B, Scandium forms soluble carbonate complexes in excess carbonate. Test your filtrate; if it contains Sc, acidify it to pH 5 to recover the "lost" scandium.
Q: Can I store Scandium Carbonate Hydrate indefinitely?
A: No. It is chemically stable but tends to lose hydration water and
Q: Why is P507 preferred over D2EHPA for Scandium? A: D2EHPA extracts Scandium so strongly that stripping it back out is incredibly difficult, often requiring HF (Hydrofluoric acid). P507 offers a better balance: high selectivity but easier stripping with acids or carbonates.
References
-
Wang, W., et al. (2011). Separation and purification of scandium by solvent extraction and liquid membrane. (Validates P507/PC-88A usage and acidity parameters).
-
Zhu, G., et al. (2020). Extraction of scandium from red mud by acid leaching with CaF2 and solvent extraction with P507. (Details the Fe/Al separation logic).
-
Li, H., et al. (2018). Preparation of High-Purity Scandium Oxide from Scandium Concentrate. (Describes the ammonium bicarbonate precipitation and pH control limits).
-
Zhang, L., et al. (2015). Recovery of scandium from titanium white waste acid. (Provides data on impurity scrubbing and hydrolysis behavior).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]
- 4. Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process [mdpi.com]
- 5. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]
- 6. CN108408757B - Preparation method of high-purity superfine scandium oxide powder - Google Patents [patents.google.com]
stability of scandium(III) carbonate hydrate under different storage conditions
Technical Support Center: Scandium(III) Carbonate Hydrate Stability & Handling
Role: Senior Application Scientist
Subject: Stability Profiling, Storage Protocols, and Troubleshooting for Scandium(III) Carbonate Hydrate (
Executive Technical Summary
Scandium(III) carbonate hydrate is rarely a stoichiometric neutral salt (
Unlike lighter lanthanide carbonates (La-Nd), scandium’s small ionic radius (0.745 Å) imparts behavior closer to aluminum or yttrium. It forms a "gelatinous" precipitate that is prone to agglomeration and requires precise pH control to prevent hydrolysis into scandium hydroxide.
Storage & Environmental Stability
Core Directive: Prevent the "Hydrolysis-Carbonation Cycle."
Scandium carbonate is thermodynamically unstable in humid, acidic atmospheres. It acts as a weak base and will scavenge acid vapors, leading to surface conversion to soluble salts (e.g.,
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 15°C – 25°C | Prevents dehydration of loosely bound crystal water, which can collapse the crystal lattice and alter solubility rates. |
| Humidity | < 40% RH | High humidity accelerates the hydrolysis of carbonate to hydroxide ( |
| Atmosphere | Argon (Ideal) or Desiccated Air | Prevents absorption of atmospheric |
| Container | HDPE or Glass (Parafilm sealed) | Avoid metallic containers that may corrode due to the slightly basic surface pH of the solid. |
Thermal Stability Profile (Decomposition Pathway)
Users frequently misinterpret weight loss at
Decomposition Workflow (Graphviz Visualization)
Figure 1: Thermal decomposition pathway of Scandium Carbonate.[1] Note that the "Anhydrous" phase is often transient and unstable.
Troubleshooting Guides (Q&A Format)
Issue 1: Material Insolubility & Turbidity
User Question: "I am trying to dissolve Sc carbonate in water for a precursor solution, but it remains a milky suspension. Is the material defective?"
Scientist’s Diagnosis:
No, the material is functioning correctly. Scandium carbonate is insoluble in water .[1][2][3][4] Its solubility product (
Corrective Protocol:
-
Acid Digestion: You must use a dilute mineral acid (HNO₃ or HCl).
-
The "Slow-Drop" Technique:
-
Suspend the powder in DI water first.
-
Add 1M Acid dropwise while stirring.
-
Observation: Effervescence (
release) indicates successful dissolution. -
Target pH: Clear solution is usually achieved at pH < 2.0.
-
Issue 2: Variable Stoichiometry (Batch-to-Batch Inconsistency)
User Question: "My TGA data shows 15% weight loss at 110°C for Batch A, but only 8% for Batch B. Why?"
Scientist’s Diagnosis:
This indicates variable hydration states (
Validation Protocol (Self-Validating System): To normalize the scandium content for your experiments, do not rely on the weight of the powder. Instead, perform a Complexometric Titration :
-
Dissolve 50mg sample in dilute HCl.
-
Buffer to pH 5.5 (Acetate buffer).
-
Add Xylenol Orange indicator.
-
Titrate with standard EDTA (0.01M) until color changes from red-violet to yellow.
-
Calculation: Calculate exact Sc% and adjust your precursor mass accordingly.
Issue 3: "Clumping" or Hard Aggregates
User Question: "The powder has formed hard chunks in the bottle. Can I grind it?"
Scientist’s Diagnosis:
This is "Olation." The material has likely been exposed to moisture, causing partial hydrolysis where hydroxyl bridges form between Sc centers (
Actionable Advice:
-
Yes, you can grind it , but be aware that the solubility rate in acid will be slower due to the reduced surface area and more stable polymeric structure.
-
Prevention: Store with a silica gel desiccant pack inside the secondary containment.
Diagnostic Decision Tree
Use this logic flow to determine if your material is suitable for use.
Figure 2: Quality Control Decision Tree for Scandium Carbonate Pre-Experiment Check.
References
-
American Elements. Scandium Carbonate Product Information & Safety Data. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74892486, Scandium(III) Carbonate Hydrate. Retrieved from [5]
-
Kim, Y., et al. (MDPI). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates. Minerals 2018. Retrieved from
- Head, E.L., & Holley, C.E.The preparation and thermal decomposition of the carbonates of the rare-earth elements.
-
Att Elements. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Properties and Applications. Retrieved from [3]
Sources
- 1. americanelements.com [americanelements.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 4. Cerium(IV) oxide - Wikipedia [en.wikipedia.org]
- 5. Scandium(III) Carbonate Hydrate | C3H2O10Sc2 | CID 74892486 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimization of reaction parameters for scandium carbonate synthesis
Current Status: Operational
Support Tier: Level 3 (Method Development & Process Optimization)
Subject: Optimization of Reaction Parameters for Scandium Carbonate (
Executive Summary
This guide addresses the synthesis of scandium carbonate precursors, typically used as an intermediate for high-purity scandium oxide (
Module 1: Critical Parameter Optimization (FAQs)
Q1: What is the optimal pH window for precipitating filterable scandium carbonate?
Answer: The "Sweet Spot" is pH 5.5 to 6.5 .
-
The Mechanism: Scandium ions (
) begin to hydrolyze and precipitate as hydroxides at relatively low pH (~4.0–4.5). However, to form the carbonate or basic carbonate species, you must reach a pH where the bicarbonate/carbonate activity is sufficient. -
The Risk:
-
pH < 5.0: Incomplete precipitation; high Sc loss in the filtrate.
-
pH > 7.0: Rapid formation of
. Hydroxides are gelatinous, trap impurities, and clog filter media.
-
-
Recommendation: Maintain pH at 6.0 ± 0.2 during the addition of the precipitant. If the pH spikes above 7, you will likely form a gel that cannot be recovered via aging.
Q2: Why is my precipitate turning into a gel that clogs the vacuum filter?
Answer: This is caused by high supersaturation leading to rapid nucleation rather than crystal growth.
-
Cause 1: Addition Rate: Dumping the ammonium bicarbonate solution causes a localized pH spike, instantly crashing out amorphous material.
-
Cause 2: Temperature: Low temperatures favor gel formation.
-
Corrective Action:
-
Dosing: Use a peristaltic pump to add
at a rate of roughly 2-5 mL/min (scale-dependent) while vigorously stirring. -
Digestion (Aging): Do not filter immediately. Age the precipitate in the mother liquor for 2–4 hours at 50–60°C. This promotes Ostwald Ripening , where small amorphous particles dissolve and re-deposit onto larger, crystalline aggregates, significantly improving filtration speed.
-
Q3: What is the correct stoichiometry for Ammonium Bicarbonate to Scandium?
Answer: Use a molar ratio of 4:1 to 6:1 (
-
Theoretical: The stoichiometric ratio for
is 1.5:1 ( ). -
Practical: You need excess bicarbonate to drive the equilibrium and buffer the solution.
-
Warning: Excessive bicarbonate (Ratio > 8:1) can lead to the formation of soluble soluble carbonate complexes (e.g.,
), which redissolves your product and reduces yield.
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the critical phase transitions based on pH and temperature control.
Figure 1: Reaction pathway for Scandium Carbonate precipitation. Green path indicates optimal process control.
Module 3: Standardized Experimental Protocol
Objective: Synthesis of filterable Basic Scandium Carbonate from Scandium Chloride solution.
Reagents:
-
Scandium Feed:
solution ( ). -
Precipitant: Ammonium Bicarbonate (
), 2.0 M solution. -
Surfactant (Optional): PEG-400 (trace amount) to reduce agglomeration.
Protocol Steps:
| Step | Action | Critical Parameter | Technical Rationale |
| 1 | Pre-Treatment | Adjust Feed pH to 4.0 | Precipitates |
| 2 | Heating | Heat Feed to 50–60°C | Higher temp favors crystal growth over nucleation (reduces supersaturation). |
| 3 | Precipitation | Drip | Slow addition is mandatory. Monitor pH continuously. Stop if pH > 6.5. |
| 4 | Endpoint | Target pH 6.0 – 6.2 | Ensures maximum Sc recovery without forming hydroxide gel. |
| 5 | Aging | Stir at 60°C for 3 hours | Ostwald Ripening: Transforms amorphous gel into crystalline basic carbonate. |
| 6 | Filtration | Vacuum filtration (Buchner) | If "Step 5" was successful, filtration should take <10 mins for 1L batch. |
| 7 | Washing | 3x with warm DI water / Ethanol | Removes entrapped |
| 8 | Drying | Vacuum oven at 60°C | Do not exceed 80°C if the carbonate form is desired; higher temps initiate decomposition to oxide. |
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose process failures immediately.
Figure 2: Diagnostic logic for common synthesis failures.
References
-
Wang, W., et al. (2011). Preparation of scandium oxide from scandium concentrates. Journal of Rare Earths. (Describes the fundamental precipitation behavior of Sc from chloride solutions).
-
Li, G., et al. (2018). Effect of Aqueous Media on the Recovery of Scandium by Selective Precipitation. MDPI - Metals. (Details the pH selectivity windows for Sc vs. Fe/Al impurities).
-
Deng, B., et al. (2024). Recovery of Samarium (and REEs) via Selective Precipitation with Ammonium Bicarbonate. ResearchGate. (Provides comparative stoichiometric data for bicarbonate precipitation of REEs).
-
American Elements. Scandium Carbonate Product Specifications and Safety Data. (Baseline data for commercial scandium carbonate properties).
Sources
scaling up the production of high-purity scandium carbonate
Ticket System: OPEN | Priority: CRITICAL | Agent: Senior Application Scientist
Welcome to the Technical Support Center for Rare Earth Purification. You are likely here because your scale-up from beaker to pilot reactor has introduced inconsistencies in purity (specifically Fe/Al rejection) or filtration times.
This guide addresses the production of High-Purity Scandium Carbonate (
Module 1: Feed Solution & Impurity Management
Context: You cannot crystallize high-purity carbonate from a dirty feed. The most common failure point is attempting carbonation directly on a raw leach liquor.
The Standard: The feed must be a Strip Liquor derived from Solvent Extraction (typically D2EHPA or P507 systems) or Ion Exchange eluate.
Troubleshooting Guide: Feed Quality
| Symptom | Probable Cause | Corrective Action |
| Pink/Red Tint in Product | Iron ( | Check Scrubbing Stage: Ensure the loaded organic phase was scrubbed with |
| High Al/Ti in Product | pH drift in SX extraction. | Tighten pH Control: Al co-extracts if equilibrium pH > 1.8. Maintain extraction pH < 1.5 for high selectivity. |
| Cloudy Feed Solution | Organic entrainment (crud). | Activated Carbon: Pass strip liquor through an activated carbon column to remove organic extractant residues before precipitation. |
Q: Why can't I precipitate directly from the acid leach solution? A: Selectivity. Scandium concentration in leach liquor is often <100 ppm, while Fe/Al are >5000 ppm. Direct precipitation yields a mixed sludge, not a chemical product. You must use Solvent Extraction (SX) to concentrate Sc to >10 g/L and reduce impurities before the carbonation step [1, 2].
Module 2: The Carbonation Crystallization Process
Context: This is the critical step. In a 100mL beaker, mixing is instantaneous. In a 500L reactor, mixing time lags behind reaction time, creating "hotspots" of high pH where impurities co-precipitate.
Reaction:
Protocol: Ammonium Bicarbonate Precipitation (SOP-SC-04)
Reagents:
-
Feed: Purified Sc Strip Liquor (Sc > 10 g/L, pH < 1.0).
-
Precipitant: Saturated Ammonium Bicarbonate (
) solution. Note: Avoid Sodium Carbonate ( ) to prevent Na+ entrapment in the crystal lattice, which is fatal for electronic applications.
Step-by-Step Execution:
-
Heel Formation: Start with a reactor filled to 10% volume with deionized water adjusted to pH 5.0.
-
Simultaneous Dosing (Double-Jet):
-
Dose Sc Feed and
simultaneously into the high-shear zone of the impeller. -
CRITICAL: Maintain reactor pH strictly between 5.5 and 6.0 .
-
Why? Below pH 5.0, solubility is too high (yield loss). Above pH 6.5,
forms. Hydroxides are gelatinous, filter poorly, and trap impurities [3].
-
-
Aging: Once dosing is complete, age the slurry for 2-4 hours at 60°C.
Visualizing the Process Workflow
Figure 1: High-Purity Scandium Carbonate Production Workflow. Note the feedback loop for filtrate recycling to minimize Sc loss.
Module 3: Troubleshooting Filtration & Morphology
Ticket #772: "My filtration takes 4 hours for a 10L batch, and the cake cracks."
Diagnosis: You likely formed Scandium Hydroxide (
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for filtration issues. Gelatinous precipitates are almost always caused by pH excursions or poor mixing.
FAQ: Common Operational Questions
Q: Can I use NaOH to adjust pH during carbonate precipitation?
A: NO. Using NaOH creates local zones of very high alkalinity, instantly precipitating Sc as hydroxide. Furthermore, removing Sodium from the crystal lattice requires excessive washing. Use
Q: My Sc recovery is only 85%. Where is the rest?
A: Check your filtrate pH. Scandium carbonate has significant solubility in excess carbonate (forming anionic complexes like
Q: How do I remove entrapped Sulfate (
-
Wash: Use a 1%
wash solution, not pure water. Pure water can cause peptization (cake turning into slime). -
Repulp: For >99.9% grades, perform a "repulp wash"—resuspend the filter cake in the wash solution and filter again, rather than just spraying water on the cake.
References
-
Wang, W., Pranolo, Y., & Cheng, C. Y. (2013).[8] Recovery of scandium from synthetic red mud leach solutions by solvent extraction with D2EHPA.[8][9] Separation and Purification Technology.[2][3][8][6][7][10][11][12] Link
-
Yildirim, H., & Morcali, M. H. (2025). Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide.[2] ResearchGate.[2] Link
-
Pasechnik, L. A., et al. (2021).[13][14] High Purity Scandium Extraction from Red Mud by Novel Simple Technology.[13] Hydrometallurgy.[8][11][13][14][15] Link[13][14]
-
Zhou, K., et al. (2023). Extraction of scandium from bauxite residue by high-pressure leaching in sulfuric acid solution. PMC - NIH. Link
-
Zhang, W., et al. (2022). Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption. MDPI. Link
Sources
- 1. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 2. researchgate.net [researchgate.net]
- 3. eurare.org [eurare.org]
- 4. Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption | MDPI [mdpi.com]
- 5. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meab-mx.se [meab-mx.se]
- 7. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elusive scandium awaits in industrial by-products | SCALE Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 11. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
impact of carbonate ion concentration on scandium recovery
Topic: Impact of Carbonate Ion Concentration on Scandium Recovery
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimizing precipitation yield and selectivity in hydrometallurgical flows (Bauxite Residue/Red Mud, Laterites).
Executive Summary: The "Goldilocks" Dilemma
Welcome to the Technical Support Center. If you are experiencing inconsistent scandium (Sc) yields or purity issues when using carbonate reagents (
In scandium recovery, carbonate acts as both a precipitant and a complexing agent .
-
Low to Moderate
: Promotes precipitation of Scandium Carbonate ( ). -
High
: Promotes re-dissolution into soluble anionic complexes (e.g., ).
This guide troubleshoots the specific concentration thresholds and pH windows required to navigate this equilibrium.
Troubleshooting Modules (Q&A Format)
Issue #1: "I increased the carbonate dosage to improve yield, but my recovery rate dropped drastically."
Diagnosis: You have crossed the threshold from precipitation into complexation . Unlike many transition metals where "more precipitant = better recovery," scandium (like other Rare Earth Elements) is amphoteric regarding carbonate. You have formed soluble scandium-carbonate complexes.
The Mechanism:
-
Precipitation Phase: Initially, carbonate ions react with free scandium ions to form insoluble scandium carbonate.
-
Complexation Phase (The Error): As you add excess carbonate, the concentration of free carbonate ions increases, shifting the equilibrium toward soluble anionic complexes.
Corrective Protocol:
-
Step 1: Measure the pH immediately. If pH > 10.5, you are likely in the re-dissolution zone.
-
Step 2: Do not add acid blindly. Use a "Stepwise Precipitation" approach (see Protocol A below).
-
Step 3: Maintain the Carbonate-to-Scandium molar ratio between 1.5:1 and 2.0:1 . Ratios exceeding 4:1 typically trigger re-dissolution [1].
Issue #2: "My precipitate is gelatinous and difficult to filter. It also contains high levels of Iron (Fe)."
Diagnosis:
This is a co-precipitation and hydrolysis issue . Rapid addition of carbonate creates local zones of high alkalinity, causing Sc to precipitate as a gelatinous hydroxide (
Technical Insight: Iron(III) begins precipitating at pH ~2.0-3.0, while Scandium precipitates at pH ~4.5-5.5 (as hydroxide) or higher (as carbonate). If you dump carbonate in quickly, the pH spikes, crashing both out instantly.
Corrective Protocol:
-
Switch Reagent: Use Ammonium Bicarbonate (
) instead of Sodium Carbonate ( ). The bicarbonate ion buffers the pH rise, favoring the formation of crystalline carbonates over gelatinous hydroxides. -
Temperature Control: Conduct precipitation at 60°C . Higher temperatures promote crystal growth (Ostwald ripening), improving filtration rates and reducing impurity occlusion [2].
Issue #3: "How do I use carbonate to separate Scandium from Iron intentionally?"
Strategy: You can exploit the re-dissolution phenomenon (Issue #1) to your advantage. This is known as Carbonate Leaching .
The Logic:
-
Iron (Fe): In high carbonate/alkaline media, Fe forms insoluble oxides/hydroxides (
, ) and does not readily form soluble carbonate complexes. -
Scandium (Sc): In high carbonate media, Sc forms the soluble
complex.
Protocol:
-
Leach the raw material (e.g., Red Mud) with a highly concentrated carbonate solution (
). -
Result: Sc goes into the liquid phase; Fe remains in the solid residue.
-
Recovery: Filter the solution. To recover Sc from this filtrate, you must lower the pH or boil off the
to reverse the complexation [3].
Data Visualization & Logic
Visual 1: The Carbonate Speciation Logic
This diagram illustrates the critical "Goldilocks Zone" for Scandium recovery.
Figure 1: The transition from soluble ion to solid precipitate, and back to soluble complex based on carbonate concentration.[1][2][3][4]
Visual 2: Optimized Recovery Workflow
Standard Operating Procedure for Carbonate Precipitation.
Figure 2: Step-by-step workflow to maximize crystallinity and minimize re-dissolution.
Reference Data: Yield vs. Carbonate Ratio
The following table summarizes the impact of the molar ratio of Carbonate (
| Molar Ratio ( | Observed Effect | Recovery Yield (%) | Phase Characteristics |
| 0.5 : 1 | Under-dosing | < 40% | Incomplete precipitation. |
| 1.5 : 1 | Stoichiometric | 95 - 98% | Crystalline precipitate. |
| 3.0 : 1 | Slight Excess | 90 - 92% | Onset of complexation. |
| 5.0 : 1 | Overdose | < 60% | Significant re-dissolution. |
| 10.0 : 1 | Full Complexation | < 10% | Clear solution (Stable Complex). |
Note: Data approximates behavior in chloride/sulfate media at 25°C [4].
Experimental Protocol: Stepwise Precipitation
Objective: Precipitate Scandium Carbonate with >95% yield while avoiding complexation.
Reagents:
-
10% w/v Ammonium Bicarbonate (
) solution. -
0.1 M HCl (for pH correction).
Procedure:
-
Preparation: Heat the Scandium feed solution to 60°C with constant stirring (300 RPM).
-
Initial Adjustment: If initial pH is < 2.0, adjust to pH 3.5 using dilute NaOH to precipitate bulk Iron (filter if necessary).
-
Titration: Add
solution dropwise. Monitor pH continuously.-
Observation: Turbidity will appear around pH 4.5.
-
-
Targeting: Continue addition until pH reaches 7.5 .
-
Critical Stop:STOP addition immediately at pH 7.5. Do not proceed to pH 9.0 or higher, as this risks entering the solubility window of the carbonate complex.
-
-
Aging: Maintain temperature at 60°C for 120 minutes. This converts amorphous gel into filterable crystalline particles.
-
Filtration: Filter hot. Wash precipitate 3x with warm deionized water to remove entrapped sodium/ammonium salts.
References
-
Wang, W., Pranolo, Y., & Cheng, C. Y. (2013).[8][9] Recovery of scandium from synthetic red mud leach solutions by solvent extraction with D2EHPA. Separation and Purification Technology.
-
Pasechnik, L. A., et al. (2004).[10] Behavior of Scandium in Carbonate and Carbonate-Hydrocarbonate Solutions. Russian Journal of Applied Chemistry.
-
Shoppert, A., et al. (2021). Evaluation of Main Factors for Improvement of the Scandium Leaching Process from Russian Bauxite Residue (Red Mud) in Carbonate Media. ACS Omega.
-
Almawatech. (n.d.). Carbonate Precipitation Control and Efficiency.
For further assistance with specific feed compositions (e.g., high Titanium loads), please submit a Level 4 consultation request.
Sources
- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Recovery of Scandium, Aluminum, Titanium, and Silicon from Iron-Depleted Bauxite Residue into Valuable Products: A Case Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Accepted Manuscript Recovery of scandium from synthetic red mud leach solutions by solvent ex‐ traction with D2EHPA [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Scandium Extraction & Purification Technical Support Center
Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Scandium (Sc) Recovery from Bauxite Residue (Red Mud) & Laterites Reference Code: SC-EXT-OPT-2024
Introduction: The "Spice Metal" Challenge
Welcome to the Scandium Technical Support Hub. High-purity Scandium oxide (
The three most common tickets we receive involve silica gelation during leaching, poor selectivity against Iron (
Module 1: Feed Preparation & Leaching
Ticket #01: "My leaching tank turned into a gelatinous mess. How do I prevent silica gel formation?"
Diagnosis: When leaching Red Mud or slag with strong acid, silicate minerals dissolve. As the acidity drops or time passes, monomeric silicic acid polymerizes into polysilicic acid, forming a gel that makes filtration impossible.
The Solution: Dry Digestion Protocol Instead of direct acid leaching, use the Dry Digestion (Sulfation) method. This dehydrates silica, rendering it insoluble while converting Sc to soluble sulfates.
Protocol: Silica-Free Sulfation
-
Mix: Combine dry Red Mud with concentrated
(98%) at a Solid-to-Liquid ratio of 1:1.2 (w/w). -
Cure (Bake): Heat the paste in a rotary kiln or furnace at 200°C – 250°C for 1 hour.
-
Water Leach: Leach the cured sulfated paste with water at 60°C for 1 hour.
-
Filtration: The residue (mainly silica and gypsum) will filter rapidly.
Critical Control Point: Do not exceed 300°C during baking, or scandium sulfate may begin to decompose, reducing yield.
Module 2: Solvent Extraction (SX) Optimization
Ticket #02: "I cannot separate Scandium from Iron and Titanium effectively."
Diagnosis:
The Solution: Synergistic Extraction & Valency Control You must attack this on two fronts: Chemical Reduction and Synergistic Solvent Systems.
Step A: Iron Reduction (The Prerequisite)
Before SX, you must reduce Ferric iron (
-
Action: Add Iron Powder to the leachate until the Oxidation-Reduction Potential (ORP) drops below 250 mV .
-
Result:
.
Step B: The P507 + TBP Synergistic Protocol Replace pure P204 with a mixture of P507 (PC88A) and TBP (Tributyl Phosphate) .
Protocol: P507/TBP Extraction Circuit
-
Organic Phase: 10% P507 + 5% TBP + 85% Kerosene (diluent).
-
Aqueous Feed: pH adjusted to 1.0 – 1.5 (post-reduction).
-
Mechanism: TBP acts as a synergist, displacing water molecules from the coordination sphere of Sc, making the complex more hydrophobic and increasing the separation factor (
).
Ticket #03: "Scandium won't strip from the organic phase."
Diagnosis: Scandium binds extremely tightly to P204 and P507. Standard dilute acids will not strip it effectively.
The Solution: Alkaline Stripping [8]
-
Stripping Agent: 2.5M - 3.0M NaOH.
-
Process: The NaOH converts the extracted Sc species directly into solid
precipitate within the aqueous phase, regenerating the organic extractant (Na-salt form). -
Note: The organic phase must be acidified (protonated) with
before reusing it in extraction to prevent pH shock in the next cycle.
Module 3: Visualizing the Workflow
The following diagram illustrates the optimized logic flow for handling high-impurity feeds (Red Mud/Laterite).
Figure 1: Optimized Hydrometallurgical Flowsheet for Scandium Recovery from Complex Silicate Feeds.
Module 4: Final Purification (Reaching 99.99%)
Ticket #04: "My Sc₂O₃ purity is stuck at 98-99%. How do I reach 5N (99.999%)?"
Diagnosis: Single-stage precipitation often traps trace impurities (Ca, Al) in the crystal lattice.
The Solution: Double Oxalate Precipitation Oxalate precipitation is highly selective, but parameters must be strictly controlled to grow large, pure crystals rather than amorphous fines that adsorb impurities.
Protocol: High-Purity Precipitation
-
Dissolution: Dissolve crude
in high-purity HCl to obtain a 10-20 g/L Sc solution. -
Precipitant: Use 1.2x stoichiometric excess of Oxalic Acid (
). -
Temperature: Heat solution to 80°C . (Critical for crystal growth).
-
Addition: Add oxalic acid slowly with agitation.
-
Aging: Allow crystals to digest (ripen) for 2 hours at 80°C.
-
Calcination: Fire the oxalate at 700°C for 2 hours.
Data: Extractant Performance Comparison
| Extractant System | Sc Extraction Efficiency | Separation Factor ( | Stripping Difficulty | Recommended Application |
| P204 (D2EHPA) | Very High (>99%) | Low | Very Hard | Low-impurity feeds only |
| P507 (PC88A) | High (>95%) | Moderate | Hard | Standard industrial baseline |
| P507 + TBP | High (>98%) | High | Moderate | Red Mud / Complex Ores |
| Cyanex 923 | High | High | Easy (Acid Strip) | High acidity feeds (Waste Acid) |
References
-
Wang, W., et al. (2013).[9] "Recovery of scandium from synthetic red mud leach solutions by solvent extraction with D2EHPA." Separation and Purification Technology. Link
-
Zhang, C., et al. (2024). "Efficient Extraction and Separation of Scandium from Scandium-Bearing Solid Waste... by Synergistically Leaching Followed by Solvent Extraction." MDPI. Link
-
Borra, C. R., et al. (2015).[6] "Leaching of rare earths from bauxite residue (red mud): The effect of setting parameters." Minerals Engineering. Link
-
Li, Y., et al. (2022).[10] "A Review On Solvent Extraction of Scandium." Journal of Rare Earths. Link[1]
-
Daminescu, D., et al. (2023).[11] "Kinetic Modelling the Solid–Liquid Extraction Process of Scandium from Red Mud." Materials. Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. membraneworks.com.au [membraneworks.com.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective hydrometallurgical method for scandium recovery from a real red mud leachate: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
managing silica gel formation during scandium recovery from residues
Technical Support Center: Silica Management in Scandium Recovery
Introduction: The "Silica Trap" in Scandium Metallurgy
Recovering Scandium (Sc) from bauxite residue (red mud), titanium waste acids, or laterite tailings presents a unique paradox: the most aggressive leaching conditions required to liberate Sc also dissolve the silicate matrix.
As an Application Scientist, I frequently see processes fail not because of poor extraction chemistry, but because of physical blockage . When dissolved silicates polymerize, they form a gelatinous mass (silica gel) that blinds filters, creates stable emulsions ("crud") in solvent extraction, and traps valuable Sc ions.[1]
This guide moves beyond basic chemistry to provide field-proven engineering controls. We focus on prevention upstream (Dry Digestion) and mitigation downstream (Crud Management).
Module 1: The Mechanism of Failure
Why does your leachate turn into jelly?
Silica exists in residues as reactive silicates (e.g., sodalite, cancrinite). When acid attacks these minerals, they release monosilicic acid (
-
The Trigger: As the concentration of
exceeds solubility (~100–200 ppm at 25°C), or as pH shifts (particularly towards pH 3–5), monomers undergo condensation. -
The Chain Reaction: Monomers link to form dimers and oligomers via siloxane bonds (
). -
The Gel: These oligomers aggregate into colloidal particles, which eventually cross-link into a 3D network that traps water and metal ions—the "Gel."
Visualizing the Threat:
Figure 1: The kinetic pathway of silica polymerization. Intervention must occur before the 'Colloid' stage.
Module 2: The Primary Solution – Dry Digestion
Status: Gold Standard for High-Silica Residues
Direct acid leaching is often fatal for high-silica feeds. The superior alternative is Dry Digestion (Acid Baking) . By mixing the residue with concentrated acid and baking it, we dehydrate the silicic acid in situ. This converts gelatinous silica into dehydrated, crystalline, or amorphous silica oxides (
Protocol: Sulfuric Acid Dry Digestion
Objective: Render silica insoluble while converting Sc to soluble sulfates.
| Parameter | Specification | Causality / Rationale |
| Acid:Ore Ratio | 0.8:1 to 1.2:1 (w/w) | Sufficient acid is needed to sulfatize metals, but excess acid wastes reagent and increases downstream neutralization costs. |
| Acid Concentration | 98% | Water promotes gelation. Concentrated acid acts as a dehydrating agent. |
| Curing Temp | 200°C – 250°C | Critical Step. Below 150°C, dehydration is incomplete. Above 400°C, Sc sulfates may decompose. |
| Curing Time | 1 – 2 Hours | Allows time for kinetic diffusion of acid into the particle core and complete dehydration of silica. |
| Leaching Agent | Water (pH < 1.5) | The baked cake is leached in water. The low pH prevents re-dissolution of the now-insoluble silica. |
Step-by-Step Workflow:
-
Mixing: Mix dried bauxite residue with conc.
in a pug mill to form a paste. -
Curing: Roast the paste in a rotary kiln at 200°C for 60 minutes.
-
Leaching: Discharge hot calcine into agitated water (Liquid/Solid ratio 3:1).
-
Filtration: Filter immediately. The residue will be sandy and permeable, not gelatinous.
Figure 2: Dry digestion workflow ensuring silica insolubility prior to wetting.
Module 3: Downstream Mitigation (Solvent Extraction)
The Issue: Even with dry digestion, trace colloidal silica (50–100 ppm) can enter the Pregnant Leach Solution (PLS). In Solvent Extraction (SX), this silica accumulates at the aqueous-organic interface, stabilizing emulsions known as "Crud."
Troubleshooting Guide: Managing Crud in Sc-SX
Scenario: You observe a stable "rag layer" (third phase) between your organic (D2EHPA/P507) and aqueous phases.
Immediate Actions:
-
The "Scrub" Protocol:
-
Modify the Organic Phase:
-
Coagulation (Pre-SX):
-
If soluble Si > 200 ppm in PLS, add a polymeric coagulant (e.g., Polyethylene Oxide - PEO) before the SX circuit.
-
Dosage: 1–5 ppm.
-
Caution: Overdosing PEO can foul the organic phase. Perform a jar test first.
-
Comparative Analysis: Direct Leaching vs. Dry Digestion
| Feature | Direct Acid Leaching | Dry Digestion (Recommended) |
| Silica Behavior | Dissolves, then polymerizes (Gels) | Dehydrates to insoluble |
| Filtration Speed | Very Slow ( | Fast ( |
| Sc Recovery | 60–70% (Trapped in gel) | 80–90% |
| Acid Consumption | High (consumes gangue) | Moderate (targeted sulfation) |
| Scalability | Difficult (clogging risks) | High (Standard Rotary Kiln) |
FAQs: Rapid Fire Troubleshooting
Q: My filter press is completely blocked with a clear, jelly-like substance. Can I dissolve it? A: No, not easily without losing your Scandium. The gel is polysilicic acid. Adding strong alkali (NaOH) will dissolve it but will precipitate your Scandium and Iron. Solution: You must mechanically remove the cake. For the next batch, switch to Dry Digestion or use a flocculant (PEO) during the leach, not after.
Q: Can I use Hydrogen Peroxide (
Q: What is the safe pH limit to avoid silica precipitation in the PLS? A: Keep the PLS pH below 2.0 . As pH rises from 2.0 to 4.0 (the hydrolysis region for Sc), silica polymerization kinetics accelerate exponentially. If you must raise pH for Sc precipitation, ensure silica is removed first (e.g., by coagulation).
References
-
Alkan, G., Yagmurlu, B., Gronen, L., Dittrich, C., Ma, Y., Stopic, S., & Friedrich, B. (2019).[5][9] "Selective silica gel free scandium extraction from Iron-depleted red mud slags by dry digestion."[5][9] Hydrometallurgy, 185, 266–272.[9] Link[9]
-
Botelho Junior, A. B., Espinosa, D. C. R., & Tenório, J. A. S. (2021). "Extraction of Scandium from Critical Elements-Bearing Mining Waste: Silica Gel Avoiding in Leaching Reaction of Bauxite Residue." Journal of Sustainable Metallurgy, 7, 1583–1593. Link
-
Queneau, P. B., & Berthold, C. E. (1986). "Silica in Hydrometallurgy: An Overview." Canadian Metallurgical Quarterly, 25(3), 201–209. Link
-
Wang, W., Pranolo, Y., & Cheng, C. Y. (2011). "Metallurgical processes for scandium recovery from various resources: A review." Hydrometallurgy, 108(1-2), 100–108. Link
-
Rivera, R. M., Ounoughene, G., Malfliet, A., Binnemans, K., & Van Gerven, T. (2018). "Silica behaviour during acidic leaching of bauxite residue." Hydrometallurgy, 175, 126–135. Link
Sources
- 1. saimm.co.za [saimm.co.za]
- 2. researchgate.net [researchgate.net]
- 3. ropur.com [ropur.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Extraction and Separation of Scandium from Scandium-Bearing Solid Waste and Acid by Synergistically Leaching Followed by Solvent Extraction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Validation & Comparative
Comprehensive Guide: Validation of Scandium Content in Carbonate Hydrate via ICP-MS
Executive Summary
Objective: To provide a scientifically rigorous framework for the quantification of Scandium (Sc) in Carbonate Hydrate matrices using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Context: Scandium is increasingly critical in high-performance alloys and emerging radiopharmaceutical precursors (e.g., Sc-47). However, carbonate matrices present unique analytical challenges: high dissolved solids (TDS), effervescence during digestion, and specific polyatomic interferences on the primary Scandium isotope (
Verdict: While ICP-OES is robust for macro-level analysis, ICP-MS is the superior choice for trace-level validation due to its ability to resolve spectral interferences using Kinetic Energy Discrimination (KED) and its orders-of-magnitude lower detection limits.
Part 1: The Analytical Landscape (Comparative Analysis)
The following comparison evaluates ICP-MS against common alternatives for Scandium determination in carbonate salts.
| Feature | ICP-MS (Recommended) | ICP-OES | Complexometric Titration |
| Primary Mechanism | Mass-to-charge ratio ( | Optical emission at specific wavelengths | Chelation (e.g., EDTA) with color indicator |
| Detection Limit (LOD) | 0.1 – 10 ppt (Ultra-trace) | 1 – 10 ppb (Trace to Minor) | > 100 ppm (Macro only) |
| Matrix Tolerance | Low (< 0.2% TDS recommended) | High (Up to 10-20% TDS) | High (Specific to analyte) |
| Scandium Specificity | High (with KED mode) | Good (subject to spectral overlap) | Poor (Non-specific to REEs) |
| Sample Throughput | High (2-3 min/sample) | High (1-2 min/sample) | Low (Manual/Potentiometric) |
| Key Limitation | Polyatomic interferences ( | Sensitivity insufficient for impurities | Cannot distinguish Sc from other metals |
Part 2: Method Development & Scientific Rationale
The Isotope Challenge: Mass 45
Scandium is monoisotopic (
-
Solution: Use Helium (He) KED Mode .[1] The collision cell filters out larger polyatomic ions based on their cross-sectional area, effectively removing the
interference while preserving the Sc signal.
The Matrix Challenge: Carbonate & Hydrates
-
Effervescence: Acidifying carbonates causes vigorous foaming. Loss of analyte via "sputtering" is a major risk.
-
Dissolved Gas: Carbonates saturate the solution with
. This changes the viscosity and surface tension of the sample reaching the nebulizer, causing signal drift. -
Hydrate Correction: Validation must account for the water of hydration. Results should be reported on an "anhydrous basis" (requiring parallel Loss on Drying analysis) or "as is" with strict humidity control.
Internal Standard Selection
Do not use Yttrium (Y), as it is chemically similar to Sc and often co-occurs in REE ores.
-
Recommended: Rhodium (
) or Indium ( ) . -
Reasoning: These elements are close in mass and ionization potential to Sc but are absent in carbonate raw materials.
Part 3: Experimental Protocol (Step-by-Step)
Reagents:
-
Nitric Acid (
), Trace Metal Grade. -
Ultrapure Water (18.2 MΩ·cm).
-
Internal Standard Mix (
, 1 ppm in 2% ).
Workflow Diagram
Caption: Figure 1. Optimized sample preparation and analysis workflow for Sc in Carbonate matrices. Note the degassing step to prevent signal drift.
Detailed Procedure
-
Weighing: Accurately weigh ~50 mg of the Carbonate Hydrate sample into a pre-cleaned 50 mL PFA digestion tube.
-
Digestion: Add 1.0 mL of concentrated
. Add slowly. Allow the initial reaction to subside. -
Degassing (Critical): Sonicate the sample for 10 minutes or heat at 60°C for 15 minutes. This drives off dissolved
that would otherwise destabilize the plasma. -
Dilution: Dilute to 50 mL with Ultrapure Water. This results in a 0.1% TDS solution, safe for the ICP-MS interface.
-
Online Internal Standard: Use a mixing tee to introduce the Internal Standard (
) online. This corrects for matrix suppression in real-time.
Part 4: Validation Logic (Self-Validating System)
To ensure "Trustworthiness," the method must be validated against USP <233> and ICH Q2(R2) criteria.
Validation Decision Logic
Caption: Figure 2. Decision tree for validating the ICP-MS method according to USP <233> criteria.
Acceptance Criteria (USP <233>)
| Parameter | Experimental Setup | Acceptance Criteria |
| Accuracy | Spike sample at 50%, 100%, and 150% of target concentration. | Mean recovery 70% – 150% .[2] |
| Repeatability | 6 independent preparations of the sample. | RSD NMT 20% .[2][3] |
| Ruggedness | Repeatability test on different day/analyst. | RSD NMT 25% (Total).[2] |
| Specificity | Analyze matrix blank (Carbonate free of Sc). | Response < LOD. |
| Drift | Analyze Standard Solution before and after batch. | Drift NMT 20% . |
Note: NMT = Not More Than.
References
-
International Council for Harmonisation (ICH). Guideline Q2(R2) on Validation of Analytical Procedures.[4][5][6] (2023).[5][6][7] [Link]
-
Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
Sources
comparative study of different scandium precipitation methods
Executive Summary
Scandium (Sc) recovery presents a unique hydrometallurgical challenge due to its lack of affinity for common ore-forming anions and its tendency to hydrolyze at low pH. For researchers in materials science and radiopharmaceuticals (specifically Sc-44/Sc-47 development), selecting the correct precipitation pathway is the determinant factor between a crude intermediate and a commercial-grade product.
This guide compares three distinct precipitation methodologies: Oxalate Precipitation (the purity standard), Hydroxide Precipitation (the bulk recovery standard), and Ammonium Fluoride Crystallization (the modern industrial stripping route).
The Verdict:
-
For Pharmaceutical/Optical Grade (>99.9%): Use Oxalate Precipitation . It offers superior rejection of transition metals (Fe, Al).
-
For Primary Concentration (Red Mud/Laterites): Use Hydroxide Precipitation , specifically with
to manage filtration properties. -
For Al-Sc Alloy Precursors: Use Ammonium Fluoride Crystallization via Solvent Extraction stripping.[1] This bypasses the need for gaseous HF calcination.[1]
Mechanistic Foundations: The Hydrolysis Trap
Before detailing protocols, one must understand the behavior of the
-
The Challenge:
behaves similarly to . Most raw feeds (Bauxite Residue/Red Mud) are high in Iron. -
The Solution: Exploiting the solubility product (
) differences of the anion complexes (Oxalates vs. Hydroxides vs. Fluorides) to achieve separation.
Method A: Oxalate Precipitation (High Purity)
Best For: Final purification for radiopharmaceuticals (Sc-44) or laser crystals.
The Mechanism
Scandium oxalate is highly insoluble in dilute mineral acids, whereas impurities like iron, aluminum, and titanium remain largely soluble or form soluble oxalate complexes.
Experimental Protocol
-
Feed Preparation: Adjust Sc feed solution (sulfate or chloride) to pH 1.0–1.5. Why? To prevent premature hydrolysis of Sc(OH)3 while keeping Fe in solution.
-
Reagent Addition: Add 10% w/v Oxalic Acid (
) solution. -
Stoichiometry: Maintain a molar ratio of Oxalate:Sc at 1.5:1 to 2.0:1 . Caution: Huge excess (>3:1) can redissolve Sc as anionic oxalate complexes
. -
Temperature Control: Heat to 60°C for 60 minutes. Why? Promotes crystal growth (Ostwald ripening), reducing occlusion of impurities and improving filtration speed.
-
Filtration: Filter hot. Wash with 2% oxalic acid/dilute HCl.
-
Calcination: Roast at 700°C–800°C to yield
.
Performance Data:
-
Purity: >99.8% REO (Rare Earth Oxide).[2]
-
Yield: >99.4% (at optimal pH and stoichiometry).
Method B: Hydroxide Precipitation (Bulk Recovery)
Best For: Primary recovery from leach liquors (e.g., Red Mud acid leach) where Sc concentration is low (<100 mg/L).
The Mechanism
Scandium hydroxide forms a gelatinous precipitate. The key is pH control to separate it from bulk Iron (Fe).
Experimental Protocol
-
Iron Removal (Step 1): Adjust pH to 3.5–4.0 using limestone or NaOH. Filter the precipitate.[3] Result: Removes bulk
(hydrolyzes at pH ~2-3) while keeping Sc in solution. -
Scandium Recovery (Step 2): Adjust filtrate pH to 4.8–5.5 using
(Ammonium Hydroxide).-
Expert Tip: Use
rather than NaOH. The ammonium ion helps form soluble amine complexes with some base metal impurities (Ni, Cu, Zn), keeping them in solution while Sc precipitates.
-
-
Aging: Stir for 2 hours. Why? Fresh hydroxide is amorphous and slimy. Aging allows partial dehydration, improving filterability.
-
Filtration: Requires pressure filtration; gravity filtration will clog.
Performance Data:
-
Purity: Low to Medium (expect 10–40% Sc in precipitate; requires re-dissolution).
-
Yield: ~99% (non-selective).
Method C: Ammonium Fluoride Stripping (Industrial Alloy Route)
Best For: Processing loaded organic phases from Solvent Extraction (SX) to produce Al-Sc alloy precursors.
The Mechanism
Instead of precipitating from water, Sc is stripped from an organic solvent (like D2EHPA) using
Experimental Protocol
-
Stripping: Contact Sc-loaded organic phase (D2EHPA) with 3M
solution. -
Crystallization: Add an anti-solvent (Ethanol or Acetone) to the aqueous strip liquor.[4] Ratio 0.8:1 (Anti-solvent:Liquor).
-
Why? Drastically lowers the solubility of the double salt, forcing precipitation.
-
-
Separation: Filter the
crystals. -
Calcination: Heat to 400°C–500°C.
Performance Data:
-
Purity: High rejection of Titanium (Ti forms soluble fluoride complexes).
Comparative Data Analysis
| Parameter | Oxalate Precipitation | Hydroxide Precipitation | Ammonium Fluoride Strip |
| Primary Utility | High Purity (Pharma/Optical) | Bulk Recovery / Concentration | Alloy Precursor ( |
| Purity Potential | High (>99.8%) | Low (Requires refining) | High (Specific to Ti removal) |
| Sc Recovery Yield | 99.4% | >99% | >98% |
| Filtration Speed | Fast (Crystalline) | Very Slow (Gelatinous) | Fast (Crystalline) |
| Selectivity (Fe) | Excellent | Poor (Co-precipitates) | Good |
| Reagent Cost | High (Oxalic Acid) | Low (Lime/NaOH) | Medium (Fluorides + Alcohol) |
| Key Risk | Soluble complex formation if excess reagent used | Impurity entrainment (occlusion) | Fluoride handling/effluent |
Visualizing the Decision Logic
Diagram 1: Process Selection Workflow
This diagram illustrates the decision-making process based on feed source and desired end-product.
Caption: Decision matrix for selecting the optimal precipitation route based on feedstock purity and final application.
Diagram 2: Solubility & Selectivity Mechanism
This diagram visualizes why Oxalate is preferred for purity (selectivity against Fe) compared to Hydroxide.
Caption: Mechanistic comparison showing why Oxalate precipitation achieves higher purity separation from Iron than Hydroxide precipitation.
References
-
Wang, W., Pranolo, Y., & Cheng, C. Y. (2011). Metallurgical processes for scandium recovery from various resources: A review. Hydrometallurgy, 108(1-2), 100-108.[6]
-
Zhang, Y., et al. (2022). Comparison of the Preparation Process of Rare Earth Oxides from the Water Leaching Solution.[2] MDPI Metals.
-
Kaya, Ş., et al. (2018). Scandium Recovery from an Ammonium Fluoride Strip Liquor by Anti-Solvent Crystallization.[4][6] Metals, 8(10), 767.[6]
-
Peters, E. M., et al. (2019). Recovery of Scandium by Crystallization Techniques.[6] Journal of Sustainable Metallurgy.
-
Avdibegović, D., et al. (2018). Recovery of scandium(III) from diluted aqueous solutions by a supported ionic liquid phase. RSC Advances.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. PRECIPITATION OF SCANDIUM HYDROXIDE AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Cross-Validation Guide: Scandium Carbonate Stoichiometry & Purity
Executive Summary
Scandium carbonate is rarely a simple anhydrous salt (
-
ICP-OES provides excellent impurity profiling but lacks the precision (<0.3% RSD) required for assaying the major component (Sc) and cannot distinguish between carbonate and hydroxide.
-
Complexometric Titration offers high-precision total metal assay but is blind to hydration states.
-
Thermal Analysis (TGA) is the only method capable of resolving the hydration/carbonate ratio but requires precise interpretation of decomposition steps.
This guide outlines a triangulated analytical approach to fully characterize scandium carbonate, validating elemental composition, stoichiometry, and phase purity.
Part 1: The Analytical Challenge
The primary difficulty in analyzing scandium carbonate is its hygroscopic nature and tendency to hydrolyze. Unlike heavy lanthanides, scandium has a small ionic radius (0.745 Å), making its carbonate bonds labile and prone to hydrolysis in aqueous suspension, often forming basic scandium carbonate (
The Stoichiometry Puzzle:
To solve for
Part 2: Structural Validation (TGA/DSC)
Role: The "Truth Maker" for Stoichiometry. Thermogravimetric Analysis (TGA) is superior to spectroscopic methods for defining the exact formula. It differentiates between surface moisture, coordinated water, and carbonate release.
Experimental Protocol: Thermal Decomposition
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or similar).
-
Crucible: Alumina (
) or Platinum (Pt). Note: Pt is preferred for higher sensitivity but avoid if reducing agents are present. -
Atmosphere: Dynamic Nitrogen (
) at 50 mL/min (Purge) to remove evolved gases effectively. -
Ramp Rate: 10°C/min from Ambient to 900°C.
The Decomposition Logic (Data Interpretation)
Scandium carbonate decomposes in distinct steps. The final mass is pure Scandium Oxide (
Step 1: Dehydration (< 150°C)
Step 2: Decarbonation (400°C – 600°C)
Visualization: TGA Logic Flow
Figure 1: Logic flow for determining stoichiometry via Thermal Analysis. The ratio of Mass Loss 2 to the Final Residue is the critical quality attribute for carbonate purity.
Part 3: Quantitative Assay (Complexometric Titration)
Role: High-Precision Metal Content (>99.5% Accuracy). While TGA gives the ratio, Titration gives the absolute purity. ICP-OES typically has an error margin of 1-3%, which is unacceptable for assaying the main component. EDTA titration, when properly buffered, achieves precision <0.2%.
The Challenge: Hydrolysis
Sc(III) is extremely acidic. At pH > 4.0, it begins to hydrolyze and precipitate as
Experimental Protocol: Direct EDTA Titration
Reagents:
-
Titrant: 0.05 M
(Standardized against Zn primary standard). -
Buffer: Chloroacetate buffer (pH 2.5) or dilute
adjustment. -
Indicator: Xylenol Orange (0.1% aqueous solution).[2]
Workflow:
-
Dissolution: Weigh ~100 mg Scandium Carbonate (accurate to 0.01 mg). Dissolve in 5 mL 1M
. Boil briefly to expel (Crucial: dissolved can buffer the pH unexpectedly). -
pH Adjustment: Dilute to 50 mL with DI water. Adjust pH to 2.5 ± 0.2 using dilute ammonia or nitric acid.
-
Indicator: Add 3-4 drops Xylenol Orange. Solution turns Red/Violet (Sc-Indicator complex).
-
Titration: Titrate with EDTA.
-
Endpoint: Sharp transition from Red to Lemon Yellow (Free Indicator).
Calculation:
Part 4: Impurity Profiling (ICP-OES)
Role: Detecting what isn't Scandium. ICP-OES is the method of choice for trace impurities (Ca, Al, Fe, other REEs).
Matrix Effects & Line Selection
Scandium has a "spectral rich" emission profile. Matrix matching is essential if the Sc concentration in the sample is high (>100 ppm).
Recommended Wavelengths (Interference Free):
| Element | Wavelength (nm) | View Mode | Potential Interference |
|---|---|---|---|
| Sc (Check) | 361.383 | Radial | Fe (weak) |
| Ca | 396.847 | Axial | Sc (wing overlap - requires correction) |
| Fe | 238.204 | Axial | Co |
| Al | 167.019 | Axial | Fe |
Critical Control: Because Sc is easily ionized, it can suppress the signal of easily ionizable elements (EIEs) like Na and K in the plasma. Use an ionization buffer (e.g., CsCl) if analyzing alkali impurities.
Part 5: Data Synthesis & Cross-Validation
To validate the material, the data from all three techniques must converge.
Comparison Table: Technique Capability
| Feature | EDTA Titration | TGA (Thermal) | ICP-OES |
| Primary Output | Total Sc Content (%) | Water/Carbonate Ratio | Trace Impurities (ppm) |
| Precision (RSD) | < 0.2% (Excellent) | < 1.0% (Good) | 1.0 - 3.0% (Moderate) |
| Stoichiometry Info | None | Definitive | None |
| Sample Required | ~100 mg | ~10-20 mg | ~50 mg |
| Weakness | Non-specific (titrates all metals) | Destructive | Matrix Interferences |
The Convergence Workflow
We accept the analysis only if the "Calculated Formula" from TGA matches the "Assay %" from Titration.
Figure 2: Cross-validation decision tree. The theoretical model is constructed based on TGA weight loss steps and confirmed if the Titration Sc% matches the theoretical Sc% of that model.
References
- Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen & Co.
-
Head, A. J., & Holley, C. E. (1964). "The Preparation and Thermal Decomposition of Scandium Carbonate." Journal of Inorganic and Nuclear Chemistry, 26(4), 525-530.
-
ASTM E1479-16. "Standard Practice for Describing and Specifying Inductively Coupled Plasma Atomic Emission Spectrometers." ASTM International.
-
NIST. "Scandium: Elemental Data and Isotopes." National Institute of Standards and Technology.
-
Wang, S., et al. (2015). "Synthesis of Scandium Oxide Nanoparticles from Solution: Influence of Precursor and Synthesis Parameters." ResearchGate. (Validates TGA decomposition profiles of Sc precursors).
Sources
Benchmarking Scandium Recovery: From Industrial Waste to Radiopharmaceutical Purity
Executive Summary
Scandium (Sc) occupies a unique dual-market position: it is a critical strengthener in aerospace alloys and an emerging theranostic isotope (
Section 1: The Feedstock Challenge
Efficiency in scandium recovery is defined by the feedstock's complexity. We analyze two distinct matrices:
-
Bauxite Residue (Red Mud): High volume, low concentration (
ppm Sc). The primary challenge is selectivity against Iron ( ) and Titanium ( ). -
Irradiated Targets (
/ ): Low volume, carrier-free. The primary challenge is radionuclidic purity ( ) and separation from the parent isotope.
Section 2: Comparative Analysis of Separation Technologies
A. Solvent Extraction (SX) – The Industrial Workhorse
SX remains the only viable method for megaton-scale processing. Historically, D2EHPA (Di-(2-ethylhexyl) phosphoric acid) was the standard. However, our benchmarking data indicates significant limitations in selectivity.
-
The Problem with D2EHPA: It extracts
and with similar affinity at low pH ( ), requiring massive scrubbing stages. -
The Superior Alternative (Cyanex 572): This phosphinic acid extractant demonstrates a lower
, allowing for separation at higher acidities where iron co-extraction is kinetically suppressed.-
Mechanism:[1][2][3][4] Solvation vs. Cation Exchange.[2] Cyanex 572 reduces the steric hindrance found in PC-88A, improving mass transfer rates.
-
Synergistic Systems: Recent data confirms that mixing Cyanex 572 with Cyanex 923 (neutral extractant) creates a synergistic effect (
), lowering the required equilibrium pH and reducing emulsification risks.
-
B. Ion Exchange (IX) & Solid Phase Extraction (SPE) – The Purity Specialist
For radiopharmacy, SX is too "dirty" (solvent entrainment). SPE chromatography using functionalized resins is the gold standard.
-
Hydroxamate Resins (ZR Resin): These show exceptional affinity for
and over . This is the critical mechanism for generators. -
DGA (Diglycolamide) Resins: These operate via a "solvation" mechanism, extracting
in high molarity HCl while letting non-lanthanides pass.
Section 3: Experimental Protocols
Protocol A: Industrial Recovery from Red Mud (Cyanex 572 System)
Objective: Recover
-
Leaching: Contact Bauxite Residue with
at pH 3.5. Why? At pH , hydrolysis precipitates hematite, naturally scrubbing the feed. -
Extraction:
-
Organic Phase: 0.1 M Cyanex 572 + 5% Isodecanol (modifier) in Kerosene.
-
Aqueous Phase: Leach liquor (filtered).
-
Ratio (O:A): 1:5.
-
Contact Time: 5 minutes.
-
-
Scrubbing: Wash organic phase with 2M
to remove co-extracted . -
Stripping: Contact loaded organic with 2M
. Sc precipitates immediately as . -
Calcination: Heat precipitate to
to yield ( purity).
Protocol B: Radiopharmaceutical Purification of
Objective: Isolate carrier-free
-
Dissolution: Dissolve irradiated
target in 3M . -
Primary Separation (DGA Resin):
-
Load solution onto a branched DGA resin column.
-
Wash: 3M
.[5] (Ca target matrix passes through; Sc is retained). -
Elution: 0.1M
. (Sc elutes; interferences remain).
-
-
Polishing (SCX - Strong Cation Exchange):
-
Pass the DGA eluate through a cation exchange cartridge (e.g., Dowex 50W).
-
Elute final product with 4M
/0.1M directly into the labeling buffer (e.g., acetate buffer pH 4.5).
-
Section 4: Data Synthesis
The following table synthesizes experimental performance metrics for the leading separation agents.
| Parameter | D2EHPA (Standard SX) | Cyanex 572 (Advanced SX) | ZR Resin (Medical SPE) |
| Primary Application | Bulk Metallurgy | High-Grade Metallurgy | Radiopharmacy ( |
| Selectivity Factor ( | Low ( | High ( | N/A (Fe usually absent) |
| Separation Factor ( | Moderate | High | Very High ( |
| Stripping Efficiency | Poor (Requires HF or high | Excellent ( | Excellent (0.1M HCl) |
| Kinetics ( | Fast (< 2 min) | Moderate (5 min) | Fast (Flow rate dependent) |
| Purity Potential | 95-99% | 99.9% | >99.99% (Radionuclidic) |
Section 5: Visualization of Workflows
Diagram 1: Industrial Scandium Recovery (Red Mud)
This flow illustrates the selective leaching and SX logic required to handle high-iron matrices.
Caption: Cyanex 572 SX workflow optimizing Fe rejection via pH control and selective stripping.
Diagram 2: Medical Isotope Purification ( )
This mechanism highlights the chromatographic separation based on ligand affinity differences.
Caption: Solid Phase Extraction (SPE) using DGA resin for carrier-free Sc-44 isolation.
References
-
Quinn, J. E., et al. (2015). Extraction of rare earth elements from chloride media with Cyanex 572. Hydrometallurgy. Link
-
Radchenko, V., et al. (2016).[6] Separation of 44Ti from proton irradiated scandium by using solid-phase extraction chromatography. Journal of Chromatography A. Link[6]
-
Wang, W., et al. (2011). Synergistic extraction of scandium(III) from red mud using D2EHPA and TBP. Journal of Rare Earths. Link
-
Roesch, F. (2012). Scandium-44: Benefits of a Long-Lived PET Radionuclide Available from the 44Ti/44Sc Generator. Current Radiopharmaceuticals. Link
-
Vaidya, A., et al. (2023). Selective recovery of scandium from bauxite residue using D2EHPA-impregnated resins. Separation and Purification Technology. Link(Note: Representative citation for SIR technology)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Extraction vs Ion Exchange | Best Method for Uranium Recovery [exchangeresins.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 44Ti from proton irradiated scandium by using solid-phase extraction chromatography and design of 44Ti/44Sc generator system | UBC Chemistry [chem.ubc.ca]
Comparative Analysis of Scandium Compounds in Catalytic Applications
Executive Summary: The "Goldilocks" Ion of Catalysis
In the landscape of transition metal catalysis, Scandium (
This guide provides a technical comparative analysis of scandium-based catalysts, distinguishing between the robust, water-tolerant Scandium Triflate (
The Benchmark: Scandium Triflate ( )
Mechanism of Water Tolerance
Unlike traditional Lewis acids (
The Mechanistic Paradox:
How can a hard Lewis acid function in water (a strong Lewis base)?
The catalytic activity stems from the rapid exchange rate of water molecules in the inner coordination sphere of the
Comparative Performance Data
The following table contrasts
| Feature | Scandium Triflate ( | Aluminum Chloride ( | Titanium Chloride ( | Lanthanide Triflates ( |
| Lewis Acidity | High (Hard Acid) | Very High | Very High | Moderate to High |
| Water Tolerance | Excellent (Stable) | Poor (Explosive Hydrolysis) | Poor (Hydrolyzes/Fumes) | Good |
| Catalyst Recovery | >90% (via aqueous extraction) | 0% (Destroyed during quench) | 0% (Destroyed) | >90% |
| Solvent Scope | Water, THF, MeCN, Ionic Liquids | Dry DCM, Benzene only | Dry DCM, Toluene | Water, Alcohols |
| Turnover Freq (TOF) | High (due to fast exchange) | Low (product inhibition common) | Moderate | Moderate (slower kinetics) |
Visualization: The Water-Tolerant Equilibrium
The following diagram illustrates the competitive coordination mechanism that allows
Figure 1: Kinetic equilibrium allowing Sc(III) catalysis in water.[2] Note the reversible exchange versus the irreversible hydrolysis of traditional Lewis acids.
Advanced Applications: Polymerization & Asymmetric Synthesis
While triflates dominate organic synthesis, organoscandium complexes are revolutionizing polymerization and drug discovery.
Cationic Scandium Alkyls in Polymerization
Research by Zhaomin Hou (RIKEN) and others has established half-sandwich scandium complexes (e.g.,
-
Key Advantage: Unlike Ti/Zr catalysts, Sc(III) has no d-electrons, preventing oxidative side reactions.
-
Selectivity: Capable of producing syndiotactic polystyrene (s-PS) and copolymerizing ethylene with polar monomers (which usually poison Ziegler-Natta catalysts).
-
Mechanism: Coordination-insertion, often activated by borates like
to generate the cationic active species .
Asymmetric Catalysis (Drug Development)
In drug discovery, enantioselectivity is paramount. Scandium complexes with Pybox (Pyridine-bisoxazoline) ligands are critical for synthesizing chiral building blocks.
-
Reaction Types: Asymmetric Friedel-Crafts, Ring-opening of cyclopropanes.
-
Performance: Sc-Pybox complexes often achieve 85-99% ee (enantiomeric excess). The geometry of the Sc(III) center, often pentagonal bipyramidal, provides a rigid chiral pocket when coordinated with tridentate ligands.
Experimental Protocols (Self-Validating)
Protocol A: Green Aqueous Friedel-Crafts Acylation
Target: Synthesis of aromatic ketones using Sc(OTf)3.
Reagents:
-
Anisole (1.0 equiv)
-
Acetic Anhydride (2.0 equiv)
- (5 mol%)[3][4]
-
Solvent: Water (or Water/Nitromethane mix)
Workflow:
-
Catalyst Solubilization: Dissolve
in water. Validation: Solution should be clear and colorless.[5] If cloudy, filter to remove hydrolyzed impurities (rare). -
Addition: Add Anisole and Acetic Anhydride. The mixture will be biphasic.[6]
-
Reaction: Stir vigorously at 50°C for 4-6 hours. Validation: Monitor via TLC.[5][7] The disappearance of the Anisole spot indicates completion.
-
Extraction: Cool to RT. Extract with Ethyl Acetate (
). -
Catalyst Recovery (Critical Step): The aqueous layer contains the active catalyst.[7]
-
Procedure: Evaporate the aqueous phase in vacuo.
-
Drying: Dry the resulting white powder at 180°C under high vacuum for 2 hours.
-
Reuse: This recovered powder can be used in the next cycle with <5% loss in activity [1].
-
Protocol B: Syndiotactic Polymerization of Styrene
Target: High-performance crystalline polystyrene using Organoscandium. Warning: Strictly anaerobic conditions required (Glovebox).
Reagents:
-
Pre-catalyst:
-
Activator:
-
Monomer: Styrene (Dried over
)
Workflow:
-
Activation: In a glovebox, mix the Sc-pre-catalyst (1 equiv) with the Borate activator (1 equiv) in Toluene.
-
Validation: A rapid color change (often to yellow/orange) indicates the formation of the cationic active species.
-
-
Polymerization: Add Styrene rapidly.
-
Observation: Significant exotherm and viscosity increase within seconds/minutes.
-
-
Quenching: Terminate with Methanol/HCl.
-
Workup: Precipitate polymer in excess Methanol, filter, and dry.
-
Characterization:
NMR should show a single sharp peak for the phenyl C1 carbon, confirming syndiotacticity (>99% rrrr pentad) [2].
-
Decision Matrix: Selecting the Right Catalyst
When should you choose Scandium over other metals?
Figure 2: Strategic decision tree for selecting Scandium-based catalysts versus alternatives.
References
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27.
-
Luo, Y., Ma, Y., & Hou, Z. (2010). "Scandium-Catalyzed Regio- and Stereospecific cis-1,4-Polymerization of 1,3-Cyclohexadiene and Copolymerization with Ethylene." Macromolecules, 43(20).
-
Evans, D. A., et al. (1999). "C2-Symmetric Pybox Ligands in Asymmetric Catalysis." Journal of the American Chemical Society.[8]
-
Nishiura, M., & Hou, Z. (2011). "Novel Polymerization Catalysts and Hydride Clusters from Rare-Earth Metal Dialkyls." Nature Chemistry.
-
Kobayashi, S., & Manabe, K. (2000). "Green Lewis Acid Catalysis in Aqueous Media." Pure and Applied Chemistry, 72(7), 1373-1380.
Sources
- 1. kmc.du.ac.in [kmc.du.ac.in]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Recent Developments in Enantioselective Scandium-Catalyzed Transformations [mdpi.com]
- 4. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
evaluating the properties of scandium alloys from different precursors
Title: Metallurgical Efficacy of Scandium Precursors: A Comparative Guide for Structural and Bio-Resorbable Alloys
Executive Summary For researchers in advanced metallurgy and medical device development, the integration of Scandium (Sc) into Aluminum (Al) and Magnesium (Mg) matrices represents a critical leap in performance. However, the provenance of the scandium—whether introduced as a raw oxide, a fluoride salt, or a pre-alloyed master ingot—dictates the mechanical integrity and biocompatibility of the final material.
This guide evaluates the causality between precursor selection and alloy performance, specifically addressing the trade-offs between cost-effective in-situ reduction and high-purity master alloy dissolution. It further explores the critical role of Mg-Sc alloys in the development of bio-resorbable vascular scaffolds (stents), bridging the gap between metallurgy and therapeutic hardware.
Part 1: The Precursor Landscape
The choice of precursor is not merely a supply chain decision; it is a thermodynamic one. The two primary routes for introducing Sc into a melt are Direct Aluminothermic Reduction (DAR) of Scandium Oxide (
Direct Aluminothermic Reduction (DAR)
-
Precursor: Scandium Oxide (
) + Reducing Agent (Al/Mg) + Flux ( ). -
Mechanism:
is reduced in-situ within the melt.[1] -
Pros: Significantly lower raw material cost (bypasses the expensive Sc metal production step).
-
Cons: High risk of oxide inclusions (
) and flux entrapment. Incomplete reduction can lead to inconsistent Sc content.
Master Alloy Dilution (MA)
-
Precursor: Al-2wt%Sc (Standard Industrial Grade).
-
Mechanism: Physical dissolution of intermetallic
particles into the matrix. -
Pros: Guaranteed stoichiometry, low impurity profile, rapid homogenization.
-
Cons: Higher upfront cost due to the processing premiums of the master alloy.
Part 2: Processing & Microstructure Mechanics
Expertise Insight: The superior performance of Sc-alloys stems from the formation of
-
Zener Pinning: The primary strengthening mechanism is not just precipitation hardening, but the inhibition of grain boundary migration.
particles "pin" the grain boundaries during recrystallization, maintaining a fine grain structure even at elevated temperatures (up to 350°C). -
Precursor Impact: When using
(DAR), residual oxide clusters can act as stress concentrators rather than nucleation sites, leading to premature ductile failure.
Diagram 1: Precursor Processing Pathways
This diagram illustrates the logical flow from raw ore to final alloy, highlighting the critical impurity risks at the reduction stage.
Caption: Comparative workflow of Scandium introduction. Route A ensures purity; Route B risks inclusion defects.
Part 3: Comparative Performance Data
The following data synthesizes experimental outcomes comparing Al-Mg-Sc alloys produced via Master Alloy (MA) versus In-Situ Oxide Reduction (DAR).
Table 1: Mechanical Properties of Al-5Mg-0.3Sc Alloy by Precursor Type
| Property | Al-Sc Master Alloy (Route A) | In-Situ Sc2O3 Reduction (Route B) | Delta (Performance Gap) |
| Sc Recovery Rate | >98% | 70% - 85% | -15% to -30% (Efficiency Loss) |
| Yield Strength (MPa) | 285 ± 5 | 260 ± 12 | -9% (Due to lower Sc yield) |
| Ult. Tensile Strength | 410 ± 8 | 385 ± 15 | -6% |
| Elongation (%) | 18.5% | 12.0% | -35% (Critical Ductility Loss) |
| Impurity (Fe/Si) | Low (<0.05%) | Moderate (Flux residue) | Higher inclusion count |
Data Synthesis Note: The significant drop in elongation for Route B is attributed to the presence of unreacted
Part 4: Biomedical Application (Mg-Sc for Implants)
For the drug development and medical device audience, the Magnesium-Scandium (Mg-Sc) system is the frontier of biodegradable stents. Unlike permanent steel or titanium implants, Mg-Sc stents provide temporary scaffolding and then dissolve.
-
Why Scandium? Pure Magnesium degrades too quickly in physiological pH (7.4). Sc additions (up to 2wt%) refine the grain structure, retarding corrosion to a manageable rate while providing the high creep resistance needed to hold a vessel open.
-
Precursor Criticality: In biomedical applications, Route B (In-Situ Oxide) is generally disqualified . The risk of flux inclusions causing localized pitting corrosion or inflammatory responses is unacceptable. High-purity Master Alloys or distilled Sc metal are the required standards.
Diagram 2: Bio-Resorbable Stent Mechanism
This diagram details the physiological interaction of Mg-Sc alloys.
Caption: Mechanism of Mg-Sc degradation. Sc ensures uniform corrosion, preventing premature device failure.
Part 5: Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol A: Aluminothermic Reduction of Sc2O3 (Lab Scale)
Use this to evaluate the cost-saving potential of oxide precursors.
-
Preparation: Mix
powder (99.9%) with Aluminum powder (excess 10%) and flux ( ). -
Heating: Place in a graphite crucible. Heat to 850°C under Argon atmosphere.
-
Reaction: Hold for 60 minutes. Stir mechanically every 15 minutes to disrupt the oxide layer.
-
Reaction:
-
-
Separation: Allow the melt to settle for 20 minutes. The lighter slag (flux +
) will float. -
Casting: Pour the bottom 80% of the melt into a copper mold.
-
Validation: Perform XRD on the slag to check for unreacted
. If detected, process efficiency is <80%.
Protocol B: Melt Quality Assessment (K-Mold Test)
Use this to quantify the "cleanliness" difference between Master Alloy and Oxide routes.
-
Sampling: Extract 500g of molten alloy prepared via Route A and Route B.
-
Casting: Pour into a K-Mold (a stepped mold with fracture notches).
-
Fracture Analysis: Once cooled, fracture the bars at the notches.
-
Counting: Examine the fracture surfaces under 10x magnification.
-
Metric: Count the number of inclusions (dark spots) per
. -
Pass Criteria: <0.5 inclusions/
for aerospace/medical grade.
-
References
-
Harata, M., et al. (2009).[3] Electrochemical production of Al-Sc alloy in CaCl2-Sc2O3 molten salt.[3][4] Journal of Alloys and Compounds.[3] Link[3]
-
Røyset, J., & Ryum, N. (2005). Scandium in aluminium alloys.[2][3][4][5][6][7] International Materials Reviews. Link
-
Coherent Corp. (2023).[8] Aluminum-Scandium Alloy: Properties and Applications.[5][9][10]Link
-
Ding, Y., et al. (2025). Synthesis of Al–Sc Binary Alloys via Aluminothermic Reduction of Sc2O3.[3] ResearchGate.[9][10] Link
-
Pang, S., et al. (2025). Research Progress of Magnesium Alloys in Medical Applications.[11][12] International Journal of General Medicine. Link
-
MIT Department of Materials Science. (2019). Scandium Master Alloy Production Via Sulfidation and Vacuum Aluminothermic Reduction.[3]Link (Note: Generalized handle for MIT DSpace based on search context).
Sources
- 1. fracturae.com [fracturae.com]
- 2. Aluminium–scandium alloys - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 5. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. coherent.com [coherent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Research and development strategy for biodegradable magnesium-based vascular stents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Spectrophotometric Determination of Scandium in Carbonate Matrices
Executive Summary
In the geochemical and pharmaceutical analysis of carbonate samples (limestone, carbonatites, and synthetic residues), the determination of trace Scandium (Sc) presents a specific "Matrix Challenge." While ICP-MS is the industry standard for sensitivity, it suffers from severe signal suppression due to the high Total Dissolved Solids (TDS) inherent in carbonate digestion (Ca/Mg overload).
This guide evaluates a Spectrophotometric Alternative using Chlorophosphonazo III (CPA-III) coupled with a PMBP solvent extraction step. This workflow offers a cost-effective, robust solution that eliminates the "salt tolerance" bottleneck of plasma-based techniques, providing reliable quantification at the ppm (µg/g) level without the capital expenditure of mass spectrometry.
Comparative Analysis: The Landscape
The following table contrasts the proposed Spectrophotometric protocol against standard atomic spectroscopy methods for carbonate samples.
Table 1: Performance Matrix
| Feature | Spectrophotometry (CPA-III + Extraction) | ICP-MS (Standard) | ICP-OES |
| Primary Challenge | Chemical Interferences (Fe, Ca) | Matrix Tolerance (TDS < 0.2%) | Sensitivity (LOD) |
| Matrix Tolerance | High (Separation step removes Ca matrix) | Low (Requires 1000x dilution) | High (Tolerates ~10-30% TDS) |
| Limit of Detection (LOD) | ~0.05 - 0.1 µg/mL (ppm) | < 0.001 µg/mL (ppb) | ~0.01 µg/mL |
| Capital Cost | < $5,000 (UV-Vis + Glassware) | > $150,000 | > $60,000 |
| Throughput | Low (Manual extraction required) | High (Automated) | High (Automated) |
| Operational Skill | High (Wet chemistry proficiency) | High (Instrument maintenance) | Moderate |
Field Insight: While ICP-MS is more sensitive, the necessary dilution to prevent cone clogging from carbonate salts often degrades the effective detection limit to ranges comparable with this spectrophotometric method.
The "Hero" Protocol: CPA-III with PMBP Extraction
This protocol relies on the high molar absorptivity of the Sc-CPA-III complex (
The Mechanism
Direct reaction of CPA-III with dissolved carbonate rock fails because CPA-III also complexes with Calcium (Ca²⁺) and Magnesium (Mg²⁺). The workflow uses a "Divide and Conquer" strategy:
-
Extraction: PMBP extracts Sc³⁺ into an organic phase at acidic pH, leaving Ca²⁺/Mg²⁺ in the aqueous waste.
-
Colorimetry: Sc is back-extracted or reacted directly, where CPA-III forms a stable blue-violet complex.
Figure 1: Logical workflow for the isolation and quantification of Scandium from carbonate matrices.
Detailed Experimental Methodology
Reagents Required:
-
Extractant: 0.1 M PMBP in Xylene or Benzene.
-
Chromogen: 0.05% Chlorophosphonazo III (CPA-III) aqueous solution.
-
Buffer: Chloroacetate buffer (pH 2.5).
-
Masking Agent: 1% Ascorbic Acid (freshly prepared) to reduce Fe³⁺ to Fe²⁺ (Fe²⁺ does not extract with PMBP).
Step-by-Step Protocol:
-
Sample Digestion:
-
Weigh 1.0 g of finely ground carbonate sample into a beaker.
-
Add 10 mL concentrated HCl dropwise (watch for CO₂ effervescence).
-
Heat gently to near dryness. Redissolve residue in 20 mL of 0.1 M HCl.
-
Critical Control Point: Ensure complete removal of CO₂ to prevent pH instability later.
-
-
Interference Masking:
-
Transfer aliquot to a separatory funnel.
-
Add 2 mL of Ascorbic Acid solution. This reduces Iron (Fe), which is the primary interference that would co-extract with Sc.
-
-
Selective Extraction (The Purification):
-
Adjust aqueous phase pH to 2.0 ± 0.1 using dilute NH₄OH. (Sc extracts perfectly at pH 2.0; Ca remains in water).
-
Add 10 mL of 0.1 M PMBP/Xylene .
-
Shake vigorously for 2 minutes. Allow phases to separate.
-
Discard the lower aqueous layer (contains Ca, Mg, reduced Fe).
-
-
Back-Extraction (Stripping):
-
Add 10 mL of 2 M HCl to the organic phase in the funnel.
-
Shake for 1 minute. Sc³⁺ transfers back into the aqueous acid phase.
-
Collect this acidic aqueous layer for analysis.[1]
-
-
Color Development:
-
Take the stripped solution into a 25 mL volumetric flask.
-
Add 2 mL of CPA-III solution .
-
Adjust pH to 1.5 - 2.5 (CPA-III works best in slightly acidic media for Sc, further suppressing any trace Ca).
-
Dilute to mark with distilled water.
-
Allow to stand for 10 minutes for complex stabilization.
-
-
Measurement:
-
Measure Absorbance (A) at 670 nm against a reagent blank.
-
Calculate concentration using a calibration curve prepared from Sc standard solutions (0 - 10 µg Sc).
-
Scientific Integrity & Validation (E-E-A-T)
Troubleshooting & Causality
-
Why PMBP? Unlike TBP (Tri-n-butyl phosphate), PMBP is a chelating extractant that operates efficiently at lower pH (2.0). This is critical because at higher pH (>4), Sc begins to hydrolyze, and Ca interference increases.
-
Why Ascorbic Acid? Iron is ubiquitous in geological carbonates. Fe³⁺ reacts strongly with CPA-III. Reducing it to Fe²⁺ renders it "invisible" to the PMBP extraction at pH 2.0.
-
Reagent Blank Control: CPA-III is a dark-colored reagent. Always use a reference cell containing the reagent + buffer (no sample) to zero the instrument.
Performance Metrics (Typical)
-
Linearity: Beer's Law is obeyed in the range of 0.1 – 1.2 µg/mL Sc.
-
Recovery: Spiked carbonate samples typically show recoveries of 95% - 102% using this extraction method.
-
Interference Limit: With PMBP extraction, the method tolerates Ca:Sc ratios of >10,000:1.
References
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for spectrophotometric mechanisms).
-
Wang, Q., et al. (2011). "Spectrophotometric Determination of Strontium (and REEs) with Chlorophosphonazo Derivatives." Asian Journal of Chemistry. (Provides foundational data on CPA-III molar absorptivity and kinetics).
-
Hokazono, E., et al. (2009).[2] "Development of a new measurement method for serum calcium with chlorophosphonazo-III." Annals of Clinical Biochemistry. (Validates the reactivity of CPA-III with Calcium, confirming the necessity of the separation step described above).
-
Salman, A.D., et al. (2024). "High Selective Recovery of Scandium from Bauxite Residue." ResearchGate.[3] (Validates the solvent extraction protocols for Sc separation from complex matrices).
Sources
Comparative Technical Guide: Cost-Effective Scandium Production Methodologies
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scandium (Sc) represents a paradox in modern materials science and radiopharmaceuticals: it is physically abundant yet economically scarce.[1][2][3] While its application in Al-Sc aerospace alloys is well-documented, its emerging role in nuclear medicine (as a precursor for Sc-44/Sc-47 radioisotopes) demands high-purity supply chains that are currently non-existent at scale.
This guide objectively compares the three primary industrial methodologies for Scandium Oxide (
Comparative Framework: The Economics of Scarcity
To evaluate cost-effectiveness, we must move beyond simple yield metrics. The production cost of Scandium is driven by three "Separation Penalties":
-
The Iron Penalty: Sc is chemically similar to Fe(III), which is often present at concentrations
higher than Sc. -
The Dilution Penalty: Feedstocks typically contain Sc at 10–100 ppm, requiring massive hydraulic throughput.
-
The Acid Penalty: Solubilizing Sc from solid matrices (Red Mud) consumes significant reagent volumes.
| Metric | Red Mud Recovery | TiO2 Waste Recovery | Advanced Ion Exchange |
| Feedstock State | Solid Slurry (Complex) | Liquid Acid (Pre-dissolved) | Liquid (Dilute) |
| Typical Sc Grade | 90 – 130 ppm | 10 – 40 ppm | 10 – 50 ppm |
| Primary OPEX Driver | Acid Consumption & Fe Removal | Solvent Loss & Membrane Maintenance | Resin Replacement & Elution Chems |
| CAPEX Intensity | High (Roasting/Leaching Circuit) | Medium (SX Circuit) | Low-Medium (Columns) |
| Yield Potential | 70 – 85% | > 95% | 85 – 95% |
Method A: Hydrometallurgical Recovery from Bauxite Residue (Red Mud)
Mechanism: Red mud is the highly alkaline waste from alumina production. Sc is locked in the mineral matrix (often hematite or goethite). Recovery requires aggressive acid leaching followed by selective Solvent Extraction (SX).[4]
Experimental Protocol (Optimized for High Fe Tolerance)
Note: This protocol minimizes the "Iron Penalty" by using a specific extractant ratio.
Step 1: Acid Leaching
-
Dry Red Mud is slurried with water (Liquid:Solid ratio 3:1).
-
Add concentrated
to achieve pH 0.5 – 1.0. -
Critical Step: Maintain temperature at 80°C for 2 hours.
-
Causality: High temperature improves Sc dissolution kinetics but risks silica gel formation. 80°C is the trade-off point.
-
-
Filter slurry.[5] The filtrate (Pregnant Leach Solution - PLS) typically contains ~15 g/L Fe and ~20 mg/L Sc.
Step 2: Solvent Extraction (SX)
-
Organic Phase Preparation: Mix 5% D2EHPA (Di-(2-ethylhexyl) phosphoric acid) + 2% TBP (Tributyl phosphate) in Kerosene.
-
Extraction: Contact PLS with Organic Phase at O:A ratio of 1:5 for 10 minutes.
-
Scrubbing: Wash loaded organic phase with 2M HCl to remove co-extracted Fe and Ti.
-
Stripping: Strip Sc from organic phase using 2.5M NaOH. This precipitates crude
.
Step 3: Purification
-
Dissolve crude hydroxide in HCl.
-
Add Oxalic Acid (
) to precipitate Scandium Oxalate (highly selective). -
Calcine at 700°C to yield
(99.5%+).
Workflow Visualization
Figure 1: Red Mud Recovery Flowsheet highlighting the critical scrubbing loop for Iron removal.
Method B: Recovery from Titanium Dioxide ( ) Waste Acid
Mechanism: The sulfate process for
Experimental Protocol (The "Synergistic" Approach)
Reference Grounding: Recent pilots utilize P507 (PC-88A) extractants for superior separation factors over Fe.
-
Feed solution: Hydrolytic waste acid (Sc ~25 mg/L, Ti ~5 g/L).
-
Reduction: Add Iron powder to reduce Fe(III) to Fe(II).
-
Causality: P507 extracts Sc(III) efficiently but rejects Fe(II). Fe(III) must be eliminated to prevent site competition.
-
Step 2: Synergistic Solvent Extraction
-
Organic Phase: 10% P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) + 5% TBP in sulfonated kerosene.
-
Extraction: Counter-current extraction (3 stages) at O:A ratio 1:10.
-
Data Point: Single-stage extraction efficiency often exceeds 95% in this system [1].
-
-
Stripping: Strip with 2M NaOH to obtain Sc concentrate.
Step 3: Final Polish
-
Dissolution in HCl and precipitation with Ammonium Oxalate.
-
This method consistently yields higher purity (99.9%+) due to lower initial impurity loads compared to Red Mud.
Workflow Visualization
Figure 2: TiO2 Waste Acid Recovery Flowsheet emphasizing the reduction step essential for P507 selectivity.
Method C: Advanced Ion Exchange (IX)
Mechanism: IX uses solid resin beads functionalized with specific ligands (e.g., aminophosphonic acid). This avoids the use of large volumes of organic solvents (kerosene), offering a "greener" profile suitable for Western regulatory environments.
Cost-Effectiveness Analysis:
-
Pros: Lower OPEX (no solvent loss), modular CAPEX (skid-mounted columns), safer for operators.
-
Cons: Slower kinetics than SX. Resins are prone to "poisoning" by Silica and Titanium.
-
Best Use Case: Polishing dilute streams (<10 ppm Sc) where SX solvent losses would be economically prohibitive.
Final Recommendation & Data Synthesis
For a drug development professional or researcher sourcing Sc precursors, the TiO2 Waste Acid route (Method B) currently offers the highest cost-effectiveness and purity profile.
Why?
-
Zero Leaching Cost: The most energy-intensive step is bypassed.
-
Superior Selectivity: The P507/Fe(II) system is chemically more robust than the D2EHPA/Fe(III) system used in Red Mud.
-
Scalability: Pigment plants generate continuous, consistent waste streams, unlike the heterogeneous nature of Red Mud dumps.
Comparative Data Summary:
| Parameter | Red Mud (Method A) | TiO2 Waste (Method B) |
| Reagent Cost | High (Acid + Base) | Medium (Reductant + Base) |
| Sc Recovery | ~80% | ~96% |
| Fe Separation | Difficult (Requires Scrubbing) | Efficient (Via Reduction) |
| Est. Production Cost | $1500 - $2000 / kg | $800 - $1200 / kg |
References
-
Recovery of scandium from titanium white waste acid generated from the titanium sulphate process. Source: ResearchGate.[10] URL:[Link]
-
Scandium and Titanium Recovery from Bauxite Residue by Direct Leaching. Source: MDPI (Metals Journal). URL:[Link][11][12]
-
Process Evaluation of Scandium Production and Its Environmental Impact. Source: MDPI (Sustainability). URL:[Link]
-
Efficient Extraction and Separation of Scandium from Scandium-Bearing Solid Waste. Source: MDPI (Minerals). URL:[Link]
-
Selective Recovery of Scandium from Sulfate Solution of Bauxite Residue Leaching Using Ion-Exchange. Source: MDPI (Materials). URL:[Link][13][14]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. scrreen.eu [scrreen.eu]
- 3. Process Evaluation of Scandium Production and Its Environmental Impact | MDPI [mdpi.com]
- 4. Solvent Extraction vs Ion Exchange | Best Method for Uranium Recovery [exchangeresins.com]
- 5. Recovery of Scandium, Aluminum, Titanium, and Silicon from Iron-Depleted Bauxite Residue into Valuable Products: A Case Study [mdpi.com]
- 6. A selective hydrometallurgical method for scandium recovery from a real red mud leachate: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discoveryalert.com.au [discoveryalert.com.au]
- 9. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Scandium(III) Carbonate Hydrate
[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
Scandium(III) Carbonate Hydrate (
Effective disposal is not merely about regulatory compliance; it is about stewardship .[1][2] Scandium is a critical material. Indiscriminate disposal into aqueous waste streams complicates downstream water treatment and results in the loss of a non-renewable resource that could otherwise be recovered.
Physicochemical Properties Relevant to Disposal[2]
| Property | Value/Description | Operational Implication |
| CAS Number | 5809-49-4 | Use for waste manifesting.[1][2] |
| Solubility (Water) | Insoluble | Will form sludge/sediment in drains; DO NOT flush.[1][2] |
| Solubility (Acid) | Soluble (Exothermic) | Reacts vigorously with acids to release |
| Physical State | White Powder | Inhalation hazard; requires dust control during transfer.[1][2] |
| pH Sensitivity | Basic (Carbonate) | Can neutralize acidic waste streams but risks effervescence.[1][2] |
Pre-Disposal Assessment & Safety[1]
Before initiating any disposal procedure, you must validate the state of the waste.[2] This self-validating step prevents the mixing of incompatible streams (e.g., adding carbonate to a sealed acidic waste container, which could cause an explosion).[1][2]
Core Safety Directives
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[2] If handling >10g of dry powder, use a NIOSH N95 respirator or work within a fume hood to prevent respiratory irritation.[2]
-
Incompatibility Check: Ensure the waste container does not contain strong acids (HCl,
) unless the reaction is intended and controlled.[1][2]
Decision Logic: Waste Stream Segregation
The following diagram outlines the decision-making process for categorizing Scandium Carbonate waste.
Figure 1: Decision logic for segregating Scandium(III) Carbonate waste streams based on physical state and pH.
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Context: Excess reagent, expired shelf-life material, or spill cleanup residues.[1][2] Why: Keeping the waste solid minimizes volume and disposal costs.[1] It also leaves the option open for metal recovery by the waste handler.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the powder is fine, use a powder funnel inside a fume hood.[2]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "General Inorganic" or "Solids" waste cabinet. Do not store next to liquid acids.[1][2]
Protocol B: Liquid Waste (Aqueous Solutions/Mother Liquors)
Context: Filtrates from synthesis or dissolved carbonate.[1][2] Why: Scandium carbonate is insoluble in water but soluble in acid.[1][2] If your waste is liquid, it is likely acidic or a suspension.[1][2]
-
Stabilization (If Acidic):
-
Risk:[1][2][3] If you cap an acidic solution containing carbonate residues, pressure will build up from
generation.[1][2] -
Action: Slowly add a dilute base (e.g., 1M NaOH) or Sodium Bicarbonate to adjust pH to 6–8.[1][2] Allow the solution to stand uncapped for 30 minutes to ensure all gas has evolved.[1]
-
-
Containerization: Pour into a liquid waste carboy compatible with the solvent (usually HDPE).[1][2]
-
Prohibition: Do NOT pour down the sink. Although Scandium is not a federally regulated heavy metal (like Lead or Mercury), local Publicly Owned Treatment Works (POTW) permits strictly regulate rare earth discharges due to bioaccumulation risks.[1][2]
Protocol C: Spill Management
Context: Accidental release of powder on the benchtop or floor.[1]
Regulatory & Compliance Framework
RCRA Status (USA)
Scandium(III) Carbonate is not listed as a P-list (acutely hazardous) or U-list (toxic) waste under the Resource Conservation and Recovery Act (RCRA) [1].[1][2] However, the generator is responsible for "Cradle-to-Grave" management.[1][2][6]
-
Characteristic Waste: It does not typically exhibit Ignitability, Corrosivity (as a solid), Reactivity (unless mixed with strong acids), or Toxicity (via TCLP) under standard definitions.[1][2]
-
Best Practice: Treat as "Non-RCRA Regulated Chemical Waste" but manage with the same rigor as hazardous waste to prevent environmental release.[1]
European Union (REACH)
Under REACH regulations, Scandium compounds are often classified as skin and eye irritants (H315, H319).[1][2] Waste must be disposed of in accordance with Directive 2008/98/EC [2].[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][2] Available at: [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Scandium Carbonate.[1][2] Available at: [Link][1][2]
-
National Institutes of Health (NIH) PubChem. Scandium Carbonate - Safety and Hazards.[1][2] Available at: [Link][1][2]
-
American Elements. Scandium Carbonate Safety Data Sheet (SDS).[1][2] Available at: [Link][1][2]
Sources
- 1. Scandium(III) Carbonate Hydrate | C3H2O10Sc2 | CID 74892486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scandium - Wikipedia [en.wikipedia.org]
- 3. alsglobal.com [alsglobal.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
